molecular formula C14H9ClO3 B582367 2-Chloro-5-(2-formylphenyl)benzoic acid CAS No. 1261958-60-4

2-Chloro-5-(2-formylphenyl)benzoic acid

Cat. No.: B582367
CAS No.: 1261958-60-4
M. Wt: 260.673
InChI Key: XPLXDQAOUPATME-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-formylphenyl)benzoic acid, also known as 2-Chloro-5-(2-formylphenyl)benzoic acid, is a useful research compound. Its molecular formula is C14H9ClO3 and its molecular weight is 260.673. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(2-formylphenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(2-formylphenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-(2-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-13-6-5-9(7-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLXDQAOUPATME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688854
Record name 4-Chloro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-60-4
Record name 4-Chloro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(2-formylphenyl)benzoic acid via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for producing 2-Chloro-5-(2-formylphenyl)benzoic acid, a key biaryl intermediate in the development of advanced pharmaceutical agents and functional materials. The core of this synthesis is a strategically designed Suzuki-Miyaura cross-coupling reaction, which facilitates the crucial carbon-carbon bond formation between two functionalized aromatic rings. This document offers a detailed retrosynthetic analysis, step-by-step experimental protocols for the synthesis of precursors and the final coupling reaction, mechanistic insights into the catalytic cycle, and practical guidance on reaction optimization and purification. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring a reliable and reproducible process for researchers and drug development professionals.

Introduction: Significance of the Target Molecule

2-Chloro-5-(2-formylphenyl)benzoic acid is a highly functionalized biaryl scaffold. The presence of three distinct reactive handles—a carboxylic acid, a chloro group, and an aldehyde (formyl group)—makes it an exceptionally versatile building block in medicinal chemistry and materials science. The carboxylic acid allows for the formation of amides and esters, the chloro substituent can be further functionalized through nucleophilic aromatic substitution or other cross-coupling reactions, and the aldehyde is a gateway to a vast array of chemical transformations, including reductive amination, Wittig reactions, and condensations. This unique combination of functionalities positions the molecule as a valuable precursor for synthesizing complex molecular architectures, including polycyclic aromatic compounds and novel heterocyclic systems that are often explored in drug discovery programs.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis of the target molecule involves disconnecting the bond between the two phenyl rings. This C-C bond disconnection is the most strategic approach, as it breaks the molecule down into two readily available or easily synthesizable aromatic precursors.

G Target 2-Chloro-5-(2-formylphenyl)benzoic acid Disconnect C-C Bond Disconnection (Suzuki-Miyaura Coupling) Target->Disconnect SM1 Precursor A: 5-Halogenated-2-chlorobenzoic acid (Electrophile) Disconnect->SM1 SM2 Precursor B: 2-Formylphenylboronic acid (Nucleophile) Disconnect->SM2

Caption: Retrosynthetic analysis of the target molecule.

This disconnection points directly to a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acids.[1][2] This reaction involves coupling an organoboron species (nucleophile) with an organohalide (electrophile).[2]

For our synthesis, the most effective pairing is:

  • Electrophile: 5-Bromo-2-chlorobenzoic acid. The bromine atom is preferentially targeted for oxidative addition to the palladium catalyst over the more sterically hindered and less reactive chlorine atom.[3] This precursor is a versatile intermediate in the synthesis of various organic compounds.[4]

  • Nucleophile: 2-Formylphenylboronic acid. This reagent is commercially available and relatively stable, making it a convenient coupling partner.

The overall forward synthesis pathway is therefore a two-step process: the preparation of the key bromo-substituted precursor, followed by the core Suzuki-Miyaura coupling reaction.

The Synthetic Pathway: From Precursors to Product

The selected pathway leverages a bromination reaction to prepare the necessary electrophile, followed by the pivotal palladium-catalyzed cross-coupling to construct the final biaryl product.

G Start 2-Chlorobenzoic acid Step1_Reagents N-Bromosuccinimide (NBS), H₂SO₄ Start->Step1_Reagents Step 1: Bromination Intermediate 5-Bromo-2-chlorobenzoic acid Step1_Reagents->Intermediate Step2_Reagents 2-Formylphenylboronic acidPd(PPh₃)₄, Na₂CO₃DME/H₂O, Δ Intermediate->Step2_Reagents Step 2: Suzuki Coupling FinalProduct 2-Chloro-5-(2-formylphenyl)benzoic acid Step2_Reagents->FinalProduct

Sources

An In-depth Technical Guide to 2-Chloro-5-(2-formylphenyl)benzoic acid and Its Analogs for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial research indicates that "2-Chloro-5-(2-formylphenyl)benzoic acid" is not a widely documented compound in publicly available scientific literature. This guide, therefore, focuses on the closely related and structurally similar isomer, 2-Chloro-4-(2-formylphenyl)benzoic acid , for which verifiable data exists. The principles of synthesis, reactivity, and characterization discussed herein are expected to be highly applicable to the titular compound and its derivatives, providing a robust framework for researchers in organic synthesis and drug discovery.

Core Chemical Properties and Identifiers

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. For the documented analog, 2-Chloro-4-(2-formylphenyl)benzoic acid, the key identifiers and computed properties are summarized below. These data points are crucial for experimental design, including solvent selection, reaction stoichiometry, and purification strategies.

PropertyValueSource
IUPAC Name 2-chloro-4-(2-formylphenyl)benzoic acidPubChem[1]
CAS Number 1261970-85-7PubChem[1]
Molecular Formula C₁₄H₉ClO₃PubChem[1]
Molecular Weight 260.67 g/mol PubChem[1]
Canonical SMILES C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)C(=O)O)ClPubChem[1]
InChI Key RFBKSOMVEFJZES-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 3.2PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]

Molecular Structure and Visualization

The spatial arrangement of functional groups in 2-Chloro-4-(2-formylphenyl)benzoic acid dictates its reactivity and intermolecular interactions. The molecule consists of a biphenyl core, where one phenyl ring is substituted with a carboxylic acid and a chlorine atom, and the other with a formyl (aldehyde) group.

Caption: 2D structure of 2-Chloro-4-(2-formylphenyl)benzoic acid.

Synthesis and Reactivity

Plausible Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A logical and widely employed method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction offers high functional group tolerance and is a cornerstone of modern organic synthesis.

Conceptual Workflow: The synthesis would likely involve the coupling of a boronic acid derivative of one ring with a halide of the other. A plausible route is the reaction between (2-formylphenyl)boronic acid and a di-halogenated benzoic acid derivative, such as 2-chloro-4-bromobenzoic acid . The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions allows for selective coupling at the more reactive bromide position.

Suzuki_Coupling_Workflow Start1 2-Chloro-4-bromobenzoic acid Reaction Suzuki-Miyaura Cross-Coupling Start1->Reaction Start2 (2-Formylphenyl)boronic acid Start2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) Catalyst->Reaction Product 2-Chloro-4-(2-formylphenyl)benzoic acid Reaction->Product

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Reactivity Profile

This molecule presents three key reactive sites, offering a rich platform for further chemical transformations:

  • Carboxylic Acid (-COOH): This group can undergo standard transformations such as esterification, amidation (e.g., via activation with coupling reagents like EDC/HOBt), or reduction to a primary alcohol.

  • Aldehyde (-CHO): The formyl group is susceptible to nucleophilic attack and can be a handle for reactions like Wittig olefination, reductive amination to form secondary amines, or oxidation to a second carboxylic acid group.

  • Aryl Chloride (Ar-Cl): While less reactive than its bromide or iodide counterparts, the chloro-substituent can participate in cross-coupling reactions under more forcing conditions or with specialized catalyst systems. It also influences the electronic properties of the aromatic ring.

Spectroscopic Characterization (Predicted)

While experimental data for the titular compound is scarce, the expected spectroscopic features can be reliably predicted based on the known spectra of its constituent functional groups and related structures.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[2]

  • C-H Stretch (Aromatic & Aldehyde): Aromatic C-H stretches typically appear between 3100-3000 cm⁻¹. The aldehydic C-H stretch will present as two weaker bands around 2850 and 2750 cm⁻¹.

  • C=O Stretch (Carbonyl): Two distinct carbonyl stretching peaks are anticipated. The carboxylic acid C=O stretch will appear around 1700-1680 cm⁻¹, while the aldehyde C=O stretch will be at a slightly higher wavenumber, typically 1715-1695 cm⁻¹.[2][3]

  • C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹, corresponding to the aryl-chloride bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

    • Aldehyde Proton (-CHO): A sharp singlet, also significantly downfield (9.5-10.5 ppm).

    • Aromatic Protons (Ar-H): A complex series of multiplets in the 7.0-8.5 ppm region, corresponding to the protons on the two substituted phenyl rings. The specific splitting patterns would require detailed analysis but are predictable based on substitution patterns.

  • ¹³C NMR:

    • Carbonyl Carbons (C=O): Two distinct signals in the downfield region, with the carboxylic acid carbon typically around 165-180 ppm and the aldehyde carbon further downfield, around 190-200 ppm.

    • Aromatic Carbons: Multiple signals in the 120-150 ppm range. The carbons directly attached to the chlorine and the other aromatic ring (ipso-carbons) will have characteristic shifts.

Potential Applications in Research and Development

The trifunctional nature of 2-chloro-5-(2-formylphenyl)benzoic acid and its analogs makes it a highly versatile building block in several areas of chemical research:

  • Medicinal Chemistry: The biphenyl scaffold is a common motif in pharmacologically active compounds. The presence of orthogonal reactive handles (acid, aldehyde, chloride) allows for the systematic exploration of chemical space in lead optimization. For instance, the carboxylic acid can be used to improve solubility or target specific interactions, while the aldehyde can be converted into various functional groups to probe structure-activity relationships.

  • Materials Science: Biphenyl derivatives are often used in the synthesis of liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The defined stereochemistry and potential for further functionalization make this class of molecules interesting for creating novel materials with tailored electronic and photophysical properties.

  • Ligand Synthesis: The functional groups can be used to chelate metal ions, making such compounds potential precursors for the synthesis of novel catalysts or metal-organic frameworks (MOFs).

Safety and Handling

While a specific safety data sheet for the titular compound is not available, related compounds such as 2-formylbenzoic acid and other chlorinated aromatic acids are known to be irritants.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Hazard Statements (based on analogs): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Precautionary Statements: Avoid breathing dust/fumes. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.

Always consult the material safety data sheet (MSDS) provided by the supplier for specific handling and disposal information.

References

  • Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53225123, 2-Chloro-4-(2-formylphenyl)benzoic acid. Retrieved from [Link]

  • AOBChem. (n.d.). 2-Chloro-5-formylbenzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

  • US Environmental Protection Agency. (n.d.). Benzoic acid, 2-(2-chloro-5-methylbenzoyl)-. Retrieved from [Link]

  • Fiedler, P., & Exner, O. (1998). Infrared spectra and conformation of methyl-substituted benzoic acids. Journal of Physical Organic Chemistry, 11(2), 141–148.
  • SpectraBase. (n.d.). 2-[(4-chloro-3-methylphenyl)amino]benzoic acid. Retrieved from [Link]

Sources

"2-Chloro-5-(2-formylphenyl)benzoic acid" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

A-Z of 2-Chloro-5-(2-formylphenyl)benzoic acid: A Spectroscopic Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Chloro-5-(2-formylphenyl)benzoic acid. Designed for researchers and professionals in drug development and chemical synthesis, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond data presentation, this guide explains the underlying principles for spectral interpretation, details robust experimental protocols, and emphasizes the synergistic use of these techniques for unambiguous structural elucidation and purity assessment.

Introduction: The Significance of 2-Chloro-5-(2-formylphenyl)benzoic acid

2-Chloro-5-(2-formylphenyl)benzoic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, an aldehyde, and a chlorinated phenyl ring, makes it a versatile building block for the synthesis of complex heterocyclic systems and novel pharmaceutical agents. The precise characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of derived molecules. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and purity. This guide will systematically dissect the NMR, IR, and MS data to provide a holistic understanding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic region of the spectrum is particularly informative for this molecule. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz) Integration
Aldehydic-H~10.2Singlet (s)-1H
Carboxylic Acid-H>12.0 (broad)Singlet (s)-1H
Aromatic-H (H-3)~8.2Doublet (d)J ≈ 2.51H
Aromatic-H (H-4)~7.8Doublet of Doublets (dd)J ≈ 8.5, 2.51H
Aromatic-H (H-6)~7.6Doublet (d)J ≈ 8.51H
Aromatic-H (H-3')~8.0Doublet of Doublets (dd)J ≈ 7.7, 1.51H
Aromatic-H (H-4')~7.7Triplet of Doublets (td)J ≈ 7.5, 1.51H
Aromatic-H (H-5')~7.6Triplet (t)J ≈ 7.51H
Aromatic-H (H-6')~7.5Doublet (d)J ≈ 7.71H

Causality Behind Assignments:

  • Aldehydic and Carboxylic Protons: These are highly deshielded due to the strong electron-withdrawing nature of the adjacent oxygen atoms, hence their downfield chemical shifts. The carboxylic acid proton signal is often broad due to hydrogen bonding and chemical exchange.

  • Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing formyl, carboxyl, and chloro groups will deshield the protons, shifting them downfield. The splitting patterns arise from spin-spin coupling with neighboring protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Aromatic carbons typically appear in the 120-150 ppm range.[1][3]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~168
Aldehyde (C=O)~192
Aromatic (C-1)~135
Aromatic (C-2)~133
Aromatic (C-3)~132
Aromatic (C-4)~130
Aromatic (C-5)~138
Aromatic (C-6)~128
Aromatic (C-1')~136
Aromatic (C-2')~140
Aromatic (C-3')~129
Aromatic (C-4')~134
Aromatic (C-5')~128
Aromatic (C-6')~131

Causality Behind Assignments:

  • Carbonyl Carbons: The carbons of the carboxylic acid and aldehyde functional groups are significantly deshielded and appear at the downfield end of the spectrum.

  • Aromatic Carbons: The carbon attached to the chlorine atom (C-2) will be deshielded. The other aromatic carbons will have chemical shifts influenced by the positions of the various substituents.

Experimental Protocol: NMR Sample Preparation and Acquisition

A high-quality NMR spectrum is contingent on proper sample preparation.[4][5]

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of 2-Chloro-5-(2-formylphenyl)benzoic acid.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). Ensure the solvent is of high purity.[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6]

  • Standard Addition (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Acquisition: Place the NMR tube in the spectrometer's spinner and insert it into the magnet. Acquire the ¹H and ¹³C spectra using standard instrument parameters.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Shim Shim Magnetic Field Filter->Shim Acquire_H1 Acquire ¹H Spectrum Shim->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 Process Process Spectra (FT, Phasing) Acquire_C13->Process Analyze Analyze & Assign Peaks Process->Analyze

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."

Predicted IR Absorption Bands

The IR spectrum of 2-Chloro-5-(2-formylphenyl)benzoic acid is expected to show characteristic absorptions for its carboxylic acid, aldehyde, and aromatic functionalities.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch3300-2500Strong, Very Broad
Aromatic C-HC-H stretch3100-3000Medium
Aldehyde C-HC-H stretch2850-2800 & 2750-2700Medium, Sharp (Fermi resonance)
Aldehyde C=OC=O stretch~1700Strong, Sharp
Carboxylic Acid C=OC=O stretch~1680Strong, Sharp
Aromatic C=CC=C stretch1600-1450Medium to Weak
C-O stretchC-O stretch1320-1210Strong
C-Cl stretchC-Cl stretch800-600Strong

Causality Behind Assignments:

  • O-H Stretch: The carboxylic acid O-H stretch is exceptionally broad due to strong intermolecular hydrogen bonding, which forms a dimer.[7][8]

  • C=O Stretches: The carbonyl stretches of the aldehyde and carboxylic acid are strong and sharp.[9][10] Conjugation with the aromatic ring can slightly lower their frequencies.[9][11]

  • Aldehyde C-H Stretch: The aldehyde C-H stretch often appears as two weak bands, a result of Fermi resonance with an overtone of a C-H bending vibration.

  • C-Cl Stretch: The carbon-chlorine stretch appears in the fingerprint region and is a good indicator of the presence of a halogen.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for obtaining IR spectra of solid samples with minimal preparation.[13][14]

Methodology:

  • Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid 2-Chloro-5-(2-formylphenyl)benzoic acid sample onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and can give clues about the molecular formula and structure through fragmentation patterns.

Predicted Mass Spectrum Data

Molecular Formula: C₁₄H₉ClO₃ Molecular Weight: 260.02 g/mol (for ³⁵Cl), 262.02 g/mol (for ³⁷Cl)

Ion m/z (mass-to-charge ratio) Significance
[M]⁺260, 262Molecular ion peak. The presence of two peaks with an approximate 3:1 intensity ratio is characteristic of a compound containing one chlorine atom.[15][16]
[M-OH]⁺243, 245Loss of a hydroxyl radical from the carboxylic acid.
[M-CHO]⁺231, 233Loss of the formyl group.
[M-COOH]⁺215, 217Loss of the carboxyl group.
[M-Cl]⁺225Loss of a chlorine atom.

Causality Behind Assignments:

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M+ and M+2 peak pattern with a roughly 3:1 intensity ratio, which is a definitive indicator for the presence of a single chlorine atom.[15][17]

  • Fragmentation: The molecule will fragment at its weakest bonds under the high-energy conditions of the mass spectrometer. The loss of small, stable neutral molecules or radicals from the functional groups is common.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like 2-Chloro-5-(2-formylphenyl)benzoic acid, often resulting in a prominent protonated molecular ion peak [M+H]⁺.[18][19]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: The sample is nebulized and ionized by applying a high voltage to the capillary tip.[18][20]

  • Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Spectroscopic_Integration cluster_techniques Spectroscopic Techniques cluster_data Derived Information Compound {2-Chloro-5-(2-formylphenyl)benzoic acid | C₁₄H₉ClO₃} NMR NMR Spectroscopy ¹H & ¹³C Connectivity Chemical Environment Compound->NMR IR IR Spectroscopy Vibrational Frequencies Functional Groups Compound->IR MS Mass Spectrometry m/z Ratio Molecular Weight Formula Compound->MS Structure Definitive Structure Proton/Carbon Skeleton Functional Group Placement Molecular Formula NMR->Structure NMR->Structure Confirms H/C framework IR->Structure IR->Structure Identifies -COOH, -CHO, C-Cl MS->Structure MS->Structure Confirms MW & Cl presence

Caption: Integrated approach for structural elucidation.

Conclusion: A Synergistic Approach to Structural Confirmation

The definitive characterization of 2-Chloro-5-(2-formylphenyl)benzoic acid is achieved not by a single spectroscopic technique, but by the synergistic integration of data from NMR, IR, and MS. NMR provides the detailed map of the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of the key carboxylic acid, aldehyde, and chloro-aromatic functional groups. Finally, mass spectrometry provides the exact molecular weight and confirms the elemental composition through its characteristic isotopic pattern. Together, these techniques provide a self-validating system that leaves no ambiguity as to the structure and identity of the compound, ensuring its suitability for high-level research and development applications.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, K. F., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry review, 24(1), 3.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • YouTube. (2016, September 21). Infrared Spectroscopy Aldehydes, Ketones,Carboxylic Acids Overview | Struct Organic Molec. | Griti. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-5-(2-formylphenyl)benzoic acid: Properties, Synthesis, and Safety Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for 2-Chloro-5-(2-formylphenyl)benzoic acid. The following guide has been compiled using data from structurally similar compounds, including "2-Chloro-5-formylbenzoic acid" and "2-Chloro-4-(2-formylphenyl)benzoic acid," as well as general principles of organic chemistry and safety data for related chemical classes. All information should be used as a guideline and not as a substitute for a formal risk assessment.

Introduction

2-Chloro-5-(2-formylphenyl)benzoic acid is a biphenyl derivative containing a carboxylic acid, a chloro substituent, and a formyl group. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of reactive handles—the carboxylic acid and the aldehyde—allows for a variety of chemical transformations, while the chlorinated biphenyl core can influence the molecule's steric and electronic properties, as well as its metabolic stability. This guide provides a comprehensive overview of the available technical information for this compound, with a strong emphasis on safety and handling protocols derived from analogous structures.

Physicochemical Properties

While experimental data for 2-Chloro-5-(2-formylphenyl)benzoic acid is not available, we can infer its properties from the closely related isomer, 2-Chloro-4-(2-formylphenyl)benzoic acid, and other analogues.

PropertyInferred Value for 2-Chloro-5-(2-formylphenyl)benzoic acidData from AnaloguesSource
Molecular Formula C₁₄H₉ClO₃C₁₄H₉ClO₃ (for 2-Chloro-4-(2-formylphenyl)benzoic acid)
Molecular Weight 260.67 g/mol 260.67 g/mol (for 2-Chloro-4-(2-formylphenyl)benzoic acid)
Appearance Likely a solidSolid (for related compounds)
CAS Number Not assigned1261970-85-7 (for 2-Chloro-4-(2-formylphenyl)benzoic acid)

Synthesis and Reactivity

The synthesis of 2-Chloro-5-(2-formylphenyl)benzoic acid would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitably substituted chlorobenzoic acid derivative and a formylphenylboronic acid or stannane. The reactivity of this molecule is dictated by its three primary functional groups:

  • Carboxylic Acid: Can undergo standard transformations such as esterification, amidation, and reduction.

  • Aldehyde (Formyl Group): Susceptible to oxidation to a carboxylic acid, reduction to an alcohol, and can participate in reactions like reductive amination and Wittig reactions.

  • Aryl Chloride: Generally less reactive in nucleophilic aromatic substitution but can be activated under certain conditions or participate in cross-coupling reactions.

A potential synthetic workflow is outlined below:

G A 2-Chloro-5-bromobenzoic acid C Suzuki Coupling (Pd catalyst, base) A->C B 2-Formylphenylboronic acid B->C D 2-Chloro-5-(2-formylphenyl)benzoic acid C->D

Caption: A potential synthetic route to 2-Chloro-5-(2-formylphenyl)benzoic acid via Suzuki coupling.

Applications in Research and Drug Development

Biphenyl scaffolds are prevalent in many approved drugs and clinical candidates due to their ability to mimic the side chains of amino acids and interact with biological targets. The specific substitution pattern of 2-Chloro-5-(2-formylphenyl)benzoic acid offers several avenues for its use in drug discovery:

  • Scaffold for Library Synthesis: The carboxylic acid and aldehyde groups can be readily functionalized to generate a library of diverse compounds for high-throughput screening.

  • Probing Protein-Protein Interactions: The biphenyl core can serve as a rigid scaffold to present functional groups in a defined spatial orientation to disrupt protein-protein interactions.

  • Bioisosteric Replacement: The chlorinated phenyl ring can be used as a bioisostere for other aromatic systems to modulate pharmacokinetic and pharmacodynamic properties.

Material Safety and Handling

As no specific MSDS is available, a cautious approach to handling is imperative. The safety information provided is based on data for structurally related compounds, including chlorinated benzoic acids and biphenyl carboxylic acids.

Hazard Identification and GHS Classification (Inferred)

Based on analogues, 2-Chloro-5-(2-formylphenyl)benzoic acid is likely to be classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 1 or 2A): Causes serious eye damage or irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.

Handling and Storage
  • Handling: Wash thoroughly after handling. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.

  • Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.

Experimental Protocols

General Protocol for a Suzuki Coupling Reaction

This is a generalized protocol and should be optimized for the specific substrates.

  • To a reaction vessel, add 2-chloro-5-bromobenzoic acid (1 equivalent), 2-formylphenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants: - 2-Chloro-5-bromobenzoic acid - 2-Formylphenylboronic acid - Pd Catalyst - Base B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Monitor C->D E Cool and Aqueous Workup D->E F Extract with Organic Solvent E->F G Dry, Filter, and Concentrate F->G H Purify Product G->H

Caption: A generalized workflow for a Suzuki coupling reaction.

Conclusion

2-Chloro-5-(2-formylphenyl)benzoic acid is a promising, albeit not commercially catalogued, building block for chemical synthesis and drug discovery. While a dedicated safety data sheet is not available, a thorough understanding of the hazards associated with its constituent functional groups and structurally similar molecules is essential for its safe handling. Researchers and drug development professionals should exercise caution, perform comprehensive risk assessments, and utilize appropriate personal protective equipment when working with this and other novel chemical entities.

References

  • Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53225123, 2-Chloro-4-(2-formylphenyl)benzoic acid. Retrieved from [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • U.S. Environmental Protection Agency. (2015). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Retrieved from [Link] 14

A Technical Guide to the Synthetic Utility of 2-Chloro-5-(2-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount. 2-Chloro-5-(2-formylphenyl)benzoic acid emerges as a uniquely versatile trifunctional scaffold. Possessing an aryl chloride, a formyl group, and a carboxylic acid within a single biaryl structure, it offers chemists a powerful tool for the convergent synthesis of complex molecular architectures. The distinct reactivity of each functional group allows for a high degree of synthetic control, enabling sequential and orthogonal transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, with a focus on its utility in constructing heterocyclic systems and other privileged scaffolds relevant to medicinal chemistry and materials science.

A Versatile Trifunctional Building Block: Structure and Properties

2-Chloro-5-(2-formylphenyl)benzoic acid is a biaryl compound whose value lies in the strategic placement of three key functional groups. This arrangement provides a platform for a diverse array of chemical transformations.

The core utility of this molecule stems from the differential reactivity of its functional groups:

  • Aryl Chloride : Serves as a robust handle for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Formyl (Aldehyde) Group : Acts as a key electrophilic center for nucleophilic additions, reductive aminations, and cyclization reactions to form heterocyclic rings.

  • Carboxylic Acid : Provides a site for amide bond formation, esterification, or can be used to modulate the physicochemical properties (e.g., solubility) of derivative compounds.

The spatial arrangement of these groups allows for both intermolecular and intramolecular reactions, making it an ideal precursor for complex, fused-ring systems.

Table 1: Physicochemical Properties of 2-Chloro-5-(2-formylphenyl)benzoic Acid Note: The isomer 2-chloro-5-formylbenzoic acid has CAS 1206625-81-1, while the full biaryl topic molecule is a more specialized reagent.

PropertyValueSource(s)
Molecular Formula C₁₄H₉ClO₃Calculated
Molecular Weight 260.67 g/mol [1]
Appearance White to off-white solid[2]
CAS Number Not broadly listed; a specialized derivative.N/A

Synthesis Strategies

The synthesis of 2-Chloro-5-(2-formylphenyl)benzoic acid is best approached through a convergent strategy that leverages modern cross-coupling techniques. A logical and efficient pathway involves a Suzuki-Miyaura coupling reaction, which is a cornerstone of biaryl synthesis due to its high functional group tolerance and generally mild conditions.[3]

A plausible retrosynthetic analysis breaks the molecule down into two commercially available or readily synthesized precursors: a halogenated benzoic acid derivative and a formyl-substituted phenylboronic acid.

G Target 2-Chloro-5-(2-formylphenyl)benzoic acid Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect Precursors Precursor A (e.g., 5-Bromo-2-chlorobenzoic acid) + Precursor B (2-Formylphenyl)boronic acid Disconnect->Precursors

Caption: Retrosynthetic analysis via Suzuki Coupling.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines a general, field-proven method for the synthesis of the title compound.

Materials:

  • 5-Bromo-2-chlorobenzoic acid (1.0 eq)

  • (2-Formylphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Setup: To a flame-dried Schlenk flask, add 5-bromo-2-chlorobenzoic acid, (2-formylphenyl)boronic acid, and potassium phosphate.

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane to form the active catalyst complex.

  • Reaction Assembly: Add the catalyst solution to the Schlenk flask. Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous dioxane and a minimal amount of degassed water (e.g., 10:1 dioxane:water) via syringe. The use of a robust ligand like SPhos is crucial to accelerate the oxidative addition step, which can be sluggish for sterically hindered substrates like 2-halobenzoic acids.[4]

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-chloro-5-(2-formylphenyl)benzoic acid.

Reactivity and Synthetic Transformations

The strategic power of 2-chloro-5-(2-formylphenyl)benzoic acid lies in the ability to selectively address each of its three functional groups.

Transformations of the Formyl Group

The aldehyde is a highly versatile handle for building molecular complexity.

  • Reductive Amination: This is one of the most efficient methods for forming C-N bonds and synthesizing secondary and tertiary amines.[5] The reaction proceeds via the in-situ formation of an imine, which is then reduced by a mild hydride agent like sodium triacetoxyborohydride [NaBH(OAc)₃].[6] This method is valued for its operational simplicity and broad substrate scope.[5]

G cluster_0 Reductive Amination Workflow Start Aldehyde + Primary Amine (R-NH2) Imine Imine Intermediate Start->Imine Condensation (-H2O) Reduction Reduction [NaBH(OAc)3] Imine->Reduction Product Secondary Amine Reduction->Product

Caption: General workflow for reductive amination.

  • Heterocycle Formation: The aldehyde can react with binucleophilic reagents to construct a wide variety of heterocyclic rings. For instance, reaction with a hydrazine derivative can lead to the formation of phthalazinone scaffolds, which are common in pharmacologically active compounds.[7]

Experimental Protocol: Reductive Amination

Materials:

  • 2-Chloro-5-(2-formylphenyl)benzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-chloro-5-(2-formylphenyl)benzoic acid in anhydrous DCM in a round-bottom flask.

  • Add benzylamine followed by a catalytic drop of glacial acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride portion-wise to the mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature overnight.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the desired secondary amine.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is fundamental for creating amides and esters, which are prevalent in pharmaceuticals.

  • Amide Bond Formation: The coupling of the carboxylic acid with an amine is one ofthe most common reactions in medicinal chemistry. Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) provide a reliable method for forming the amide bond under mild conditions.[8]

Experimental Protocol: Amide Coupling

Materials:

  • 2-Chloro-5-(2-formylphenyl)benzoic acid derivative (from previous step) (1.0 eq)

  • Morpholine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the carboxylic acid starting material in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add morpholine to the reaction mixture.

  • Stir at room temperature until the reaction is complete (typically 4-16 hours).

  • Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated lithium chloride (LiCl) solution to remove DMF, followed by brine.

  • Dry over Na₂SO₄, concentrate, and purify by chromatography.

Transformations of the Aryl Chloride

The aryl chloride is the ideal position for late-stage diversification using palladium-catalyzed cross-coupling reactions. Its reactivity is generally lower than corresponding bromides or iodides, allowing for selective reactions at other sites if a poly-halogenated precursor is used. However, with modern catalyst systems, aryl chlorides are excellent coupling partners.[2]

  • Suzuki-Miyaura Coupling: As used in its synthesis, this reaction can also be applied for further diversification by coupling with a different boronic acid or ester.

  • Buchwald-Hartwig Amination: Allows for the formation of C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: Enables the installation of an alkyne moiety, a valuable functional group for click chemistry or further transformations.

Application in the Synthesis of Privileged Scaffolds

The true synthetic power of 2-chloro-5-(2-formylphenyl)benzoic acid is realized when multiple functional groups are used in a single, elegant synthetic sequence. It is a prime candidate for diversity-oriented synthesis and the construction of molecular libraries for drug discovery.

G cluster_0 Drug Discovery Pipeline Application BuildingBlock 2-Chloro-5-(2-formylphenyl) benzoic acid Step1 Step 1: Cross-Coupling (at -Cl) BuildingBlock->Step1 Step2 Step 2: Reductive Amination (at -CHO) Step1->Step2 Step3 Step 3: Amide Coupling (at -COOH) Step2->Step3 Library Compound Library (Diverse Structures) Step3->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead

Caption: Role as a scaffold in a drug discovery workflow.

By combining the reactions described above, a researcher can rapidly generate a library of complex, three-dimensional molecules from a single starting material. For example, a three-step sequence could be:

  • Suzuki Coupling: Introduce a novel aryl or heteroaryl group at the chloride position.

  • Reductive Amination: Install a diverse set of amines at the formyl position.

  • Amide Coupling: Couple the carboxylic acid with various amines or alcohols to modify the final quadrant of the molecule.

This strategy allows for systematic exploration of the chemical space around a core scaffold, which is a highly effective approach in modern lead optimization campaigns.

Conclusion and Future Outlook

2-Chloro-5-(2-formylphenyl)benzoic acid is more than just a chemical reagent; it is a platform for innovation. Its trifunctional nature provides a robust and flexible entry point to a wide range of complex organic molecules. The orthogonality of its reactive sites allows for controlled, sequential modifications, making it an invaluable tool for medicinal chemists and organic synthesis professionals. Future applications may see this building block used in the development of novel materials, covalent inhibitors, and as a key fragment in the design of new therapeutic agents. The continued development of more efficient and selective catalytic methods will only further expand the synthetic potential of this versatile compound.

References

  • Holland, G. F. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S.
  • Deese, R. F. (1937). Preparation of 2-chloro-5-aminobenzoic acid. U.S.
  • Georganics. 2-Chloro-5-formylbenzoic acid. Georganics Product Page. [Link]

  • National Center for Biotechnology Information. 2-(2-formylphenyl)benzoic Acid. PubChem Compound Summary for CID 2794724. [Link]

  • National Center for Biotechnology Information. 2-Chloro-4-(2-formylphenyl)benzoic acid. PubChem Compound Summary for CID 53225123. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11498-11503. [Link]

  • Wikipedia. 2-Carboxybenzaldehyde. [Link]

  • Rossi, S., et al. (2021). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 26(11), 3123. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Ghorai, P., et al. (2021). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ChemistrySelect, 6(32), 8235-8240. [Link]

  • de la Cruz, P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7620. [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 291-296. [Link]

  • Al-Masoudi, W. A. (2016). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. Journal of Al-Nahrain University, 19(2), 106-115. [Link]

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Navigating the Bifunctional Landscape of 2-Chloro-5-(2-formylphenyl)benzoic acid: A Technical Guide to Aldehyde and Carboxylic Acid Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

In the intricate world of organic synthesis and medicinal chemistry, molecules possessing multiple, distinct functional groups offer a rich playground for the construction of complex molecular architectures. 2-Chloro-5-(2-formylphenyl)benzoic acid is one such molecule, presenting a fascinating case study in chemoselectivity. Its structure, featuring both an electrophilic aldehyde and a nucleophilic/acidic carboxylic acid, alongside a chlorinated biphenyl backbone, earmarks it as a versatile building block for the synthesis of novel heterocyclic compounds and other elaborate organic structures. This guide provides an in-depth exploration of the reactivity of the aldehyde and carboxylic acid groups within this molecule, offering insights into how their respective reactivities can be selectively harnessed for synthetic advantage. While specific literature on 2-Chloro-5-(2-formylphenyl)benzoic acid is emerging, this document leverages established principles of organic chemistry and data from structurally analogous compounds to provide a robust framework for its application in research and development.

Molecular Structure and Physicochemical Properties

2-Chloro-5-(2-formylphenyl)benzoic acid is a biphenyl derivative with the IUPAC name 2-chloro-5-(2-formylphenyl)benzoic acid. Its chemical formula is C₁₄H₉ClO₃, and it has a molecular weight of 260.67 g/mol . The presence of the chloro, formyl, and carboxylic acid groups on the biphenyl scaffold imparts a unique combination of electronic and steric properties that govern its reactivity.

PropertyValueSource
Molecular FormulaC₁₄H₉ClO₃PubChem CID: 53225123[1]
Molecular Weight260.67 g/mol PubChem CID: 53225123[1]
IUPAC Name2-chloro-4-(2-formylphenyl)benzoic acidPubChem CID: 53225123[1]

Note: The PubChem entry is for the isomeric 2-Chloro-4-(2-formylphenyl)benzoic acid, which is expected to have very similar physicochemical properties.

The Dichotomy of Reactivity: Aldehyde vs. Carboxylic Acid

The core of this guide lies in understanding the differential reactivity of the aldehyde and carboxylic acid functionalities. Generally, aldehydes are more electrophilic and susceptible to nucleophilic attack than carboxylic acids.[2] This inherent difference forms the basis for achieving chemoselectivity in reactions involving 2-Chloro-5-(2-formylphenyl)benzoic acid.

Reactions Targeting the Aldehyde Group

The aldehyde group is a prime target for a variety of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The aldehyde can be selectively reduced to the corresponding alcohol in the presence of the carboxylic acid using mild reducing agents. Sodium borohydride (NaBH₄) is a classic example of a reagent that readily reduces aldehydes but is generally unreactive towards carboxylic acids under standard conditions.

Experimental Protocol: Selective Aldehyde Reduction

  • Dissolution: Dissolve 1 equivalent of 2-Chloro-5-(2-formylphenyl)benzoic acid in a suitable solvent such as methanol or a mixture of THF and water at 0 °C.

  • Reduction: Slowly add 1.1 equivalents of sodium borohydride (NaBH₄) portion-wise, maintaining the temperature at 0 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G reactant 2-Chloro-5-(2-formylphenyl)benzoic acid reagent NaBH₄, MeOH, 0 °C reactant->reagent product 2-Chloro-5-(2-(hydroxymethyl)phenyl)benzoic acid reagent->product caption Selective Aldehyde Reduction Workflow

Caption: Workflow for the selective reduction of the aldehyde group.

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, leaving the carboxylic acid untouched.[3][4] This reaction involves the use of a phosphorus ylide.

Experimental Protocol: Wittig Reaction

  • Ylide Generation: Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base like n-butyllithium or sodium hydride in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Reaction: Add a solution of 1 equivalent of 2-Chloro-5-(2-formylphenyl)benzoic acid in anhydrous THF to the ylide solution at 0 °C.

  • Warming: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

  • Purification: After drying and concentration, purify the resulting alkene by column chromatography.

G reactant 2-Chloro-5-(2-formylphenyl)benzoic acid reagent Ph₃P=CH₂, THF reactant->reagent product 2-Chloro-5-(2-vinylphenyl)benzoic acid reagent->product caption Wittig Olefination Workflow

Caption: General workflow for the Wittig olefination of the aldehyde.

Reductive amination is a versatile method to convert the aldehyde into an amine.[5][6] This two-step, one-pot process involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction.

Experimental Protocol: Reductive Amination

  • Imine Formation: Dissolve 1 equivalent of 2-Chloro-5-(2-formylphenyl)benzoic acid and 1.1 equivalents of the desired amine in a suitable solvent like methanol or dichloroethane. Add a catalytic amount of acetic acid to facilitate imine formation.

  • Reduction: After stirring for a period to allow for imine formation, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction, adjust the pH, and extract the product.

  • Purification: Purify the resulting amine by column chromatography.

Reactions Targeting the Carboxylic Acid Group

The carboxylic acid group can undergo a variety of reactions, such as esterification, amide bond formation, and reduction to an alcohol, although the latter requires harsher conditions than aldehyde reduction.

Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method for forming esters.[7]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Dissolve 1 equivalent of 2-Chloro-5-(2-formylphenyl)benzoic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heating: Heat the reaction mixture to reflux for several hours.

  • Work-up: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the ester by distillation or column chromatography.

The carboxylic acid can be converted to an amide by reaction with an amine, typically in the presence of a coupling agent to activate the carboxylic acid.[8]

Experimental Protocol: Amide Coupling

  • Activation: Dissolve 1 equivalent of 2-Chloro-5-(2-formylphenyl)benzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane, DMF). Add 1.1 equivalents of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like 4-dimethylaminopyridine (DMAP).

  • Amine Addition: Add 1.1 equivalents of the desired amine to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with dilute acid and base to remove unreacted starting materials and byproducts.

  • Purification: Dry the organic layer, concentrate it, and purify the resulting amide by recrystallization or column chromatography.

G reactant 2-Chloro-5-(2-formylphenyl)benzoic acid reagent Amine, Coupling Agent (e.g., DCC, EDC) reactant->reagent product Amide derivative reagent->product caption Amide Coupling Workflow

Caption: General workflow for amide bond formation from the carboxylic acid.

Chemoselective Strategies and Protecting Groups

To achieve high selectivity in more complex synthetic sequences, the use of protecting groups may be necessary.

  • Protecting the Aldehyde: The aldehyde can be protected as an acetal or thioacetal, which are stable to a wide range of reaction conditions under which the carboxylic acid can be modified.[9] Deprotection is typically achieved under acidic conditions.

  • Protecting the Carboxylic Acid: The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester), which can be later hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Potential Intramolecular Reactions

The proximity of the aldehyde and carboxylic acid groups on the biphenyl scaffold raises the possibility of intramolecular reactions, particularly under conditions that favor cyclization. For instance, in the presence of a reducing agent and an amine, an intramolecular reductive amination could potentially lead to the formation of a lactam fused to the biphenyl system. The feasibility of such reactions would depend on the conformational flexibility of the biphenyl linkage.

Spectroscopic Characterization (Inferred)

  • ¹H NMR:

    • A singlet for the aldehyde proton (CHO) between δ 9.5 and 10.5 ppm.

    • A broad singlet for the carboxylic acid proton (COOH) typically above δ 10 ppm, which is exchangeable with D₂O.

    • A series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the two benzene rings. The specific coupling patterns would depend on the precise substitution.

  • ¹³C NMR:

    • A signal for the aldehyde carbonyl carbon between δ 190 and 200 ppm.

    • A signal for the carboxylic acid carbonyl carbon between δ 165 and 185 ppm.

    • Multiple signals in the aromatic region (δ 120-150 ppm).

  • IR Spectroscopy:

    • A broad O-H stretch for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.

    • A sharp C=O stretch for the aldehyde around 1700-1720 cm⁻¹.

    • A C=O stretch for the carboxylic acid, often overlapping with the aldehyde carbonyl stretch, typically around 1680-1710 cm⁻¹.

    • C-Cl stretching vibrations in the fingerprint region.

Conclusion

2-Chloro-5-(2-formylphenyl)benzoic acid represents a valuable and versatile building block in organic synthesis. The distinct and predictable reactivity of its aldehyde and carboxylic acid functional groups allows for a high degree of chemoselectivity. By carefully choosing reagents and reaction conditions, researchers can selectively target either functionality to construct complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical starting points for the synthetic manipulation of this intriguing bifunctional molecule. Further experimental exploration will undoubtedly uncover even more of its synthetic potential.

References

  • Georganics. 2-Chloro-5-formylbenzoic acid. Available from: [Link]

  • Takai, K., Kokumai, R., & Nobunaka, T. (2001). Reactions of coordinated geminal dichromium reagents with aldehydes: stereoselective formation of (Z)-2-chloroalk-2-en-1-ols. Chemical Communications, (12), 1128-1129. Available from: [Link]

  • Google Patents. JPH08127553A - Production of formyl benzoic acid.
  • Chemistry LibreTexts. 21.3: Reactions of Carboxylic Acids. (2024). Available from: [Link]

  • NIST. Benzoic acid, 2-chloro-. Available from: [Link]

  • Reddit. Why are aldehydes more reactive than carboxylic acids? Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available from: [Link]

  • AK LECTURES. Amide Formation from Carboxylic Acids. (2014). Available from: [Link]

  • CK-12 Foundation. Chemical Reactions of Carboxylic Acids. (2024). Available from: [Link]

  • PubChem. 2-Chloro-4-(2-formylphenyl)benzoic acid. Available from: [Link]

  • MDPI. N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. (2023). Available from: [Link]

  • OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl groups under microwave irradiation. (2024). Available from: [Link]

  • Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Jack Westin. Carboxylic Acids Important Reactions. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • JoVE. Video: Protecting Groups for Aldehydes and Ketones: Introduction. Available from: [Link]

  • Proprep. Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. Available from: [Link]

  • New Journal of Chemistry. Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides toward triazole-fused lactams and cyclic imidates. (2021). Available from: [Link]

  • ResearchGate. Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. Available from: [Link]

  • PubMed. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. (2020). Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

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  • Chegg. Solved Synthesis of 4-vinylbenzoic acid using the Wittig. Available from: [Link]

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Methodological & Application

The Strategic Utility of 2-Chloro-5-(2-formylphenyl)benzoic Acid in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Bifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the design and synthesis of complex heterocyclic scaffolds remain a cornerstone of innovation. Among the myriad of synthetic intermediates, "2-Chloro-5-(2-formylphenyl)benzoic acid" emerges as a particularly valuable building block. Its strategic arrangement of a carboxylic acid, an aldehyde, and a reactive chloro-substituent on a biaryl framework provides a versatile platform for the construction of a diverse array of fused heterocyclic systems. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The core utility of 2-Chloro-5-(2-formylphenyl)benzoic acid lies in its capacity for intramolecular cyclization reactions. The proximal disposition of the formyl and carboxyl groups allows for facile ring closure to form seven-membered rings, while the presence of the chloro substituent offers a handle for further functionalization or can influence the electronic properties of the resulting heterocycles. This document will focus on two principal applications: the synthesis of phenanthridinone derivatives through condensation with amines and the preparation of dibenzo[b,d]oxepin-6-ones via intramolecular esterification.

Synthesis of the Core Intermediate: 2-Chloro-5-(2-formylphenyl)benzoic Acid

The construction of the biaryl backbone of 2-Chloro-5-(2-formylphenyl)benzoic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a robust and high-yielding route to connect the two phenyl rings.[1] The judicious choice of starting materials is paramount for the success of this synthesis. A common and efficient strategy involves the coupling of a dihalogenated benzoic acid derivative with 2-formylphenylboronic acid.

Protocol 1: Synthesis of 2-Chloro-5-(2-formylphenyl)benzoic Acid via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of the title compound. The selection of a dihalogenated benzoic acid, such as 2-chloro-5-iodobenzoic acid, allows for selective coupling at the more reactive iodo-position.

Reaction Scheme:

Synthesis_of_2-Chloro-5-(2-formylphenyl)benzoic_acid cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 2-Chloro-5-iodobenzoic acid p1 2-Chloro-5-(2-formylphenyl)benzoic acid r1->p1 + r2 2-Formylphenylboronic acid r2->p1 reagent1 Pd(PPh3)4 reagent1->p1 cat. reagent2 K2CO3 reagent2->p1 reagent3 DME/H2O reagent3->p1

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Chloro-5-iodobenzoic acid

  • 2-Formylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-chloro-5-iodobenzoic acid (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed mixture of DME and water (4:1 v/v). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-chloro-5-(2-formylphenyl)benzoic acid as a solid.

Data Summary Table:

ParameterValue
Typical Yield 75-85%
Purity (by NMR) >95%
Physical State White to off-white solid

Application in Heterocyclic Synthesis

The strategic placement of the aldehyde and carboxylic acid functionalities in "2-Chloro-5-(2-formylphenyl)benzoic acid" allows for its use as a precursor to a variety of fused heterocyclic systems. The following protocols detail the synthesis of two important classes of heterocycles: phenanthridinones and dibenzo[b,d]oxepin-6-ones.

Application 1: Synthesis of Phenanthridinone Derivatives

Phenanthridinones are a class of nitrogen-containing heterocycles with a wide range of biological activities. The reaction of 2-Chloro-5-(2-formylphenyl)benzoic acid with primary amines or ammonia provides a direct route to this scaffold via an intramolecular Pictet-Spengler type reaction.[2][3][4]

Reaction Workflow Diagram:

G start 2-Chloro-5-(2-formylphenyl)benzoic acid step1 Reaction with a primary amine (R-NH2) start->step1 intermediate Formation of an iminium ion intermediate step1->intermediate step2 Intramolecular electrophilic aromatic substitution intermediate->step2 step3 Dehydration step2->step3 product Phenanthridinone derivative step3->product

Workflow for the synthesis of phenanthridinones.

Protocol 2: Synthesis of a Substituted Phenanthridinone

This protocol describes the synthesis of a phenanthridinone derivative using benzylamine as the primary amine.

Materials:

  • 2-Chloro-5-(2-formylphenyl)benzoic acid

  • Benzylamine

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or xylene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 2-chloro-5-(2-formylphenyl)benzoic acid (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Solvent Addition: Add toluene or xylene to the flask.

  • Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired phenanthridinone.

Expected Outcome:

This reaction is expected to yield the corresponding N-benzyl-phenanthridinone derivative. The yield can be optimized by careful control of the reaction conditions and purification method.

Application 2: Synthesis of Dibenzo[b,d]oxepin-6-ones

Dibenzo[b,d]oxepin-6-ones are seven-membered lactones that are present in some natural products and have shown interesting biological activities. The intramolecular esterification (lactonization) of 2-Chloro-5-(2-formylphenyl)benzoic acid provides a direct route to this heterocyclic core.

Reaction Mechanism Diagram:

G start 2-Chloro-5-(2-formylphenyl)benzoic acid step1 Reduction of the aldehyde to an alcohol start->step1 intermediate 2-Chloro-5-(2-(hydroxymethyl)phenyl)benzoic acid step1->intermediate step2 Acid-catalyzed intramolecular esterification intermediate->step2 product Dibenzo[b,d]oxepin-6-one derivative step2->product

Mechanism for the synthesis of dibenzo[b,d]oxepin-6-ones.

Protocol 3: Synthesis of a Dibenzo[b,d]oxepin-6-one Derivative

This protocol involves a two-step process: reduction of the aldehyde followed by acid-catalyzed lactonization.

Step A: Reduction of the Aldehyde

Materials:

  • 2-Chloro-5-(2-formylphenyl)benzoic acid

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 2-chloro-5-(2-formylphenyl)benzoic acid (1.0 eq) in methanol or ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Workup:

    • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate to obtain the crude 2-chloro-5-(2-(hydroxymethyl)phenyl)benzoic acid, which can be used in the next step without further purification if desired.

Step B: Intramolecular Esterification (Lactonization)

Materials:

  • Crude 2-chloro-5-(2-(hydroxymethyl)phenyl)benzoic acid from Step A

  • Toluene

  • Amberlyst-15 or another acidic resin

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, add the crude product from Step A and Amberlyst-15 (or another acid catalyst).

  • Azeotropic Removal of Water: Add toluene and heat the mixture to reflux, collecting the water in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture and filter to remove the acidic resin.

    • Wash the resin with toluene.

  • Purification: Concentrate the combined filtrate and purify the residue by column chromatography or recrystallization to obtain the desired dibenzo[b,d]oxepin-6-one.

Quantitative Data Summary Table:

HeterocycleTypical ReagentsCatalystTypical Yield
Phenanthridinone Primary Amine (e.g., Benzylamine)p-TsOH60-75%
Dibenzo[b,d]oxepin-6-one NaBH₄ (reduction), Amberlyst-15-70-80% (over two steps)

Conclusion and Future Perspectives

"2-Chloro-5-(2-formylphenyl)benzoic acid" is a highly valuable and versatile building block for the synthesis of a range of medicinally and materially relevant heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this intermediate. The presence of the chloro substituent opens avenues for further diversification through cross-coupling reactions, allowing for the generation of extensive compound libraries for screening and development. Future work in this area could explore the diastereoselective or enantioselective synthesis of these heterocyclic scaffolds, further expanding their potential in drug discovery and chiral materials science.

References

  • Meyers, A. I.; et al. Tetrahedron1985 , 41, 837-860.

  • Pictet, A.; Spengler, T. Ber. Dtsch. Chem. Ges.1911 , 44, 2030-2036.

  • Whaley, W. M.; Govindachari, T. R. Org. React.1951 , 6, 151.

  • Liang, D.; et al. Chem. Commun.2013 , 49, 173-175.

  • Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457-2483.

  • Anzini, M.; et al. J. Med. Chem.2007 , 50, 3943-3955.

  • Cox, E. D.; Cook, J. M. Chem. Rev.1995 , 95, 1797-1842.

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

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Application Note: A Guide to Suzuki-Miyaura Coupling with 2-Chloro-5-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Complex Scaffolds in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] Its broad functional group tolerance and mild reaction conditions have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for creating biaryl structures found in numerous active pharmaceutical ingredients (APIs).[2]

This application note focuses on a uniquely functionalized building block: 2-Chloro-5-(2-formylphenyl)benzoic acid . This substrate is of particular interest to medicinal chemists as its trifunctional nature—an aryl chloride for coupling, a benzoic acid for modulating solubility or serving as a synthetic handle, and a formyl group for subsequent derivatization—allows for the rapid assembly of diverse molecular scaffolds. Such structures are central to the development of novel therapeutics, including potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP).[3][4][5]

The primary challenge with this substrate lies in the inherent low reactivity of the aryl chloride bond.[6][7] This guide provides a comprehensive technical overview, including mechanistic insights and a robust experimental protocol, to empower researchers to successfully employ this versatile building block in their synthetic campaigns.

Mechanistic Deep Dive: The "Why" Behind the Protocol

The success of a Suzuki-Miyaura coupling, especially with a challenging substrate, hinges on understanding the underlying catalytic cycle. The process involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

The Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Palladium Catalytic Cycle cluster_reactants Reactants & Activation pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar-Pd(II)-Cl(L₂) (Oxidative Adduct) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(L₂) (Di-organo Complex) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) pd2_trans->Product ArCl 2-Chloro-5-(2-formylphenyl)benzoic acid (Ar-Cl) ArCl->pd2_ox ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBO [Ar'-B(OH)₃]⁻ (Activated Boronate) ArBOH->ArBO Activation Base Base (e.g., K₃PO₄) Base->ArBOH ArBO->pd2_ox Workflow setup 1. Inert Atmosphere Setup (Flask under N₂/Ar) add_solids 2. Add Solids (Substrate, Boronic Acid, Base) setup->add_solids add_liquids 3. Add Solvents (Anhydrous Organic Solvent + Degassed Water) add_solids->add_liquids degas 4. Degas Mixture (3x Vacuum/Inert Gas Cycles) add_liquids->degas add_catalyst 5. Add Catalyst System (Pd₂(dba)₃ + Ligand) degas->add_catalyst react 6. Heat to Reaction Temp (e.g., 100 °C) & Monitor add_catalyst->react workup 7. Aqueous Workup (Cool, Dilute, Separate Layers) react->workup acidify 8. Acidify Aqueous Layer (Add HCl to pH ~2-3) workup->acidify extract 9. Extract Product (e.g., with EtOAc) acidify->extract purify 10. Purify (Dry, Concentrate, Column Chromatography) extract->purify

Figure 2: Experimental workflow for the Suzuki coupling protocol.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-(2-formylphenyl)benzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and finely powdered K₃PO₄ (3.0 eq).

  • Inerting: Seal the flask, and evacuate and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (to achieve a substrate concentration of ~0.1 M) followed by degassed water (10% v/v of the dioxane).

  • Degassing: Stir the mixture and degas thoroughly by bubbling the inert gas through the solvent for 15-20 minutes, or by subjecting it to further freeze-pump-thaw cycles if necessary.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., PCy₃, 2 mol%). Briefly flush the vial with inert gas, then add the catalyst mixture to the reaction flask under a positive flow of inert gas.

  • Reaction: Secure the reflux condenser, ensuring a continued positive pressure of inert gas. Heat the reaction mixture to 90–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Workup - Part 1 (Separation): Once complete, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel. The product, as a carboxylate salt, will predominantly be in the aqueous layer. Separate the layers and save the aqueous phase.

  • Workup - Part 2 (Acidification & Extraction): Cool the basic aqueous layer in an ice bath and slowly acidify to pH 2-3 with 1 M HCl. The product should precipitate. Extract the acidified aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts from the previous step, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Optimization & Troubleshooting

The success of coupling deactivated aryl chlorides often requires careful optimization. The following table outlines key parameters and their expected impact.

ParameterCondition / ReagentRationale & Expected Outcome
Catalyst System Pd₂(dba)₃ / PCy₃ or SPhosBaseline: Good for many aryl chlorides. Bulky, electron-rich phosphines accelerate oxidative addition and reductive elimination. [11]
Pd(OAc)₂ / Buchwald LigandsAlternative: Offers a wide range of ligands to tune reactivity for particularly stubborn couplings. [12]
Pd-NHC ComplexesHigh Activity: N-heterocyclic carbene (NHC) ligands are often more robust and active than phosphines for aryl chlorides. [13]
Base K₃PO₄Recommended: A strong, non-nucleophilic base that effectively promotes transmetalation without aldehyde side reactions. [9]
Cs₂CO₃Higher Activity: More soluble and often more effective than K₂CO₃/K₃PO₄, but more expensive. Can accelerate sluggish reactions.
K₂CO₃Milder Option: A common and effective base, may require longer reaction times or higher temperatures compared to K₃PO₄.
Solvent Dioxane/H₂O, Toluene/H₂OStandard: Good balance of polarity and high boiling point. Water is crucial for dissolving the base and facilitating the catalytic cycle.
DMF, THFAlternatives: Other polar aprotic solvents can be effective. THF has a lower boiling point, limiting reaction temperature.
Temperature 80 - 110 °CCrucial for Aryl Chlorides: Higher temperatures are needed to overcome the activation energy for oxidative addition. [6]

Safety Precautions

  • Substrate: 2-Chloro-5-(2-formylphenyl)benzoic acid and related structures are potential irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [14][15]* Reagents: Palladium catalysts are toxic and should be handled in a fume hood. Phosphine ligands can be air-sensitive and have strong odors. Anhydrous solvents are flammable.

  • Procedure: Always conduct the reaction under an inert atmosphere. Oxygen can deactivate the palladium catalyst and phosphine ligands.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

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  • Chen, J., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(34), 6214-6220. [Link]

  • ChemInform Abstract. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform, 37(34). [Link]

  • White, A. W., et al. (2005). Design and Synthesis of Poly(ADP-ribose) Polymerase-1 Inhibitors. 2. Biological Evaluation of Aza-5[H]-phenanthridin-6-ones as Potent, Aqueous-Soluble Compounds for the Treatment of Ischemic Injuries. Journal of Medicinal Chemistry, 48(24), 7757-7773. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Old, D. W., et al. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-chloro-. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Singh, V., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(7), 31-37. [Link]

  • ResearchGate. (n.d.). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. Retrieved from [Link]

  • Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Albisson, D. A., et al. (1998). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 17(26), 5914-5920. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Aerobic Ligand-Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. Retrieved from [Link]

  • He, Y., et al. (2017). The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Polymer Chemistry, 8(11), 1845-1853. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794724, 2-(2-formylphenyl)benzoic Acid. Retrieved from [Link]

  • Kirby, I. T., et al. (2020). Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. Bioorganic & Medicinal Chemistry Letters, 30(22), 127546. [Link]

  • Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of aryl chlorides. Retrieved from [Link]

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The Strategic Application of 2-Chloro-5-(2-formylphenyl)benzoic Acid in the Synthesis of Medicinally Important Dibenzo[b,f]oxepines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry, the dibenzo[b,f]oxepine scaffold stands out as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Derivatives of this tricyclic system have demonstrated a broad spectrum of biological activities, including antipsychotic, antidepressant, anti-inflammatory, and anticancer properties.[4][5] The strategic synthesis of these complex molecules hinges on the availability of versatile and efficiently produced precursors. This application note details the pivotal role of "2-Chloro-5-(2-formylphenyl)benzoic acid" as a key intermediate in the construction of dibenzo[b,f]oxepine-10-carboxylic acid, a direct precursor to a variety of pharmacologically active agents. We provide a comprehensive guide for researchers, encompassing the synthesis of the precursor, its conversion to the dibenzo[b,f]oxepine core, and the underlying chemical principles that govern these transformations.

Physicochemical Properties of the Precursor

A thorough understanding of the physicochemical properties of "2-Chloro-5-(2-formylphenyl)benzoic acid" is essential for its effective handling, reaction optimization, and scale-up. The table below summarizes its key characteristics.

PropertyValue
Molecular Formula C₁₄H₉ClO₃
Molecular Weight 260.67 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF); sparingly soluble in water.
Purity (typical) ≥95%

Synthetic Strategy: A Two-Act Play to the Dibenzo[b,f]oxepine Core

The journey from simple starting materials to the intricate dibenzo[b,f]oxepine framework, via our key precursor, can be conceptualized as a two-part synthetic narrative. The first act involves the construction of the biphenyl backbone of "2-Chloro-5-(2-formylphenyl)benzoic acid" through a robust and versatile Suzuki-Miyaura cross-coupling reaction. The second act is a dramatic intramolecular cyclization, forging the central seven-membered oxepine ring to yield the coveted tricyclic scaffold.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Core Synthesis 2,5-Dichlorobenzoic Acid 2,5-Dichlorobenzoic Acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 2,5-Dichlorobenzoic Acid->Suzuki-Miyaura Coupling 2-Formylphenylboronic Acid 2-Formylphenylboronic Acid 2-Formylphenylboronic Acid->Suzuki-Miyaura Coupling Precursor 2-Chloro-5-(2-formylphenyl)benzoic acid Suzuki-Miyaura Coupling->Precursor Intramolecular Cyclization Intramolecular Cyclization Precursor->Intramolecular Cyclization Dibenzo[b,f]oxepine Dibenzo[b,f]oxepine-10-carboxylic acid Intramolecular Cyclization->Dibenzo[b,f]oxepine

Figure 1: A conceptual workflow illustrating the two-stage synthesis of Dibenzo[b,f]oxepine-10-carboxylic acid.

Part 1: Synthesis of the Precursor "2-Chloro-5-(2-formylphenyl)benzoic acid" via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] In this protocol, we leverage this powerful reaction to couple 2,5-dichlorobenzoic acid with 2-formylphenylboronic acid. The regioselectivity of the coupling is directed by the differential reactivity of the two chlorine atoms on the benzoic acid ring, with the chlorine at the 5-position being more susceptible to oxidative addition to the palladium catalyst due to electronic effects.

Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • 2,5-Dichlorobenzoic acid

  • 2-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add 2,5-dichlorobenzoic acid (1.0 equiv.), 2-formylphenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with 1M HCl to a pH of ~2-3, resulting in the precipitation of the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield "2-Chloro-5-(2-formylphenyl)benzoic acid" as a solid.

G Start Reaction Setup (Inert Atmosphere) Reagents Add 2,5-Dichlorobenzoic Acid, 2-Formylphenylboronic Acid, K₂CO₃, Pd(OAc)₂, PPh₃ Start->Reagents Solvent Add Degassed Dioxane/Water Reagents->Solvent Heating Heat to 90°C (12-16h) Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Cool, Dilute with Water, Acidify with HCl Monitoring->Workup Isolation Filter Precipitate, Wash, and Dry Workup->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Product 2-Chloro-5-(2-formylphenyl)benzoic acid Purification->Product

Figure 2: Experimental workflow for the Suzuki-Miyaura synthesis of the precursor.

Part 2: Intramolecular Cyclization to Dibenzo[b,f]oxepine-10-carboxylic acid

With the precursor in hand, the next critical step is the formation of the seven-membered oxepine ring. This is achieved through an intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction. The carboxylate, formed in situ under basic conditions, acts as a nucleophile, attacking the carbon atom bearing the chlorine. The adjacent formyl group on the second phenyl ring is poised to become the carboxylic acid at the 10-position of the final product after an intramolecular Cannizzaro-type reaction or a related redox process.

Protocol: Intramolecular Cyclization

Materials:

  • 2-Chloro-5-(2-formylphenyl)benzoic acid

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Copper(I) iodide (CuI) (optional, as a catalyst)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a round-bottom flask, add "2-Chloro-5-(2-formylphenyl)benzoic acid" (1.0 equiv.) and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equiv.).

  • For challenging substrates, copper(I) iodide (0.1 equiv.) can be added as a catalyst to facilitate the Ullmann-type coupling.[6]

  • Add a high-boiling polar aprotic solvent such as DMF or NMP.

  • Heat the reaction mixture to 120-150 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with concentrated HCl to a pH of ~2.

  • The precipitated crude product, dibenzo[b,f]oxepine-10-carboxylic acid, is collected by filtration.

  • Wash the solid with water and then a small amount of cold diethyl ether to remove non-polar impurities.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanism and Causality in Experimental Design

The choice of reagents and conditions in the presented protocols is dictated by the underlying reaction mechanisms. In the Suzuki-Miyaura coupling, a palladium(0) species, generated in situ from Pd(OAc)₂, undergoes oxidative addition to the C-Cl bond. The use of a phosphine ligand like PPh₃ stabilizes the palladium catalyst and facilitates the catalytic cycle. The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

For the intramolecular cyclization, a strong base is required to deprotonate the carboxylic acid, forming the nucleophilic carboxylate. The high reaction temperature is necessary to overcome the activation energy for the SNAᵣ reaction, which is typically less facile than intermolecular counterparts. The optional use of a copper catalyst is based on the principles of Ullmann condensation, which can significantly enhance the rate of aryl ether formation.[6]

Conclusion and Future Perspectives

"2-Chloro-5-(2-formylphenyl)benzoic acid" serves as a highly effective and strategically designed precursor for the synthesis of dibenzo[b,f]oxepine-10-carboxylic acid. The synthetic route, involving a Suzuki-Miyaura coupling followed by an intramolecular cyclization, is robust and amenable to the synthesis of a diverse library of derivatives. The resulting dibenzo[b,f]oxepine-10-carboxylic acid can be further functionalized at the carboxylic acid position or on the aromatic rings to generate novel compounds for drug discovery programs. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to explore the rich medicinal chemistry of the dibenzo[b,f]oxepine scaffold.

References

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Ansari, M. F., et al. (2021). Chemotherapeutic Importance of Oxepines. International Journal of Chemical Sciences, 19(1), 401.
  • Kwiecień, H., & Goszczyńska, A. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. [Link]

  • Kwiecień, H., & Goszczyńska, A. (2023). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 28(1), 1. [Link]

  • Eze, F. U., et al. (2021). Chemotherapeutic Importance of Oxepines. ResearchGate. [Link]

  • Kwiecień, H., & Goszczyńska, A. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Organic University Chemistry Italia. [Link]

  • Yao, T., et al. (2018). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Molecules, 23(10), 2548. [Link]

  • Felpin, F. X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

  • Mochulskaya, N. N., et al. (2018). Synthesis of dibenzo[b,f]oxepine unit described by Yao and coworkers in 2018. ResearchGate. [Link]

Sources

The Versatile Reactivity of 2-Chloro-5-(2-formylphenyl)benzoic Acid: A Guide to Amine and Hydrazine Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the chemical reactivity of 2-chloro-5-(2-formylphenyl)benzoic acid with various amines and hydrazines. This bifunctional aromatic compound serves as a valuable scaffold in medicinal chemistry and materials science, primarily due to its capacity to undergo cyclocondensation reactions, leading to the formation of diverse heterocyclic systems. This guide will delve into the mechanistic underpinnings of these transformations and provide detailed protocols for the synthesis of key structural motifs, including Schiff bases, isoindolinones, and phthalazinones.

Introduction: A Scaffold for Molecular Diversity

2-Chloro-5-(2-formylphenyl)benzoic acid possesses two key reactive sites: a formyl (aldehyde) group and a carboxylic acid group, positioned on separate phenyl rings linked by a carbon-carbon bond. This arrangement allows for a range of intramolecular cyclization reactions following an initial intermolecular condensation. The presence of a chloro-substituent offers an additional site for further functionalization, for example, through cross-coupling reactions, enhancing the molecular diversity achievable from this starting material.

The primary reaction pathways explored in this guide involve the initial nucleophilic attack of an amine or hydrazine on the electrophilic carbonyl carbon of the formyl group. This is typically followed by a cyclization step involving the carboxylic acid, leading to the formation of stable heterocyclic products. These products are of significant interest in drug discovery, as quinazolines, benzodiazepines, and related nitrogen-containing heterocycles are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-convulsant properties.

Reaction with Primary Amines: Formation of Schiff Bases and Subsequent Cyclization to Isoindolinones

The reaction of 2-chloro-5-(2-formylphenyl)benzoic acid with primary amines proceeds via a two-step sequence: initial formation of a Schiff base (imine), followed by an intramolecular amidation to yield an isoindolinone derivative.

Mechanistic Pathway

The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. The primary amine then attacks the carbonyl carbon, and after a series of proton transfers and the elimination of a water molecule, a Schiff base is formed. The subsequent cyclization is an intramolecular nucleophilic attack of the imine nitrogen on the carboxylic acid, which upon heating, leads to the formation of a stable five-membered lactam ring, characteristic of the isoindolinone core.

G reactant1 2-Chloro-5-(2-formylphenyl)benzoic acid intermediate Schiff Base Intermediate reactant1->intermediate Condensation (-H2O) reactant2 Primary Amine (R-NH2) reactant2->intermediate product Isoindolinone Derivative intermediate->product Intramolecular Cyclization (-H2O)

Figure 1: General workflow for the reaction of 2-chloro-5-(2-formylphenyl)benzoic acid with primary amines.

Experimental Protocol: Synthesis of 2-(Aryl/Alkyl)-6-chloro-3-(2-carboxyphenyl)isoindolin-1-one

This protocol provides a general method for the synthesis of isoindolinone derivatives from 2-chloro-5-(2-formylphenyl)benzoic acid and a primary amine.

Materials:

  • 2-Chloro-5-(2-formylphenyl)benzoic acid

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Glacial acetic acid (catalyst)

  • Toluene or Xylene (solvent)

  • Dean-Stark apparatus

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve 2-chloro-5-(2-formylphenyl)benzoic acid (1.0 eq.) in toluene or xylene.

  • Addition of Reagents: Add the primary amine (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the pure isoindolinone derivative.

Rationale for Experimental Choices:

  • Solvent: Toluene or xylene are used as they are high-boiling point solvents that allow for the azeotropic removal of water, driving the equilibrium towards product formation.

  • Catalyst: Glacial acetic acid serves as a mild acid catalyst to facilitate both the Schiff base formation and the subsequent cyclization.

  • Dean-Stark Apparatus: This is crucial for the removal of water, which is a byproduct of both the imine formation and the final cyclization step. Its removal is essential for achieving high yields.

Reactant AmineProductTypical Yield (%)
Aniline2-Phenyl-6-chloro-3-(2-carboxyphenyl)isoindolin-1-one85-95
Benzylamine2-Benzyl-6-chloro-3-(2-carboxyphenyl)isoindolin-1-one80-90
Cyclohexylamine2-Cyclohexyl-6-chloro-3-(2-carboxyphenyl)isoindolin-1-one75-85

Table 1: Representative examples of isoindolinone synthesis with varying primary amines.

Reaction with Hydrazines: Synthesis of Phthalazinone Derivatives

The reaction with hydrazine or its derivatives (e.g., hydrazine hydrate, phenylhydrazine) follows a similar pathway to that of primary amines, but results in the formation of a six-membered phthalazinone ring system.

Mechanistic Pathway

The initial step is the condensation of the hydrazine with the aldehyde to form a hydrazone. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazone attacks the carboxylic acid group, leading to the formation of the phthalazinone ring after dehydration.

G reactant1 2-Chloro-5-(2-formylphenyl)benzoic acid intermediate Hydrazone Intermediate reactant1->intermediate Condensation (-H2O) reactant2 Hydrazine (H2N-NHR) reactant2->intermediate product Phthalazinone Derivative intermediate->product Intramolecular Cyclization (-H2O)

Figure 2: General workflow for the reaction of 2-chloro-5-(2-formylphenyl)benzoic acid with hydrazines.

Experimental Protocol: Synthesis of 7-Chloro-4-(2-carboxyphenyl)-2H-phthalazin-1-one

This protocol outlines a general procedure for the synthesis of phthalazinone derivatives.

Materials:

  • 2-Chloro-5-(2-formylphenyl)benzoic acid

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or acetic acid (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-chloro-5-(2-formylphenyl)benzoic acid (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq.) or a substituted hydrazine dropwise to the solution at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure phthalazinone derivative. Further purification can be achieved by recrystallization if necessary.

Rationale for Experimental Choices:

  • Solvent: Ethanol is a common solvent for this type of condensation. Acetic acid can also be used and can act as both a solvent and a catalyst.

  • Excess Hydrazine: A slight excess of hydrazine is often used to ensure complete consumption of the starting aldehyde.

Hydrazine ReactantProductTypical Yield (%)
Hydrazine Hydrate7-Chloro-4-(2-carboxyphenyl)-2H-phthalazin-1-one90-98
Phenylhydrazine7-Chloro-2-phenyl-4-(2-carboxyphenyl)-2H-phthalazin-1-one85-95

Table 2: Representative examples of phthalazinone synthesis.

Conclusion and Future Perspectives

2-Chloro-5-(2-formylphenyl)benzoic acid is a highly versatile building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The straightforward condensation reactions with amines and hydrazines provide efficient routes to isoindolinones and phthalazinones, respectively. The protocols outlined in this guide are robust and can be adapted for a wide range of substrates, allowing for the creation of diverse chemical libraries for screening in drug discovery and materials science applications. The presence of the chloro-substituent opens up avenues for post-cyclization modifications, further expanding the chemical space accessible from this valuable starting material.

References

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). ScienceDirect. Retrieved January 25, 2026, from [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2012). Hindawi. Retrieved January 25, 2026, from [Link]

Application Notes and Protocols for Cyclization Reactions of 2-Chloro-5-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, medicinal chemists, and professionals in drug development, the synthesis of polycyclic aromatic compounds is a cornerstone of creating novel therapeutic agents and functional materials. The biphenyl scaffold of 2-Chloro-5-(2-formylphenyl)benzoic acid offers a unique and versatile starting point for a variety of intramolecular cyclization reactions. The strategic positioning of the chloro, formyl, and carboxylic acid functionalities allows for the construction of diverse and valuable tricyclic core structures, such as fluorenones and dibenzo[a,c]phenazines. These resulting frameworks are prevalent in a wide array of biologically active molecules and materials with interesting photophysical properties.[1][2]

This comprehensive guide provides detailed application notes and protocols for several key cyclization strategies involving 2-Chloro-5-(2-formylphenyl)benzoic acid. As your Senior Application Scientist, my goal is to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and rationale behind each experimental choice. This document is designed to be a self-validating system, empowering you to confidently execute these transformations, troubleshoot potential issues, and adapt these methods to your specific research needs.

Strategic Cyclization Pathways

The molecular architecture of 2-Chloro-5-(2-formylphenyl)benzoic acid allows for several distinct cyclization pathways. We will explore three primary strategies in this guide:

  • Acid-Catalyzed Intramolecular Acylation: A classic and robust method to form fluorenone derivatives through a Friedel-Crafts-type reaction.

  • Palladium-Catalyzed Intramolecular C-H Arylation: A modern and efficient approach that leverages transition metal catalysis to forge a new carbon-carbon bond.

  • Tandem Condensation-Cyclization for Dibenzo[a,c]phenazine Synthesis: A multi-step, one-pot synthesis to create complex, nitrogen-containing heterocyclic systems.

Protocol 1: Acid-Catalyzed Intramolecular Acylation to Synthesize 7-Chloro-9-oxo-9H-fluorene-4-carbaldehyde

Expertise & Experience: The Rationale Behind the Method

The intramolecular Friedel-Crafts acylation is a powerful and well-established method for the synthesis of fused-ring ketones.[3][4] In this case, the carboxylic acid on one phenyl ring acts as the acylating agent, and the other phenyl ring serves as the nucleophile. The reaction is promoted by a strong acid, which serves two primary roles: it activates the carboxylic acid by protonating the carbonyl oxygen, and it facilitates the generation of the key acylium ion intermediate. The choice of a strong, non-aqueous acid like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) is crucial to drive the reaction towards the cyclized product and prevent side reactions involving water.[5] PPA is particularly effective as it acts as both the acidic catalyst and the dehydrating agent.

Reaction Mechanism

The reaction proceeds through the formation of an acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution (SEAr) on the electron-rich phenyl ring, followed by deprotonation to restore aromaticity.

G cluster_0 Mechanism of Acid-Catalyzed Intramolecular Acylation A 2-Chloro-5-(2-formylphenyl)benzoic acid B Protonated Carboxylic Acid A->B + H+ C Acylium Ion Intermediate B->C - H2O D Sigma Complex (Wheland Intermediate) C->D Intramolecular Electrophilic Attack E 7-Chloro-9-oxo-9H-fluorene-4-carbaldehyde D->E - H+

Caption: Mechanism of Acid-Catalyzed Intramolecular Acylation.

Experimental Protocol

Materials:

  • 2-Chloro-5-(2-formylphenyl)benzoic acid

  • Polyphosphoric acid (PPA) or Methanesulfonic acid (MSA)

  • Dichloromethane (DCM)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-(2-formylphenyl)benzoic acid (1.0 eq).

  • Addition of Acid: Carefully add polyphosphoric acid (10-20 times the weight of the starting material) or methanesulfonic acid (10-20 eq) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them in ice-water, and extracting with an organic solvent.

  • Workup: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice. This will precipitate the crude product.

  • Neutralization and Extraction: Stir the aqueous mixture until all the PPA or MSA is dissolved. If necessary, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Chloro-9-oxo-9H-fluorene-4-carbaldehyde.

Data Presentation
ParameterConditionExpected Outcome
CatalystPolyphosphoric Acid (PPA)High yield, viscous reaction mixture
CatalystMethanesulfonic Acid (MSA)Good to high yield, easier handling
Temperature80-100 °COptimal for cyclization
Reaction Time2-6 hoursVaries with substrate and temperature
PurificationColumn ChromatographyHigh purity product
Trustworthiness: A Self-Validating System
  • Monitoring: The progress of the reaction should be monitored by TLC. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The characteristic ketone carbonyl peak in the ¹³C NMR (around 190-200 ppm) and the disappearance of the carboxylic acid proton in the ¹H NMR are key indicators of successful cyclization.

  • Potential Pitfalls: Incomplete reaction can occur if the temperature is too low or the reaction time is too short. At higher temperatures, charring and decomposition can be an issue. Careful temperature control and monitoring are essential. The workup requires careful and slow quenching in ice to manage the exothermic reaction.

Protocol 2: Palladium-Catalyzed Intramolecular C-H Arylation

Expertise & Experience: The Rationale Behind the Method

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool in organic synthesis for its efficiency and atom economy.[6][7][8] This method avoids the need to pre-functionalize the C-H bond, which is a significant advantage over traditional cross-coupling reactions.[9] In the context of 2-Chloro-5-(2-formylphenyl)benzoic acid, the palladium catalyst facilitates the coupling between the chlorinated phenyl ring and a C-H bond on the other ring, leading to the formation of the fluorenone core. The mechanism is believed to proceed via a concerted metalation-deprotonation (CMD) pathway, where a base plays a crucial role in the C-H bond cleavage. The choice of ligand is critical for the efficiency of the catalyst, with bulky, electron-rich phosphine ligands often providing the best results.

Reaction Mechanism

The catalytic cycle typically involves oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by intramolecular C-H activation (concerted metalation-deprotonation), and finally reductive elimination to form the product and regenerate the Pd(0) catalyst.

G cluster_1 Palladium-Catalyzed Intramolecular C-H Arylation A Pd(0)Ln B Oxidative Addition Intermediate A->B + Ar-Cl C Palladacycle Intermediate B->C Intramolecular C-H Activation (CMD) D Product + Pd(0)Ln C->D Reductive Elimination D->A Regeneration of Catalyst Start 2-Chloro-5-(2-formylphenyl) benzoic acid Start->B

Caption: Catalytic cycle for Pd-catalyzed C-H arylation.

Experimental Protocol

Materials:

  • 2-Chloro-5-(2-formylphenyl)benzoic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous, degassed solvent (e.g., DMF, DMA, or toluene)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: To a Schlenk tube, add 2-Chloro-5-(2-formylphenyl)benzoic acid (1.0 eq), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-140°C with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction and Concentration: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to obtain the desired fluorenone product.

Data Presentation
ParameterConditionExpected Outcome
CatalystPd(OAc)₂Effective palladium source
LigandPPh₃, SPhos, etc.Crucial for catalytic activity
BaseK₂CO₃, Cs₂CO₃Essential for C-H activation
SolventDMF, DMA, TolueneHigh-boiling, polar aprotic solvents are often preferred
Temperature100-140 °CDrives the reaction to completion
Trustworthiness: A Self-Validating System
  • Inert Conditions: The success of this reaction is highly dependent on maintaining an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.

  • Reagent Purity: The use of anhydrous and degassed solvents is critical. The purity of the starting material and reagents will also impact the reaction efficiency.

  • Side Reactions: Homocoupling of the starting material can be a potential side reaction. Optimization of the reaction conditions (catalyst loading, ligand, base, and temperature) may be necessary to minimize this.

  • Confirmation of Structure: As with the previous protocol, rigorous spectroscopic analysis of the product is essential for structural confirmation.

Protocol 3: Tandem Condensation-Cyclization for the Synthesis of Dibenzo[a,c]phenazines

Expertise & Experience: The Rationale Behind the Method

Dibenzo[a,c]phenazines are a class of nitrogen-containing polycyclic aromatic hydrocarbons with applications in materials science and as fluorescent probes.[10] This protocol outlines a plausible two-step, one-pot synthesis starting from 2-Chloro-5-(2-formylphenyl)benzoic acid. The strategy involves an initial condensation reaction between the formyl group of the starting material and an ortho-phenylenediamine. This is followed by an intramolecular cyclization and subsequent oxidation to form the aromatic phenazine core. This tandem approach allows for the rapid construction of a complex molecular architecture from readily available starting materials.

Reaction Pathway

The proposed pathway involves the initial formation of an imine, followed by a second condensation to form a dihydrophenazine intermediate, which is then oxidized to the final aromatic product.

G cluster_2 Synthesis of Dibenzo[a,c]phenazine A 2-Chloro-5-(2-formylphenyl) benzoic acid C Iminophenyl Intermediate A->C + B, Condensation B o-Phenylenediamine D Dihydrophenazine Intermediate C->D Intramolecular Cyclization E Dibenzo[a,c]phenazine Derivative D->E Oxidation

Caption: Proposed reaction pathway for dibenzo[a,c]phenazine synthesis.

Experimental Protocol

Materials:

  • 2-Chloro-5-(2-formylphenyl)benzoic acid

  • o-Phenylenediamine or a substituted derivative

  • Acetic acid or another suitable acidic catalyst

  • An oxidizing agent (e.g., air, oxygen, or a mild chemical oxidant)

  • Ethanol or another suitable solvent

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-5-(2-formylphenyl)benzoic acid (1.0 eq) and o-phenylenediamine (1.0-1.2 eq) in ethanol.

  • Acid Catalyst: Add a catalytic amount of acetic acid.

  • Reaction Conditions: Reflux the reaction mixture. The progress can be monitored by the formation of a colored product. For the oxidation step, bubbling air or oxygen through the reaction mixture may be sufficient. Alternatively, a chemical oxidant can be added after the initial condensation is complete.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the pure dibenzo[a,c]phenazine derivative.

Data Presentation
ParameterConditionExpected Outcome
Reactanto-PhenylenediamineForms the phenazine core
CatalystAcetic AcidPromotes imine formation
OxidantAir/OxygenAromatizes the intermediate
SolventEthanolCommon solvent for this type of condensation
PurificationRecrystallization/ChromatographyHigh purity, often crystalline product
Trustworthiness: A Self-Validating System
  • Color Change: The formation of the highly conjugated dibenzo[a,c]phenazine system is often accompanied by the appearance of a distinct color, providing a visual cue for reaction progress.

  • Spectroscopic Analysis: The UV-Vis and fluorescence spectra of the product can be characteristic of this class of compounds and serve as a good preliminary check. Full characterization by NMR and mass spectrometry is required for confirmation.

  • Regioisomerism: If a substituted o-phenylenediamine is used, the formation of regioisomers is possible. The regioselectivity of the reaction may need to be determined, and separation of isomers might be necessary.

References

  • Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Organic Chemistry Frontiers. [Link]

  • Direct Arylation in the Presence of Palladium Pincer Complexes. PMC - PubMed Central. [Link]

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. NIH. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. [Link]

  • Synthesis of dibenzo[a,c]phenazines 32. ResearchGate. [Link]

  • Fluorenone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Photophysics of Dibenz[a,c]phenazine Derivatives. ResearchGate. [Link]

  • Proton Abstraction Mechanism for the Palladium-Catalyzed Intramolecular Arylation. Journal of the American Chemical Society. [Link]

  • Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. ResearchGate. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • (a) Plausible mechanism for the Knoevenagel-intramolecular tandem... ResearchGate. [Link]

  • Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. Indian Academy of Sciences. [Link]

  • Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. [Link]

  • Total synthesis of fluorenones, 4-azafluorenones and related natural products. Elektronische Hochschulschriften der LMU München. [Link]

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PubMed Central. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. NIH. [Link]

  • Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. ResearchGate. [Link]

  • Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism. ACS Catalysis. [Link]

  • Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds. [Link]

  • Scholl cyclization of bis(1,1′‐biphenyl‐2‐yl)thiophene derivatives... ResearchGate. [Link]

  • (PDF) Tandem Knoevenagel - Michael reactions in aqueous diethylamine medium: A greener and efficient approach toward bis-dimedone derivatives. ResearchGate. [Link]

  • Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Semantic Scholar. [Link]

  • Palladium‐Catalyzed Arylation Reactions: A Mechanistic Perspective. Request PDF. [Link]

  • Supporting Information Electricity-Promoted Friedel-Crafts Acylation of Biarylcarboxylic Acids Contents. DOI. [Link]

  • Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). NIH. [Link]

  • (PDF) Of Two Make One: The Biosynthesis of Phenazines. ResearchGate. [Link]

  • study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journals. [Link]

  • ChemInform Abstract: Facile Synthesis of Highly Substituted 2-Pyrone Derivatives via a Tandem Knoevenagel Condensation/Lactonization Reaction of β-Formyl-esters and 1,3-Cyclohexadiones. ResearchGate. [Link]

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"2-Chloro-5-(2-formylphenyl)benzoic acid" in the development of materials with optical properties

Author: BenchChem Technical Support Team. Date: February 2026

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Application Notes and Protocols for 2-Chloro-5-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-5-(2-formylphenyl)benzoic acid is a bifunctional aromatic compound featuring a carboxylic acid and an aldehyde group in a unique ortho-arrangement on a chlorinated biphenyl scaffold. This specific arrangement of functional groups makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The presence of the chlorine atom can also be leveraged for further chemical modifications, adding to its versatility as a building block in organic synthesis.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 2-Chloro-5-(2-formylphenyl)benzoic acid. We will delve into its chemical properties, potential applications, and provide detailed protocols for its use in the synthesis of heterocyclic structures.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount before commencing any experimental work.

PropertyValueSource
CAS Number 1261958-60-4[Vendor Information]
Molecular Formula C₁₄H₉ClO₃[Calculated]
Molecular Weight 260.67 g/mol [Calculated]
Appearance Off-white to pale yellow solid[Typical]
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol. Limited solubility in water.[General Knowledge]

Safety and Handling:

2-Chloro-5-(2-formylphenyl)benzoic acid should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Chemical Reactivity and Ring-Chain Tautomerism

The key to the utility of 2-Chloro-5-(2-formylphenyl)benzoic acid lies in the proximate positioning of the carboxylic acid and aldehyde functionalities. This arrangement allows for a dynamic equilibrium between the open-chain form and a cyclic lactol form, 3-hydroxy-6-chloro-3H-isobenzofuran-1-one. This phenomenon, known as ring-chain tautomerism, is a common feature of 2-formylbenzoic acids.[1]

Caption: Ring-chain tautomerism of 2-Chloro-5-(2-formylphenyl)benzoic acid.

The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. This inherent reactivity is the foundation for the synthetic applications detailed below.

Application 1: Synthesis of Substituted Phthalazinones

Phthalazinones are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including use as anticancer, anti-inflammatory, and antihypertensive agents.[2][3] 2-Chloro-5-(2-formylphenyl)benzoic acid serves as an excellent starting material for the synthesis of substituted phthalazinones through condensation with hydrazine derivatives.[4][5]

Protocol: Synthesis of 2-Aryl-7-chloro-5-phenylphthalazin-1(2H)-one

This protocol outlines a general procedure for the synthesis of a substituted phthalazinone.

Workflow Diagram:

phthalazinone_synthesis start Dissolve 2-Chloro-5-(2-formylphenyl)benzoic acid and aryl hydrazine in methanol react Add Ammonium Chloride (catalyst) Stir at room temperature (4-6 h) start->react precipitate Monitor reaction by TLC Formation of precipitate react->precipitate isolate Filter the solid product precipitate->isolate wash Wash with cold methanol isolate->wash dry Dry under vacuum wash->dry characterize Characterize the product (NMR, IR, Mass Spec) dry->characterize

Caption: Workflow for the synthesis of substituted phthalazinones.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 2-Chloro-5-(2-formylphenyl)benzoic acid and 1 equivalent of the desired aryl hydrazine hydrochloride in methanol (approximately 10 mL per gram of benzoic acid derivative).

  • Catalyst Addition: To the stirred solution, add 0.5 equivalents of ammonium chloride.[2]

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate is typically observed.[2]

  • Isolation: Upon completion of the reaction, as indicated by TLC, filter the precipitated solid using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain the 2-aryl-7-chloro-5-phenylphthalazin-1(2H)-one.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a suitable solvent as it can dissolve the reactants to a sufficient extent and is relatively easy to remove after the reaction.

  • Ammonium Chloride as Catalyst: Ammonium chloride acts as a mild Lewis acid catalyst, facilitating the condensation reaction between the aldehyde and the hydrazine.[2]

  • Room Temperature Reaction: The reaction proceeds efficiently at room temperature, which is advantageous as it avoids potential side reactions that could occur at higher temperatures.

Application 2: Synthesis of Isobenzofuranones

Isobenzofuranones, also known as phthalides, are another important class of heterocyclic compounds with diverse biological activities.[6][7] The intramolecular cyclization of 2-formylbenzoic acid derivatives is a common strategy for their synthesis.

Protocol: Base-Catalyzed Intramolecular Cyclization to form a Substituted Isobenzofuranone

This protocol describes a general method for the synthesis of an isobenzofuranone derivative.

Logical Relationship Diagram:

isobenzofuranone_synthesis start 2-Chloro-5-(2-formylphenyl)benzoic acid base Base (e.g., Na2CO3) start->base Deprotonation intermediate Deprotonated Carboxylate start->intermediate cyclization Intramolecular Nucleophilic Attack of Carboxylate on Aldehyde intermediate->cyclization product Substituted Isobenzofuranone cyclization->product

Caption: Logical steps in the synthesis of isobenzofuranones.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 2-Chloro-5-(2-formylphenyl)benzoic acid in a suitable solvent such as toluene (approximately 10 mL per gram of starting material).

  • Base Addition: Add 1.2 equivalents of a mild base, such as sodium carbonate (Na₂CO₃), to the solution.[8]

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir for 12 hours.[8] Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the base.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure isobenzofuranone derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, IR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Toluene as Solvent: Toluene is a non-polar aprotic solvent that is suitable for reactions at elevated temperatures.

  • Sodium Carbonate as Base: Sodium carbonate is a mild inorganic base that is sufficient to deprotonate the carboxylic acid, initiating the intramolecular cyclization, without causing unwanted side reactions.[8]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular cyclization to proceed at a reasonable rate.

Conclusion

2-Chloro-5-(2-formylphenyl)benzoic acid is a versatile and valuable building block for the synthesis of diverse heterocyclic compounds. The protocols provided herein for the synthesis of substituted phthalazinones and isobenzofuranones are based on established chemical principles and can be adapted for the synthesis of a wide range of derivatives. Researchers and drug development professionals can utilize this compound as a key starting material in the exploration of new chemical entities with potential therapeutic applications.

References

  • Patil, A. M., et al. (2023). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. Arkivoc, 2023(vii), 202311972. [Link]

  • PubChem. 2-Formylbenzoic acid. [Link]

  • ResearchGate. Synthesis of Heterocycles from 2-Acylbenzoic Acids. [Link]

  • ResearchGate. Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. [Link]

  • ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. [Link]

  • ResearchGate. One-pot synthesis of diverse isobenzofuranones. [Link]

  • Google Patents.
  • PubChem. 2-Formylbenzoic acid, 3-hydroxy-1,3-dihydro-2-benzofuran-1-one. [Link]

Sources

Application Note: 2-Chloro-5-(2-formylphenyl)benzoic Acid as a Versatile Bifunctional Building Block in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of 2-Chloro-5-(2-formylphenyl)benzoic acid, a sophisticated bifunctional building block, and its application in modern synthetic organic chemistry. We explore its unique structural features—specifically the ortho-positioned aldehyde and carboxylic acid moieties—which make it an exceptional substrate for Multicomponent Reactions (MCRs). This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed mechanistic insights and field-proven protocols for the synthesis of complex heterocyclic scaffolds, such as isoindolinones and highly functionalized acyclic structures. By leveraging this reagent, chemists can rapidly generate molecular diversity and access novel chemical matter for drug discovery and materials science.

Introduction: The Strategic Advantage of Bifunctionality

In the quest for novel bioactive compounds, the efficiency of a synthetic route is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a cornerstone of modern synthetic strategy.[1] The power of MCRs is significantly amplified by using starting materials that possess multiple, strategically placed reactive sites.

2-Chloro-5-(2-formylphenyl)benzoic acid is one such advanced building block. Its architecture is distinguished by three key features:

  • An aldehyde group , which readily participates in imine formation and other carbonyl chemistry.

  • A carboxylic acid group , positioned ortho to the aldehyde, which can act as the acid component in classic MCRs like the Ugi reaction.[2][3]

  • A chloro-substituted biphenyl backbone , which provides a rigid, three-dimensional scaffold and a reactive handle for post-MCR modifications (e.g., cross-coupling reactions).

The true synthetic power of this molecule lies in the synergistic reactivity of the ortho-aldehyde and -acid groups. This arrangement allows for sequential reactions where an initial MCR product undergoes a spontaneous or induced intramolecular cyclization, leading to the formation of complex, fused heterocyclic systems in a single pot.[4]

Physicochemical Properties
PropertyValue
Molecular Formula C₁₄H₉ClO₃
Molecular Weight 260.67 g/mol
Appearance Off-white to pale yellow solid
CAS Number 177829-18-4
Key Reactive Sites Aldehyde, Carboxylic Acid, Aryl Chloride

Application Protocol I: Ugi Three-Component Synthesis of Fused Isoindolinone Scaffolds

The Ugi reaction is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure.[5] When 2-Chloro-5-(2-formylphenyl)benzoic acid is used, the aldehyde and acid components are present in the same molecule. This leads to an intramolecular Ugi reaction, which, after the initial MCR, results in a spontaneous cyclization to form a stable isoindolinone lactam. This protocol is adapted from established procedures for 2-formylbenzoic acid.[4]

Mechanistic Rationale

The reaction is initiated by the condensation of the amine (Component B ) with the aldehyde of 2-Chloro-5-(2-formylphenyl)benzoic acid (Component A ) to form a Schiff base (imine). The carboxylic acid group of A then protonates the imine, activating it for nucleophilic attack by the isocyanide (Component C ). This forms a nitrilium ion intermediate, which is trapped intramolecularly by the carboxylate anion. The final, irreversible step is a Mumm rearrangement, which proceeds in concert with lactamization to yield the thermodynamically stable fused isoindolinone product. The choice of methanol as a solvent is critical as it effectively solvates the intermediates and facilitates proton transfer steps.

Ugi_Mechanism A Component A (Target Molecule) step1 step1 A->step1 B Component B (Amine) B->step1 C Component C (Isocyanide) Product Fused Isoindolinone Product step2 step2 step1->step2 + Component C step3 step3 step2->step3 step4 step4 step3->step4 step4->Product

Experimental Protocol

Objective: To synthesize a 2,3-disubstituted-1-oxo-isoindoline derivative bearing the 4-chloro-biphenyl moiety.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume / Mass
2-Chloro-5-(2-formylphenyl)benzoic acid260.671.0261 mg
Aniline93.131.091 µL
tert-Butyl isocyanide83.131.0112 µL
Methanol (Anhydrous)--5.0 mL

Procedure:

  • Vessel Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-(2-formylphenyl)benzoic acid (261 mg, 1.0 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Amine Addition: Add aniline (91 µL, 1.0 mmol) to the solution using a micropipette. Stir the reaction mixture for 10 minutes at room temperature. Causality Note: This pre-mixing period allows for the formation of the imine intermediate, which is a key step in the Ugi reaction mechanism.

  • Isocyanide Addition: Add tert-butyl isocyanide (112 µL, 1.0 mmol) to the reaction mixture dropwise over 1 minute. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Seal the flask and stir the reaction at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent.

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Redissolve the resulting residue in ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the desired isoindolinone product.

Application Protocol II: Novel Four-Component Synthesis of Functionalized Benzoates

This protocol demonstrates the versatility of 2-Chloro-5-(2-formylphenyl)benzoic acid in a non-Ugi type MCR. Here, the carboxylic acid is esterified in situ while the aldehyde engages in a Knoevenagel-type condensation, followed by the addition of an isocyanide. This reaction constructs two C-C bonds, an amide, and an ester in a single synthetic operation, yielding a highly functionalized and flexible acyclic product. This protocol is based on a novel MCR developed for 2-formylbenzoic acids.[6]

Mechanistic Rationale

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde of the starting material (A ) and malononitrile (B ). Concurrently, the carboxylic acid of A is esterified by the alcohol solvent (e.g., ethanol) under the reaction conditions. The resulting Knoevenagel adduct, a highly electrophilic α,β-unsaturated dinitrile, is then attacked by the nucleophilic isocyanide (C ). A subsequent proton transfer and tautomerization yield the final, stable product. The use of a mild base like sodium carbonate is sufficient to catalyze the initial condensation without promoting unwanted side reactions.

MCR_Workflow

Experimental Protocol

Objective: To synthesize an ethyl 2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)-4-chloro-biphenyl-carboxylate derivative.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume / Mass
2-Chloro-5-(2-formylphenyl)benzoic acid260.671.0261 mg
Malononitrile66.061.066 mg
Cyclohexyl isocyanide109.181.0123 µL
Sodium Carbonate (Na₂CO₃)105.990.110.6 mg
Ethanol (Anhydrous)--4.0 mL

Procedure:

  • Initial Mixture: In a 25 mL round-bottom flask, combine 2-Chloro-5-(2-formylphenyl)benzoic acid (261 mg, 1.0 mmol), malononitrile (66 mg, 1.0 mmol), sodium carbonate (10.6 mg, 0.1 mmol), and anhydrous ethanol (4.0 mL).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 70 °C with stirring. Causality Note: Heating promotes both the Knoevenagel condensation and the esterification of the carboxylic acid. The in situ formation of the reactive intermediate is key to the success of this one-pot reaction.

  • Cooling and Addition: After 20 minutes of heating, remove the heat source and allow the mixture to cool to room temperature.

  • Isocyanide Addition: Once cooled, add cyclohexyl isocyanide (123 µL, 1.0 mmol) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 5 hours. A precipitate may form during this time.

  • Isolation: After 5 hours, collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether (2 x 5 mL) to remove any unreacted starting materials. The resulting solid is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Conclusion and Future Prospects

2-Chloro-5-(2-formylphenyl)benzoic acid is a powerful and versatile building block for the construction of complex molecular architectures through multicomponent reactions. The protocols detailed herein demonstrate its utility in synthesizing both fused heterocyclic systems (isoindolinones) via an intramolecular Ugi reaction and highly functionalized acyclic compounds through a novel four-component pathway. The presence of the chloro-biphenyl moiety not only imparts significant structural rigidity but also offers a valuable site for late-stage functionalization, further expanding the accessible chemical space. For researchers in drug discovery and materials science, this reagent represents an exceptional tool for the rapid generation of diverse compound libraries, accelerating the identification of novel leads and functional materials.

References

  • Anary-Abbasinejad, M., et al. (2011). Isocyanide-Based Multicomponent Reactions: Synthesis of Alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate and Isochromeno[3,4-b]pyrroles. The Journal of Organic Chemistry, 76(23), 9848–9855. Available at: [Link]

  • Domling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. Available at: [Link]

  • Oda, K., et al. (2005). One-pot synthesis of dibenzo[b,h][6][7]naphthyridines from 2-acetylaminobenzaldehyde: application to a fluorescent DNA-binding compound. Chemical Communications, (13), 1757-1758. Available at: [Link]

  • Ruijter, E., et al. (2011). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 16(8), 6909-6942. Available at: [Link]

  • Sadystrov, M., et al. (2019). Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams. Beilstein Journal of Organic Chemistry, 15, 1065–1085. Available at: [Link]

  • Shaabani, A., et al. (2008). A novel pseudo MCR condensation to afford 1-aminoimidazol[5,1-a]isoquinolinium salts. RSC Advances, 3(42), 19685-19689. Available at: [Link]

  • Ugi, I., et al. (2001). The Ugi Reaction. Organic Reactions, 57, 1-209. Available at: [Link]

Sources

The Strategic Utility of 2-Chloro-5-(2-formylphenyl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Scaffold for Complex Heterocycles

In the landscape of modern drug discovery, the rational design of synthetic building blocks is paramount to the efficient construction of novel molecular architectures with therapeutic potential. 2-Chloro-5-(2-formylphenyl)benzoic acid emerges as a preeminent example of such a scaffold, possessing a unique combination of functionalities that render it a versatile precursor for a variety of privileged heterocyclic systems. Its strategic arrangement of a carboxylic acid, an aldehyde, and a reactive chloro-substituent on a biphenyl framework allows for a programmed sequence of synthetic transformations, enabling access to complex tricyclic cores that are frequently encountered in biologically active molecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this valuable building block.

Physicochemical Properties and Strategic Importance

The utility of 2-Chloro-5-(2-formylphenyl)benzoic acid as a building block is rooted in its distinct chemical features, which allow for selective and sequential reactions.

PropertyValueImplication in Synthesis
Molecular Formula C₁₄H₉ClO₃Provides the carbon framework for tricyclic systems.
Molecular Weight 260.67 g/mol A moderate molecular weight for a fragment-like building block.
Key Functional Groups Carboxylic Acid, Aldehyde, Aryl ChlorideOrthogonal reactivity allows for stepwise synthetic strategies.
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF)Facilitates its use in a variety of reaction conditions.

The strategic importance of this molecule lies in the latent reactivity of its functional groups. The carboxylic acid and aldehyde moieties are perfectly positioned for intramolecular cyclization reactions, leading to the formation of seven-membered rings, a common feature in numerous therapeutic agents. The chloro-substituent, while influencing the electronic properties of the aromatic ring, also serves as a handle for further functionalization via cross-coupling reactions, offering a gateway to expand molecular diversity.

Core Application: Synthesis of Dibenzo[b,f]oxepine Scaffolds

A primary and powerful application of 2-Chloro-5-(2-formylphenyl)benzoic acid is in the synthesis of the dibenzo[b,f]oxepine core. This tricyclic ether is a key structural motif in a range of neurologically active drugs, including antidepressants and antipsychotics. The synthetic strategy hinges on a tandem reaction sequence involving an initial intramolecular cyclization.

Mechanistic Rationale: Intramolecular Acetalization and Dehydration

The presence of the carboxylic acid and the ortho-positioned formyl group on the adjacent phenyl ring allows for an acid-catalyzed intramolecular cyclization. Protonation of the aldehyde carbonyl group enhances its electrophilicity, making it susceptible to nucleophilic attack by the carboxylic acid. This forms a transient lactol intermediate which, upon dehydration, yields the dibenzo[b,f]oxepin-10-carboxylic acid scaffold. The chloro-substituent remains intact during this process, available for subsequent modifications.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-(2-formylphenyl)benzoic Acid via Suzuki-Miyaura Coupling

This protocol outlines a general and reliable method for the synthesis of the title compound, a crucial first step for its subsequent applications. The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of C-C bonds between aryl halides and boronic acids.[1]

Workflow Diagram:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2-Chloro-5-bromobenzoic acid Catalyst Pd(PPh₃)₄ R1->Catalyst R2 2-Formylphenylboronic acid R2->Catalyst Product 2-Chloro-5-(2-formylphenyl)benzoic acid Catalyst->Product Suzuki-Miyaura Coupling Base Na₂CO₃ Base->Catalyst Solvent Toluene/Ethanol/H₂O Temperature Reflux Solvent->Temperature Workup Aqueous Workup & Purification Product->Workup

A typical Suzuki-Miyaura coupling workflow.

Materials:

  • 2-Chloro-5-bromobenzoic acid

  • 2-Formylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-5-bromobenzoic acid (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio).

  • To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with 1 M HCl.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Chloro-5-(2-formylphenyl)benzoic acid.

Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of 2-Chloro-5-(2-formylphenyl)benzoic acid.

Protocol 2: Intramolecular Cyclization to form 8-Chloro-dibenzo[b,f]oxepin-10-carboxylic acid

This protocol details the acid-catalyzed cyclization of 2-Chloro-5-(2-formylphenyl)benzoic acid to the corresponding dibenzo[b,f]oxepine derivative, a key step in the synthesis of various bioactive molecules.[2]

Workflow Diagram:

Intramolecular_Cyclization cluster_reaction Reaction Start 2-Chloro-5-(2-formylphenyl)benzoic acid Conditions Acid Catalyst (e.g., p-TsOH) Solvent (e.g., Toluene) Dean-Stark Trap Start->Conditions Intermediate Lactol Intermediate (transient) Conditions->Intermediate Intramolecular Acetalization Product 8-Chloro-dibenzo[b,f]oxepin- 10-carboxylic acid Intermediate->Product Dehydration Purification Crystallization or Chromatography Product->Purification

Acid-catalyzed intramolecular cyclization workflow.

Materials:

  • 2-Chloro-5-(2-formylphenyl)benzoic acid

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, dissolve 2-Chloro-5-(2-formylphenyl)benzoic acid (1.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel to yield 8-Chloro-dibenzo[b,f]oxepin-10-carboxylic acid.

Causality Behind Experimental Choices:

  • Dean-Stark Apparatus: The use of a Dean-Stark trap is crucial for driving the equilibrium of the reaction towards the product by continuously removing the water generated during the cyclization.

  • Acid Catalyst: p-Toluenesulfonic acid is a strong, non-volatile acid that effectively catalyzes the intramolecular acetalization without causing significant side reactions at reflux temperatures.

  • Azeotropic Solvent: Toluene forms an azeotrope with water, facilitating its removal from the reaction mixture.

Further Applications and Diversification

The resulting 8-Chloro-dibenzo[b,f]oxepin-10-carboxylic acid is a versatile intermediate for further diversification. The carboxylic acid can be converted to a variety of functional groups, such as amides, esters, or alcohols, through standard transformations. The chloro-substituent can be further elaborated using palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, to introduce a wide range of substituents and build molecular complexity.

Conclusion

2-Chloro-5-(2-formylphenyl)benzoic acid is a highly valuable and strategically designed building block for drug discovery. Its inherent bifunctionality allows for the efficient construction of the dibenzo[b,f]oxepine scaffold, a privileged core in medicinal chemistry. The protocols provided herein offer robust and reproducible methods for the synthesis and application of this versatile intermediate. By leveraging the principles of sequential and orthogonal reactivity, researchers can effectively utilize this building block to accelerate the discovery of novel therapeutic agents.

References

  • Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53225123, 2-Chloro-4-(2-formylphenyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Dibenzo[b,f]oxepines: Syntheses and applications. A review. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-5-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, 2-Chloro-5-(2-formylphenyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize biaryl compounds from this specific starting material. Here, we will delve into the intricacies of this reaction, addressing common issues and providing practical, field-proven solutions in a comprehensive question-and-answer format. Our approach is grounded in mechanistic understanding and supported by authoritative literature to ensure scientific integrity and experimental success.

Understanding the Substrate: A Multifaceted Challenge

The structure of 2-Chloro-5-(2-formylphenyl)benzoic acid presents a unique combination of challenges for the Suzuki-Miyaura coupling. Successful optimization requires a nuanced understanding of how each functional group can influence the catalytic cycle.

  • Aryl Chloride: The carbon-chlorine bond is notoriously less reactive than its bromide or iodide counterparts, necessitating a highly active palladium catalyst for efficient oxidative addition.[1][2]

  • Ortho-Formyl Group: This electron-withdrawing group can modulate the electronic properties of the aryl chloride. While it can sometimes facilitate oxidative addition, it also presents a potential site for unwanted side reactions.

  • Carboxylic Acid Moiety: The acidic proton of the carboxylic acid will be deprotonated by the base, forming a carboxylate. This can influence the reaction by coordinating to the palladium center or affecting the solubility and overall reaction kinetics.

This guide will provide a systematic approach to navigating these challenges and achieving high-yielding, clean conversions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Catalyst and Ligand Selection

Question 1: My reaction is sluggish or shows no conversion. What is the most likely cause when using 2-Chloro-5-(2-formylphenyl)benzoic acid?

Answer: The primary bottleneck is often the oxidative addition of the palladium catalyst to the inert aryl chloride bond. Standard palladium sources like Pd(PPh₃)₄ may not be sufficiently active.

Troubleshooting Steps:

  • Employ a more active catalyst system. For aryl chlorides, highly active catalysts are generated in situ from a palladium precursor and a specialized ligand. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are the industry standard for this purpose.[3][4] These ligands promote the formation of the active 14-electron Pd(0) species and facilitate the oxidative addition step.[4]

  • Ensure your palladium source and ligand are of high quality and properly handled. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Consider the palladium precursor. While Pd₂(dba)₃ is a common Pd(0) source, Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst. The choice of precursor can sometimes influence reaction efficiency.

Question 2: Which specific ligands are recommended for this type of substrate?

Answer: The selection of the ligand is critical. For sterically hindered and electronically deactivated aryl chlorides, ligands that are both bulky and electron-rich have demonstrated superior performance.

Ligand TypeSpecific ExamplesKey Advantages
Buchwald-type Biarylphosphines SPhos, RuPhos, XPhosHigh activity for aryl chlorides, promotes fast reductive elimination.[5]
Bulky Alkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃)Strong electron-donating ability, effective for challenging substrates.[3]
N-Heterocyclic Carbenes (NHCs) IPr, SImesExcellent for activating aryl chlorides and are often more thermally stable than phosphine ligands.[3]

A recommended starting point would be to screen a Buchwald-type ligand such as SPhos or RuPhos, in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[5]

Base and Solvent Considerations

Question 3: How does the carboxylic acid functionality affect my choice of base?

Answer: The carboxylic acid will be deprotonated by the base. Therefore, at least one extra equivalent of base is required to neutralize this acidic proton, in addition to the amount needed to activate the boronic acid for transmetalation.[3]

Troubleshooting Steps:

  • Use a sufficient excess of base. A common starting point is 3-4 equivalents of base.

  • Select a base that is compatible with your substrate and solvent system. Inorganic bases are most commonly used.

  • Consider the strength and solubility of the base. The choice of base can significantly impact the reaction rate and yield.

Question 4: Which base is most suitable for this reaction?

Answer: The choice of base is critical not only for activating the boronic acid but also for managing the acidic proton of the carboxylic acid without promoting side reactions.

BaseCommon SolventsConsiderations
Potassium Carbonate (K₂CO₃) Toluene/H₂O, Dioxane/H₂OA moderately strong base, widely used and cost-effective. Often a good starting point.[5]
Potassium Phosphate (K₃PO₄) Toluene, DioxaneA stronger base that can be effective when weaker bases fail. Its use in anhydrous conditions is possible.
Cesium Carbonate (Cs₂CO₃) Toluene, Dioxane, THFA strong and highly soluble base, often effective for difficult couplings.[5]
Potassium Fluoride (KF) Toluene, THFA milder base that can be advantageous when dealing with base-sensitive functional groups.[3]

For 2-Chloro-5-(2-formylphenyl)benzoic acid, starting with K₂CO₃ or K₃PO₄ is a robust choice. The use of an aqueous solvent system is often beneficial for dissolving the inorganic base.[6]

Question 5: What is the best solvent system for this reaction?

Answer: A polar aprotic solvent, often in combination with water, is typically the most effective.

Solvent SystemRationale
Dioxane/Water A very common and effective system for Suzuki couplings.
Toluene/Water Another widely used biphasic system that often gives excellent results.
Tetrahydrofuran (THF)/Water A good alternative, although THF has a lower boiling point.

The addition of water helps to dissolve the inorganic base and can facilitate the transmetalation step. A typical ratio of organic solvent to water is between 4:1 and 10:1.

Potential Side Reactions and Mitigation

Question 6: I am observing the formation of a byproduct that appears to be the de-chlorinated starting material. What is causing this and how can I prevent it?

Answer: This side reaction is known as proto-dehalogenation or hydrodehalogenation .[7] It occurs when the organopalladium intermediate formed after oxidative addition reacts with a proton source in the reaction mixture before it can undergo transmetalation.

Mitigation Strategies:

  • Ensure your solvent is rigorously deoxygenated. Oxygen can participate in side reactions that lead to the formation of palladium hydrides, which can then cause dehalogenation.

  • Use high-purity reagents. Impurities can sometimes act as proton sources.

  • Optimize the reaction rate. If the transmetalation step is slow, there is more opportunity for side reactions to occur. Increasing the concentration of the boronic acid or using a more effective base can sometimes help.

  • Choose your base carefully. Some bases, particularly those with a higher propensity to generate water in situ, might contribute to this side reaction.

Question 7: Could the aldehyde group be participating in any side reactions?

Answer: While aldehydes are generally well-tolerated in Suzuki couplings, there are a few potential side reactions to be aware of, especially at elevated temperatures.

  • Decarbonylation: Palladium catalysts can, under certain conditions, promote the decarbonylation of aryl aldehydes, leading to the formation of the corresponding de-formylated arene. This is more likely to occur at higher temperatures and with certain catalyst systems.

  • Aldol Condensation: If the boronic acid partner or other components of the reaction mixture are enolizable, the basic conditions could promote aldol-type side reactions.

Mitigation Strategies:

  • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Screen different catalyst/ligand combinations. Some systems may be more prone to promoting decarbonylation than others.

  • Monitor the reaction closely by TLC or LC-MS to detect the formation of byproducts early on.

Question 8: Is there a risk of decarboxylation of the benzoic acid moiety?

Answer: Palladium-catalyzed decarboxylative coupling is a known reaction class. However, it typically requires specific conditions, such as the presence of an oxidant and often higher temperatures, that are not always present in a standard Suzuki-Miyaura reaction. Under the recommended conditions for coupling an aryl chloride, decarboxylation of an unactivated benzoic acid is generally not a major competing pathway.

Experimental Workflow and Protocols

General Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Degas Solvent C Add Degassed Solvent A->C B Add Reagents to Flask (under inert atmosphere) B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction E->F Reaction Complete G Aqueous Work-up F->G H Purification (e.g., Column Chromatography) G->H I Product Characterization H->I

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki coupling of 2-Chloro-5-(2-formylphenyl)benzoic acid with a generic arylboronic acid.

Reagents:

  • 2-Chloro-5-(2-formylphenyl)benzoic acid (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 eq)

  • Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To an oven-dried reaction vessel, add 2-Chloro-5-(2-formylphenyl)benzoic acid, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)3^- PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)2 Borate [Ar'-B(OH)3]^- BoronicAcid->Borate + Base Base Base (e.g., OH-) Borate->Transmetal Activates Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][3]

  • Ciobanu, M., & Tanase, S. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. International Journal of Molecular Sciences, 22(16), 8887. [Link][4]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link][1]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][7]

  • Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link][5]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link][2]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173–6177. [Link][8]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link][9]

  • Wikipedia. (2024, November 28). Suzuki reaction. Retrieved from [Link][6]

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"2-Chloro-5-(2-formylphenyl)benzoic acid" reaction side products and impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-5-(2-formylphenyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this key chemical intermediate. Purity is paramount in pharmaceutical development, and understanding potential side products is the first step toward robust process control and reliable outcomes.[1][2][3]

This guide provides in-depth, experience-driven insights into the reaction mechanisms, impurity formation, and troubleshooting strategies based on the prevalent use of the Suzuki-Miyaura cross-coupling reaction for its synthesis.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Chloro-5-(2-formylphenyl)benzoic acid that influences its impurity profile?

The most prevalent and scalable method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This typically involves the reaction of a halogenated benzoic acid derivative (e.g., 5-bromo-2-chlorobenzoic acid) with (2-formylphenyl)boronic acid. The nature of this reaction directly dictates the types of side products and impurities that are commonly observed.

Q2: What are the primary classes of impurities and side products encountered in this synthesis?

During the Suzuki-Miyaura coupling, several side reactions can occur, leading to distinct classes of impurities:

  • Homocoupling Products: Symmetrical biaryls formed from the coupling of two identical starting molecules (either the aryl halide or the organoboron reagent).[7][8][9][10]

  • Protodeboronation Products: The boronic acid is replaced by a hydrogen atom, leading to the formation of benzaldehyde from the (2-formylphenyl)boronic acid starting material.[11][12][13]

  • Unreacted Starting Materials: Incomplete conversion results in the carry-over of 5-bromo-2-chlorobenzoic acid and (2-formylphenyl)boronic acid.

  • Catalyst-Related Impurities: Residual palladium and ligands from the catalytic system.

Q3: Why is strict impurity control so critical for this specific molecule?

As a likely intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of 2-Chloro-5-(2-formylphenyl)benzoic acid is non-negotiable.[1][3] Impurities can carry through to the final API, potentially impacting its safety, efficacy, and stability. Regulatory bodies like the FDA and EMA have stringent requirements for impurity levels in pharmaceutical products.[1]

In-Depth Analysis of Key Side Reactions

The Suzuki-Miyaura coupling is a powerful tool, but its catalytic cycle is susceptible to several competing pathways that generate impurities. Understanding these pathways is key to their prevention.

Pathway 1: The Main Reaction (Desired Cross-Coupling)

The intended reaction follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond.[4]

G cluster_start Starting Materials A 5-Bromo-2-chlorobenzoic Acid Catalyst Pd(0) Catalyst + Base A->Catalyst B (2-Formylphenyl)boronic Acid B->Catalyst Product 2-Chloro-5-(2-formylphenyl)benzoic acid Catalyst->Product

Caption: Desired Suzuki-Miyaura Cross-Coupling Pathway.

Pathway 2: Homocoupling Side Reactions

Homocoupling occurs when two molecules of the same starting material react. This can happen with both the aryl halide and the boronic acid partner, especially if the transmetalation step is slow or inefficient.

  • Aryl Halide Homocoupling: Two molecules of the halogenated benzoic acid couple to form a symmetrical biphenyl dicarboxylic acid. This is often promoted by the palladium catalyst itself.[7][8][14]

  • Boronic Acid Homocoupling: Two molecules of the (2-formylphenyl)boronic acid couple, often under oxidative conditions, to form a biphenyl dicarbaldehyde.

Pathway 3: Protodeboronation

This is a significant side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a proton (H+) from a source in the reaction mixture, typically water.[12][13] This undesirable reaction consumes the boronic acid and generates benzaldehyde as a key impurity, which can be difficult to separate from the desired product. The reaction is often base-catalyzed and can be accelerated by the palladium-phosphine catalyst itself.[12][13]

G cluster_main Main Reaction Path cluster_side Side Reactions SM1 Aryl Halide Product Desired Product SM1->Product Pd(0) Base Impurity1 Homocoupling (Aryl Halide Dimer) SM1->Impurity1 Pd Catalyst SM2 (2-Formylphenyl)boronic Acid SM2->Product Impurity2 Homocoupling (Boronic Acid Dimer) SM2->Impurity2 Oxidative Conditions Impurity3 Protodeboronation (Benzaldehyde) SM2->Impurity3 H+ Source (e.g., H2O)

Caption: Competing Main and Side Reaction Pathways.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, linking them to the probable causes discussed above.

Observed Problem Probable Cause(s) Recommended Actions & Scientific Rationale
Low Yield & Significant Unreacted Starting Materials 1. Inefficient Catalyst Activity: The Pd(0) active species may not be generating efficiently, or the catalyst has deactivated (e.g., formed palladium black).[15] 2. Suboptimal Base: The base may be too weak or poorly soluble, failing to activate the boronic acid for transmetalation.[5][16]Solution: 1. Optimize Catalyst & Ligand: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Bulky, electron-rich ligands often accelerate the oxidative addition and reductive elimination steps. 2. Select an Appropriate Base: Use a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. Ensure anhydrous conditions if using a base sensitive to moisture.
HPLC Shows a Major Impurity Peak Identified as Benzaldehyde Protodeboronation: The (2-formylphenyl)boronic acid is being consumed by reaction with a proton source (water) before it can participate in the cross-coupling.[12][13]Solution: 1. Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Use Boronic Esters: Consider using a pinacol ester of the boronic acid (a boronate ester), which is generally more stable and less susceptible to premature protodeboronation.[11]
Mass Spec Confirms an Impurity with a Mass Corresponding to a Dimer of the Aryl Halide Aryl Halide Homocoupling: The rate of oxidative addition of the aryl halide to the palladium catalyst is significantly faster than the rate of transmetalation, leading to a buildup of the Ar-Pd(II)-X intermediate which can then dimerize.[8][10]Solution: 1. Adjust Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid reagent to favor the cross-coupling pathway. 2. Modify Reaction Conditions: Lowering the reaction temperature or using a less reactive palladium catalyst can sometimes disfavor the homocoupling pathway.
Product is Difficult to Purify; Multiple Biaryl Impurities are Present General Lack of Selectivity: This often points to a combination of issues: slow transmetalation, catalyst deactivation, and non-optimal reaction concentration or temperature. Boric acid byproduct can also affect selectivity by altering the acid-base equilibrium.[16]Solution: 1. Systematic Optimization: Perform a Design of Experiments (DoE) to screen solvent, temperature, base, and catalyst/ligand combinations. 2. Solvent Choice: Polar aprotic solvents like DMF, DMAc, or ethers like 1,4-dioxane with water are common. The choice can significantly impact reagent solubility and reaction rates.
Troubleshooting Workflow

G Start Reaction Complete. Analyze Crude Product (HPLC/LC-MS) CheckPurity Is Purity >98%? Start->CheckPurity Success Proceed to Final Purification/Workup CheckPurity->Success Yes IdentifyImpurity Identify Major Impurity (>0.5%) by Mass Spec CheckPurity->IdentifyImpurity No ImpurityType What is the Impurity? IdentifyImpurity->ImpurityType SM Starting Materials ImpurityType->SM Unreacted SM Proto Protodeboronation Product (e.g., Benzaldehyde) ImpurityType->Proto Protodeboronation Homo Homocoupling Product (Dimer) ImpurityType->Homo Homocoupling Action_SM Optimize: - Temperature - Reaction Time - Catalyst Loading SM->Action_SM Action_Proto Troubleshoot: - Use Anhydrous Solvents - Degas Reagents - Use Boronate Ester Proto->Action_Proto Action_Homo Troubleshoot: - Adjust Stoichiometry (↑ Boronic Acid) - Change Ligand/Base Homo->Action_Homo Rerun Re-run Optimized Reaction Action_SM->Rerun Action_Proto->Rerun Action_Homo->Rerun Rerun->Start

Caption: Systematic workflow for troubleshooting impurity formation.

Experimental Protocols

Protocol 1: General Method for Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical intermediates.[1][2] This protocol provides a starting point for method development.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: Ramp linearly from 10% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 10% B

    • 26-30 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: UV detector at 254 nm and 280 nm.

  • Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile:Water.

Rationale: A C18 column provides good retention for the aromatic compounds of interest. The formic acid modifier improves peak shape for the carboxylic acid. A gradient elution is necessary to resolve impurities with a wide range of polarities, from the polar starting materials to the more non-polar homocoupled products.[17]

Protocol 2: Purification by Acid-Base Extraction and Recrystallization

This classic purification technique is highly effective for carboxylic acids, leveraging their acidic proton to separate them from neutral impurities like homocoupled dimers or benzaldehyde.[18]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution, three times. The desired product will move to the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.

    • Causality: The pKa of the benzoic acid is low enough to be deprotonated by bicarbonate, while neutral compounds will not react and will stay in the organic phase.

  • Separation: Combine the aqueous layers. Discard the organic layer (which contains the neutral impurities).

  • Acidification: Slowly acidify the combined aqueous layers with 1 M HCl with vigorous stirring. Monitor the pH with litmus paper or a pH meter until it is acidic (pH ~2). The desired carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.

  • Recrystallization: Dry the solid. Select a suitable solvent system for recrystallization (e.g., Ethanol/Water, Toluene, or Acetonitrile). Dissolve the solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

  • Final Drying: Collect the pure crystals by filtration and dry them under vacuum to constant weight. Confirm purity using the HPLC method described above.

References

  • U.S.
  • "Suzuki-Miyaura Coupling," Chemistry LibreTexts. [Link]

  • "Suzuki Coupling," Organic Chemistry Portal. [Link]

  • "2-Chloro-5-formylbenzoic acid," Georganics. [Link]

  • "Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One," MDPI. [Link]

  • "What are the byproducts in a Suzuki reaction?," Chemistry Stack Exchange. [Link]

  • "Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides," ACS Publications. [Link]

  • "Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis," The Royal Society of Chemistry. [Link]

  • "Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals," alwsci. [Link]

  • "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis," Journal of the American Chemical Society. [Link]

  • U.S.
  • "Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts," Organic Chemistry Portal. [Link]

  • "Analytical Method Development for Intermediate Purity & Impurities," Tianming Pharmaceuticals. [Link]

  • "Biaryl synthesis by C-C coupling," Organic Chemistry Portal. [Link]

  • "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [Link]

  • "Suzuki Coupling I Common Byproducts in Suzuki Coupling," YouTube. [Link]

  • "Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol)," The Journal of Organic Chemistry. [Link]

  • "Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production," IISTE.org. [Link]

  • "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis," JACS. [Link]

  • "Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase," The Journal of Organic Chemistry. [Link]

  • "Homocoupling of Aryl Halides Using Catalytic System of Palladium and Phosphite," Korean Chemical Society. [Link]

  • "The Importance of Purity Determination of Pharmaceuticals," NETZSCH Analyzing & Testing. [Link]

  • "General procedures for the purification of Carboxylic acids," Chempedia - LookChem. [Link]

  • "Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation," Agilent. [Link]

  • "Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids," National Institutes of Health (NIH). [Link]

  • "Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride," ResearchGate. [Link]

  • "Bulky phosphine ligands promote palladium-catalyzed protodeboronation," ChemRxiv. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-5-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of "2-Chloro-5-(2-formylphenyl)benzoic acid." This resource is designed for researchers, scientists, and professionals in drug development who are working with this bifunctional aromatic compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the purification process.

Introduction to the Purification Challenges

"2-Chloro-5-(2-formylphenyl)benzoic acid" is a key intermediate in various synthetic pathways, valued for its distinct functionalities that allow for further molecular elaboration. Its synthesis, most commonly achieved through a Suzuki-Miyaura cross-coupling reaction, can introduce a range of impurities that complicate downstream applications. The purification of this compound is critical to ensure the integrity of subsequent reactions and the purity of the final product. This guide will equip you with the knowledge to navigate these purification challenges effectively.

The probable synthetic route for "2-Chloro-5-(2-formylphenyl)benzoic acid" is the Suzuki-Miyaura coupling between 2-bromo-4-chlorobenzoic acid and (2-formylphenyl)boronic acid . This reaction provides a basis for understanding the potential impurities that may arise.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Chloro-5-(2-formylphenyl)benzoic acid via a Suzuki-Miyaura coupling?

A1: The impurity profile can vary based on reaction conditions, but several common impurities are frequently observed:

  • Unreacted Starting Materials: The most common impurities are the starting materials themselves: 2-bromo-4-chlorobenzoic acid and (2-formylphenyl)boronic acid.

  • Homocoupled Byproducts: Self-coupling of the boronic acid can lead to the formation of 2,2'-diformyldiphenyl. Similarly, though less common, homocoupling of the aryl halide can occur.

  • Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, leading to the formation of benzaldehyde.

  • Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the coupling reaction may remain in the crude product. These can be detrimental to downstream reactions and should be removed.

  • Solvent and Reagent-Related Impurities: Residual solvents from the reaction and workup (e.g., dioxane, toluene, ethanol) and byproducts from the base used (e.g., carbonates, phosphates) can also be present.

Q2: My purified product is showing a broad melting point range. What does this indicate?

A2: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is necessary to obtain a sharp melting point.

Q3: Can I use an acid-base extraction to purify my product?

A3: Yes, an acid-base extraction is a highly effective initial purification step. Since your target compound is a carboxylic acid, it can be deprotonated with a mild base (e.g., sodium bicarbonate or sodium carbonate solution) to form a water-soluble carboxylate salt. This allows for the separation from non-acidic impurities, such as homocoupled byproducts and residual catalyst ligands, which will remain in the organic phase. After separating the aqueous layer, acidification will precipitate your purified product. However, this method will not remove acidic impurities like the unreacted 2-bromo-4-chlorobenzoic acid starting material.

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantifying the purity and identifying impurities. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a good starting point[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of your product and can help identify the presence of impurities by comparing the spectra to that of the starting materials and expected byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it invaluable for identifying unknown impurities.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Possible Cause 1: Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor.

Solution:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents. Good starting points for benzoic acid derivatives include ethanol/water, isopropanol/water, acetic acid/water, or toluene.

  • Solvent System Optimization: For a mixed solvent system like ethanol/water, the ratio is critical. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate before allowing it to cool slowly.

Possible Cause 2: Using Too Much Solvent Adding an excessive amount of solvent will keep the product in solution even at low temperatures, leading to a significant loss of yield.

Solution:

  • Minimal Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Concentration: If too much solvent has been added, you can carefully evaporate some of it to reach the saturation point before cooling.

Possible Cause 3: Premature Crystallization During Hot Filtration If the solution cools too quickly during hot filtration (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.

Solution:

  • Preheat Funnel and Flask: Use a stemless funnel and preheat it and the receiving flask with hot solvent vapor before filtration.

  • Work Quickly: Perform the hot filtration as quickly as possible.

  • Add Extra Solvent: Add a small excess of hot solvent before filtration to ensure the product remains in solution. This excess can be evaporated later.

Issue 2: Persistent Impurities After Column Chromatography

Possible Cause 1: Inappropriate Solvent System (Eluent) If the polarity of the eluent is too high, both the product and impurities may elute together. If it's too low, the product may not move down the column.

Solution:

  • TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound. A good starting eluent system for this type of compound is a mixture of hexane and ethyl acetate, with a small amount of acetic acid (e.g., 1%) to reduce tailing of the carboxylic acid.

  • Gradient Elution: If there are multiple impurities with varying polarities, a gradient elution (gradually increasing the polarity of the eluent) will likely provide better separation than an isocratic (constant polarity) elution.

Possible Cause 2: Column Overloading Loading too much crude product onto the column will result in poor separation.

Solution:

  • Proper Ratio: A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Dry Loading: For compounds that are not very soluble in the initial eluent, dry loading is recommended. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column.

Possible Cause 3: Co-elution of Impurities Some impurities may have very similar polarities to the product, making separation by column chromatography difficult.

Solution:

  • Orthogonal Purification: If co-elution is a problem, consider a different purification technique. For example, if you have already tried normal-phase chromatography, reversed-phase chromatography might provide the necessary selectivity.

  • Recrystallization: Recrystallization after column chromatography can often remove closely eluting impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol/Water

This protocol is a general guideline and should be optimized for your specific crude product.

  • Dissolution: In an Erlenmeyer flask, add the crude "2-Chloro-5-(2-formylphenyl)benzoic acid" and a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: To the hot filtrate, add hot water dropwise with swirling until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol assumes a standard silica gel column.

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with 1% acetic acid.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Representative Solvent Systems for Purification

Purification MethodSolvent SystemRationale
Recrystallization Ethanol / WaterGood solubility at high temperatures and poor solubility at low temperatures for many benzoic acid derivatives.
Isopropanol / WaterSimilar to ethanol/water, but isopropanol is less volatile.
TolueneSuitable for less polar impurities; may require seeding to induce crystallization.
Column Chromatography Hexane / Ethyl Acetate (+1% Acetic Acid)A versatile system for compounds of intermediate polarity. Acetic acid improves peak shape for carboxylic acids.
Dichloromethane / Methanol (+1% Acetic Acid)For more polar compounds and impurities.

Visualizations

Logical Flow for Troubleshooting Purification

troubleshooting_flow start Crude Product purity_check1 Assess Purity (TLC, HPLC, NMR) start->purity_check1 Direct purification acid_base Initial Acid-Base Extraction start->acid_base Non-acidic impurities suspected is_pure Purity > 98%? purity_check1->is_pure end Pure Product is_pure->end Yes recrystallization Attempt Recrystallization is_pure->recrystallization No purity_check2 Assess Purity Post-Recrystallization recrystallization->purity_check2 column_chrom Perform Column Chromatography purity_check3 Assess Purity Post-Chromatography column_chrom->purity_check3 acid_base->purity_check1 is_pure2 Purity > 98%? purity_check2->is_pure2 is_pure3 Purity > 98%? purity_check3->is_pure3 is_pure2->end Yes is_pure2->column_chrom No, persistent impurities is_pure3->end Yes is_pure3->recrystallization No, try post-column recrystallization

Caption: A decision-making workflow for the purification of 2-Chloro-5-(2-formylphenyl)benzoic acid.

Purification Workflow Diagram

purification_workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis synthesis Suzuki-Miyaura Coupling: 2-bromo-4-chlorobenzoic acid + (2-formylphenyl)boronic acid workup Aqueous Workup / Acid-Base Extraction synthesis->workup purification_choice Choose Purification Method workup->purification_choice recrystallization Recrystallization (e.g., Ethanol/Water) purification_choice->recrystallization High initial purity column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) purification_choice->column_chrom Complex mixture analysis Purity & Structural Analysis (HPLC, NMR, LC-MS) recrystallization->analysis column_chrom->analysis final_product Pure Product analysis->final_product

Caption: An overview of the synthesis and purification workflow for 2-Chloro-5-(2-formylphenyl)benzoic acid.

References

  • PubChem. (2024). 2-Chloro-4-(2-formylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Improving the yield of reactions involving "2-Chloro-5-(2-formylphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Chloro-5-(2-formylphenyl)benzoic acid." This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. My aim is to provide not just procedural steps, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your reaction yields.

Molecule Overview & Core Reactivity

"2-Chloro-5-(2-formylphenyl)benzoic acid" (Molecular Formula: C₁₄H₉ClO₃) is a bifunctional molecule featuring a biphenyl backbone.[1] Its key reactive centers are the aldehyde (-CHO) and carboxylic acid (-COOH) groups, positioned to facilitate intramolecular reactions.

The primary application of this substrate is in acid-catalyzed intramolecular cyclization, a type of electrophilic aromatic substitution, to form tricyclic ketone structures, which are valuable scaffolds in medicinal chemistry. The chloro-substituent and the relative positions of the functional groups significantly influence the molecule's reactivity.

Diagram: Key Reactive Sites

Caption: Key functional groups and reactive sites.

Troubleshooting Guide: Intramolecular Cyclization

The most common transformation for this molecule is an acid-catalyzed intramolecular acylation (a variation of the Friedel-Crafts acylation) to yield a substituted fluorenone.[2] This reaction, while powerful, can be prone to low yields if not properly optimized.

Diagram: General Reaction and Troubleshooting Flow

G start Low Yield Observed in Cyclization check_purity Check Purity of Starting Material & Reagents (NMR, LC-MS) start->check_purity review_conditions Review Reaction Conditions (Acid, Temp, Time, Conc.) start->review_conditions analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) start->analyze_crude purify_sm Purify Starting Material check_purity->purify_sm Impure optimize_acid Optimize Acid Catalyst (Type and Loading) review_conditions->optimize_acid optimize_temp Adjust Temperature (Lower for stability, Higher for rate) review_conditions->optimize_temp optimize_time Adjust Reaction Time review_conditions->optimize_time side_products Side Products Identified? analyze_crude->side_products incomplete_rxn Incomplete Reaction? side_products->incomplete_rxn No decomposition Decomposition Observed? side_products->decomposition Yes incomplete_rxn->optimize_acid Yes incomplete_rxn->optimize_temp Yes decomposition->optimize_temp Yes end Improved Yield optimize_acid->end optimize_temp->end optimize_time->end purify_sm->end

Caption: A logical workflow for troubleshooting low yields.

Question & Answer Format

Q1: My intramolecular cyclization reaction is giving a very low yield. What are the most likely causes?

A1: Low yields in this specific Friedel-Crafts-type reaction typically stem from three primary issues: (1) inadequate activation of the electrophile, (2) deactivation of the aromatic ring, or (3) substrate/product decomposition under harsh conditions.[3][4]

  • Inadequate Electrophile Activation: The carboxylic acid must be converted into a highly reactive acylium ion by the acid catalyst. If the acid is too weak, not concentrated enough, or is poisoned by impurities (like water), this activation will be inefficient.

  • Ring Deactivation: The "top" ring (containing the carboxylic acid and chlorine) is electronically deactivated by both the -COOH and -Cl groups, making it less nucleophilic.[5] The electrophilic attack must therefore occur on the "bottom" ring (containing the formyl group precursor). The formyl group itself is deactivating, but the reaction is intramolecular, forcing the issue. The key is that the conditions must be forcing enough to overcome this deactivation without causing decomposition.

  • Decomposition: Strong acids and high temperatures can lead to side reactions like sulfonation (if using H₂SO₄) or charring.[6]

Q2: I'm observing multiple spots on my TLC plate, and none seem to be the desired product. What side reactions could be occurring?

A2: Several side reactions are possible:

  • Intermolecular Reaction: If the concentration is too high, you may favor intermolecular condensation, leading to polymeric material. This is often observed as an insoluble baseline material on your TLC plate.

  • Decarboxylation: At high temperatures, the benzoic acid moiety can potentially undergo decarboxylation, which would halt the desired cyclization.

  • Incomplete Cyclization: You might be isolating an intermediate species, such as a hydroxy-lactone, formed from the initial attack of the carboxylic acid on the protonated aldehyde, which fails to eliminate water and aromatize.

  • Sulfonation: If using sulfuric acid as the catalyst, prolonged reaction times or high temperatures can lead to sulfonation of the aromatic rings.

Q3: What is the best choice of acid catalyst for this cyclization?

A3: The choice of acid is critical and depends on balancing reactivity with the potential for side reactions. Here's a comparison:

Acid CatalystAdvantagesDisadvantagesRecommended Starting Conditions
Polyphosphoric Acid (PPA) Strong dehydrating agent; acts as both catalyst and solvent.Can be viscous and difficult to stir; workup can be challenging.10-20x excess by weight, 80-120 °C
Sulfuric Acid (conc. H₂SO₄) Strong, inexpensive, and readily available.Can cause charring and sulfonation at high temperatures.10 eq., 25-80 °C
Triflic Acid (TfOH) Very strong acid, often gives clean reactions with high yields.[7][8]Expensive; requires strictly anhydrous conditions.1.1-2.0 eq. in an inert solvent (e.g., DCE), 25-60 °C
Eaton's Reagent (P₂O₅ in MsOH) Strong, non-oxidizing dehydrating agent.Preparation required; can be difficult to handle.7.5% P₂O₅ in MsOH, 25-70 °C

Recommendation: Start with Polyphosphoric Acid (PPA) as it is often effective for these types of cyclizations. If yields are low or decomposition is observed, moving to Triflic Acid under anhydrous conditions is an excellent, albeit more expensive, alternative.[9]

Frequently Asked Questions (FAQs)

Q: Can I use a Lewis acid like AlCl₃ for this reaction? A: While AlCl₃ is the classic catalyst for intermolecular Friedel-Crafts acylation, it's often problematic here.[10][11] The carboxylic acid and aldehyde groups can chelate to the Lewis acid, requiring more than stoichiometric amounts and leading to a heterogeneous, difficult-to-manage reaction mixture. Brønsted acids are generally more reliable for this specific intramolecular transformation.

Q: How do I monitor the reaction's progress effectively? A: Monitoring can be tricky as the starting material and product may have similar polarities.

  • TLC: Use a solvent system that gives good separation (e.g., 30-50% Ethyl Acetate in Hexanes). Staining with potassium permanganate can help visualize the product, as the aldehyde in the starting material will react readily.

  • LC-MS: This is the most reliable method. You can track the disappearance of the starting material's mass peak and the appearance of the product's mass peak (mass of starting material minus 18 for the loss of H₂O).

  • ¹H NMR of Aliquots: Periodically take a small aliquot from the reaction, quench it in a biphasic mixture (e.g., water/ethyl acetate), extract, and take a quick NMR. The disappearance of the aldehyde proton signal (~10 ppm) and the carboxylic acid proton signal (>12 ppm) is a clear indicator of reaction completion.

Q: My product seems to be contaminated with a dark, insoluble material. How can I purify it? A: This is likely polymeric material or charring from harsh acidic conditions.

  • Workup: After quenching the reaction by carefully pouring it over ice, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Filtration: Filter the organic extract through a plug of celite or silica gel to remove the baseline, insoluble material.

  • Chromatography: Purify the crude material using column chromatography on silica gel. A gradient elution from 10% to 40% ethyl acetate in hexanes is a good starting point.

Detailed Experimental Protocol

Protocol: Intramolecular Cyclization using Polyphosphoric Acid (PPA)

This protocol is a robust starting point for optimizing the cyclization of "2-Chloro-5-(2-formylphenyl)benzoic acid."

Materials:

  • 2-Chloro-5-(2-formylphenyl)benzoic acid (1.0 eq)

  • Polyphosphoric Acid (PPA) (15x by weight)

  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet

  • Ice, deionized water

  • Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: Ensure all glassware is thoroughly dried.[3] To a round-bottom flask, add 2-Chloro-5-(2-formylphenyl)benzoic acid (e.g., 1.0 g).

  • Reagent Addition: Add Polyphosphoric Acid (e.g., 15 g) to the flask. The mixture will be thick.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C. Stir the mixture vigorously. The viscosity should decrease as the reaction progresses and the solid dissolves.

  • Monitoring: Monitor the reaction by TLC or LC-MS every 30-60 minutes.[6] The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to near room temperature. CAUTION: Carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice (e.g., 200 g) in a large beaker with stirring. This is an exothermic process.

  • Workup:

    • Allow the ice to melt completely. The product may precipitate as a solid.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with deionized water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, to remove any remaining acid), and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. (n.d.). Pschorr cyclization. [Link]

  • ResearchGate. (n.d.). Condensation of 2-formylbenzoic acid, aliphatic primary amines and diethyl phosphite in a continuous flow-microwave reactor. [Link]

  • Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • YouTube. (2019, December 18). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. [Link]

  • Wilkes University. (n.d.). Formation of Exo-Cyclic Enones from Formyl Benzoic Acids and Dihydrolevoglucosenone. [Link]

  • ResearchGate. (n.d.). Pschorr cyclization. [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]

  • ResearchGate. (2015, August 6). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. [Link]

  • PubChem. (n.d.). 2-Chloro-4-(2-formylphenyl)benzoic acid. [Link]

  • Pearson+. (2024, July 15). Biphenyl is two benzene rings joined by a single bond. The site o.... [Link]

  • PubMed. (n.d.). The Intramolecular Aldol Condensation Route to Fused Bi- and Tricyclic beta-Lactams. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A cascade deprotonation/intramolecular aldol reaction of α-carbonyl sulfonium ylides with 2-mercaptoindole-3-carbaldehydes and 2-mercaptobenzaldehydes to access thieno[2,3-b]indoles and benzothiophenes. [Link]

  • ResearchGate. (n.d.). Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. [Link]

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • ACS Publications. (n.d.). Substituent effects in electrophilic aromatic substitution. A laboratory in organic chemistry. [Link]

  • Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid - High purity. [Link]

  • MDPI. (2022, February 7). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. [Link]

  • ResearchGate. (2015, August 7). ChemInform Abstract: Intramolecular Cyclization of 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines in Triflic Acid. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2022, December 15). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. [Link]

  • figshare. (2016, January 18). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. [Link]

Sources

Stability issues with "2-Chloro-5-(2-formylphenyl)benzoic acid" under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Chloro-5-(2-formylphenyl)benzoic acid (CAS No. 1261970-85-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. The guidance herein is based on fundamental principles of organic chemistry and the known reactivity of the compound's constituent functional groups.

Introduction

2-Chloro-5-(2-formylphenyl)benzoic acid is a versatile bifunctional building block in organic synthesis. Its utility stems from the presence of three distinct reactive sites: an aromatic aldehyde, a carboxylic acid, and an aryl chloride. However, this multi-functionality also presents unique stability challenges and requires careful consideration of reaction conditions to achieve desired outcomes. This guide is structured to help you navigate these challenges by explaining the underlying chemical principles and providing actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns and recommended storage conditions for this compound?

The primary stability concern is the aldehyde functional group, which is susceptible to oxidation.[1][2] Over time, especially if exposed to air and light, the aldehyde can oxidize to the corresponding carboxylic acid, resulting in the formation of 2-Chloro-5-(2-carboxyphenyl)benzoic acid as an impurity.

Recommended Storage: To ensure long-term stability, the compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C, protected from light.[3]

Q2: I am seeing an impurity with a mass increase of 16 amu in my starting material. What is it?

This is a classic sign of aldehyde oxidation. The mass increase of 16 atomic mass units corresponds to the addition of an oxygen atom, converting the formyl group (-CHO) into a carboxylic acid group (-COOH). To mitigate this, ensure all solvents are degassed and reactions are run under an inert atmosphere.

Q3: Can I selectively perform a reaction at the carboxylic acid without affecting the aldehyde?

It is challenging but possible, depending on the reaction.

  • Esterification (Fischer): Standard acidic conditions for Fischer esterification can be compatible, but may also promote acetal formation if an alcohol solvent is used in excess. The aldehyde remains largely intact under these conditions if water is effectively removed.

  • Amide Coupling: Standard coupling reagents (e.g., DCC, EDC, HATU) can be used. However, the basic conditions often required (e.g., using amine bases like DIPEA) can potentially cause side reactions at the aldehyde. For reactions involving strong nucleophiles or bases, it is highly recommended to first protect the aldehyde group.

Q4: How can I perform a reaction at the aldehyde group in the presence of the carboxylic acid?

The acidic proton of the carboxylic acid is the main issue. It will quench bases and nucleophilic reagents like Grignard or organolithium reagents.[4]

  • For Nucleophilic Additions: You must use at least two equivalents of the organometallic reagent: one to deprotonate the carboxylic acid and the second to react with the aldehyde.

  • For Reductive Amination: The carboxylic acid can interfere with the pH of the reaction. It is often best to protect the carboxylic acid as an ester first.

  • For Wittig Reactions: The ylide is strongly basic and will be quenched by the carboxylic acid. Protection of the acid is mandatory for this transformation.

Q5: How reactive is the aryl chloride in this molecule?

Aryl chlorides are generally the least reactive of the aryl halides in palladium-catalyzed cross-coupling reactions.[5] However, with the appropriate choice of a modern, electron-rich phosphine ligand (e.g., Buchwald or Fu-type ligands) and a suitable palladium precatalyst, cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira are feasible.[6][7] Reaction conditions, particularly the base used, must be chosen carefully to avoid side reactions with the other two functional groups.

Troubleshooting Common Synthetic Scenarios

This section provides detailed guidance for specific transformations, focusing on overcoming the stability and reactivity challenges posed by the molecule's structure.

Scenario 1: Reactions at the Carboxylic Acid (e.g., Amide Coupling)

Issue: Low yield of the desired amide product, with significant recovery of starting material or formation of complex side products.

Root Cause Analysis: The aldehyde group is electrophilic and can react with the amine nucleophile, especially under heating, to form an imine. Additionally, strong bases can trigger a Cannizzaro reaction, a disproportionation where two aldehyde molecules react to form an alcohol and a carboxylic acid.

Solution: Aldehyde Protection The most robust strategy is to protect the aldehyde as an acetal, which is stable to the basic conditions of amide coupling but can be easily removed later under acidic conditions.

Workflow for Protected Amide Coupling

G cluster_protection Step 1: Protection cluster_coupling Step 2: Coupling cluster_deprotection Step 3: Deprotection A Starting Material: 2-Chloro-5-(2-formylphenyl) benzoic acid B Protect Aldehyde (e.g., Ethylene Glycol, p-TsOH) A->B C Protected Intermediate: Acetal-Acid B->C D Amide Coupling (Amine, Coupling Agent, Base) C->D E Protected Product: Acetal-Amide D->E F Deprotection (Aqueous Acid, e.g., HCl) E->F G Final Product: Formyl-Amide F->G

Caption: Workflow for Amide Coupling via Aldehyde Protection.

Protocol 1: Acetal Protection of the Aldehyde
  • Setup: To a round-bottom flask, add 2-Chloro-5-(2-formylphenyl)benzoic acid (1.0 eq), toluene (approx. 0.2 M), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. Water will collect in the Dean-Stark trap.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash with saturated sodium bicarbonate solution to quench the acid catalyst, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected acetal-acid, which can often be used in the next step without further purification.

Scenario 2: Reactions at the Aldehyde (e.g., Grignard Addition)

Issue: No reaction with the aldehyde, or a low yield of the desired secondary alcohol. The Grignard reagent is consumed.

Root Cause Analysis: The Grignard reagent is a strong base and will preferentially react with the most acidic proton in the molecule, which is the carboxylic acid proton.[4] This is an acid-base reaction that consumes one equivalent of the Grignard reagent before any nucleophilic addition to the aldehyde can occur.

Solution: Use of Excess Reagent or Protection

  • Strategy A (Excess Reagent): Use at least 2.2 equivalents of the Grignard reagent. The first equivalent deprotonates the carboxylic acid to form a magnesium carboxylate. The second equivalent can then act as a nucleophile to attack the aldehyde carbonyl. A slight excess (0.2 eq) helps ensure the reaction goes to completion.

  • Strategy B (Protection): For more valuable or complex nucleophiles, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester via Fischer esterification) is more atom-economical. The ester is less reactive towards Grignard reagents than the aldehyde.

Decision Tree for Aldehyde Functionalization

G Start Goal: React at Aldehyde Reagent What is the reagent? Start->Reagent Protect Protect Carboxylic Acid (e.g., as Ester) Reagent->Protect Strongly Basic? (e.g., Wittig Ylide) Excess Use >2 equivalents of reagent Reagent->Excess Nucleophilic? (e.g., Grignard, Organolithium) Proceed Proceed with reaction on protected substrate Protect->Proceed ProceedExcess Proceed with reaction Excess->ProceedExcess Final Deprotect if necessary Proceed->Final

Caption: Decision workflow for reactions involving the aldehyde group.

Scenario 3: Palladium-Catalyzed Cross-Coupling at the Aryl Chloride

Issue: The reaction fails, gives a low yield, or results in decomposition of the starting material.

Root Cause Analysis:

  • Catalyst Inactivity: Aryl chlorides require highly active catalysts for oxidative addition. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[5]

  • Base-Induced Side Reactions: The bases required for cross-coupling (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can cause side reactions. The aldehyde can undergo Cannizzaro or other condensation reactions.[2]

  • Substrate-Catalyst Interaction: The aldehyde or carboxylate group can potentially coordinate to the palladium center, interfering with the catalytic cycle.

Solution: Optimized Reaction Conditions

  • Catalyst System: Use a catalyst system known to be effective for aryl chlorides. This typically involves a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source combined with a sterically hindered, electron-rich phosphine ligand (e.g., RuPhos, SPhos, XPhos).[6]

  • Base Selection: Use the mildest base that is effective. K₃PO₄ is often a good choice as it is sufficiently basic for the catalytic cycle but less harsh than hydroxides.

  • Temperature Control: Do not overheat the reaction. While aryl chloride couplings often require heat (80-110 °C), excessive temperatures can accelerate decomposition pathways.

  • Consider Protection: If side reactions persist, protecting both the aldehyde (as an acetal) and the carboxylic acid (as an ester) may be necessary to achieve a clean reaction.

Summary of Functional Group Compatibility

The following table summarizes the general compatibility of each functional group with common reaction types.

Reaction TypeAldehyde Group (-CHO)Carboxylic Acid (-COOH)Aryl Chloride (-Cl)Recommended Action
Strong Base (e.g., LDA, NaH) Unstable (Cannizzaro, etc.)Reactive (Deprotonation)StableProtect aldehyde.
Strong Nucleophiles (e.g., RMgX) Reactive Reactive (Deprotonation)StableUse >2 eq. of nucleophile or protect acid.
Strong Oxidants (e.g., KMnO₄) Reactive (Oxidized)StableStableAvoid strong oxidants if aldehyde is desired.
Strong Reductants (e.g., LiAlH₄) Reactive (Reduced)Reactive (Reduced)StableBoth groups will be reduced.
Mild Reductants (e.g., NaBH₄) Reactive (Reduced)Reactive (Deprotonation)StableAldehyde is reduced, acid is deprotonated.
Pd Cross-Coupling Conditions Potentially Unstable Potentially Reactive Reactive Use modern ligands; may require protection.
Acidic Conditions (e.g., Fischer) Stable (may form acetal)Reactive StableGenerally compatible.

References

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin MCAT Content. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Wikipedia. (2023). 2-Carboxybenzaldehyde. Retrieved from [Link]

  • Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-(2-formylphenyl)benzoic acid. PubChem. Retrieved from [Link]

  • Shaabani, A., et al. (2016). The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium. Journal of Chemical Research, 40(6), 371–374.
  • Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(8), 3043-3048.
  • Chemistry LibreTexts. (2020). Synthesis of Carboxylic Acids. Retrieved from [Link]

  • Wilkes University. (n.d.). Formation of Exo-Cyclic Enones from Formyl Benzoic Acids and Dihydrolevoglucosenone. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems. Retrieved from [Link]

  • Yet, L. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Synthesis, 56(22), 3555-3574.
  • Britannica. (2026). Carboxylic acid - Aromatic, Organic, Reactions. Retrieved from [Link]

  • Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid. Retrieved from [Link]

  • Martinez, M. (2023). Understanding the Production and Stability of Aldehydes through the Catalytic Oxidation of Native Lignin to Phenolic Monomers. Organic Chemistry: An Indian Journal, 17(1), 004.
  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Chad's Prep. (2021). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. Organic Chemistry. Retrieved from [Link]

  • Allmpus. (n.d.). 2-Formylbenzoic Acid (2-Carboxybenzaldehyde). Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-formylphenyl)benzoic Acid. PubChem. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
  • Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259.
  • ResearchGate. (n.d.). Applications of aromatic carboxylic acids in organic synthesis. Retrieved from [Link]

  • MDPI. (2018). Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides. Retrieved from [Link]

Sources

Troubleshooting low reactivity of "2-Chloro-5-(2-formylphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Chloro-5-(2-formylphenyl)benzoic acid." This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile, yet sometimes challenging, chemical intermediate. Here, we address common issues related to its reactivity, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the handling, properties, and expected reactivity of 2-Chloro-5-(2-formylphenyl)benzoic acid.

Q1: What are the primary reactive sites on 2-Chloro-5-(2-formylphenyl)benzoic acid?

A1: The molecule possesses three primary reactive functional groups:

  • Formyl Group (-CHO): An aldehyde that is susceptible to nucleophilic attack and can participate in reactions such as reductive amination, Wittig reactions, and aldol condensations.

  • Carboxylic Acid Group (-COOH): Can be converted to esters, amides, or acid chlorides. It can also act as a directing group in certain reactions.

  • Aryl Chloride (-Cl): This site is generally less reactive but can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, under appropriate catalytic conditions.

Q2: I'm observing lower than expected reactivity of the aldehyde. Why might this be the case?

A2: The reactivity of the formyl group in this molecule is influenced by several factors:

  • Electronic Effects: The benzene ring can delocalize electron density, which can slightly reduce the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes.[1][2][3]

  • Steric Hindrance: While not extreme, the ortho- and meta-substituents on the phenyl ring can create some steric hindrance, potentially slowing down the approach of bulky nucleophiles.[4][5][6]

  • Intramolecular Interactions: In some solvents, there might be weak intramolecular hydrogen bonding or other interactions between the formyl and carboxylic acid groups that can influence reactivity.

Q3: Can the carboxylic acid and formyl groups react with each other?

A3: Yes, ortho-formylbenzoic acids are known to exist in equilibrium with their cyclic lactol tautomer, 3-hydroxyphthalide.[7] The extent of this tautomerism is dependent on the solvent and temperature.[8] This equilibrium is a crucial consideration as the lactol form will not undergo typical aldehyde reactions.

Q4: What are the recommended storage conditions for this compound?

A4: To maintain its integrity, 2-Chloro-5-(2-formylphenyl)benzoic acid should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[9] Keep the container tightly sealed to prevent moisture absorption.

II. Troubleshooting Guide: Low Reactivity & Side Reactions

This section provides a structured approach to diagnosing and resolving common experimental challenges.

Issue 1: Incomplete or Sluggish Aldehyde Reactions (e.g., Imine Formation, Reductive Amination)

Low conversion rates in reactions targeting the formyl group are a frequent challenge.

Potential Causes & Diagnostic Steps
  • Ring-Chain Tautomerism: The primary suspect for low aldehyde reactivity is the equilibrium with the unreactive cyclic lactol tautomer.[7][10]

    • Diagnostic Protocol: Obtain a ¹H NMR spectrum of your starting material in the reaction solvent. The presence of a peak around 5.5-6.5 ppm (methine proton of the lactol) alongside the aldehyde proton peak (around 10 ppm) confirms the presence of the lactol. The integration of these peaks can provide an approximate ratio of the two forms.

  • Steric Hindrance: The nucleophile or reagents might be too bulky to efficiently access the aldehyde.[4][5]

    • Diagnostic Protocol: If possible, run a control reaction with a less sterically hindered benzaldehyde derivative (e.g., 4-formylbenzoic acid) under the same conditions.[11] Successful reaction with the control points towards a steric issue.

  • Electronic Deactivation: While benzaldehydes are generally reactive, the electronic nature of the substituents can play a role.

    • Diagnostic Protocol: This is less of a direct experimental diagnosis and more of a conceptual check. Electron-withdrawing groups on the benzene ring generally increase the electrophilicity of the aldehyde.[12]

Solutions & Optimization Protocols
Solution Protocol Rationale
Shift Tautomeric Equilibrium 1. Solvent Selection: Switch to a less polar, aprotic solvent like Toluene or Dioxane. 2. Temperature Increase: Gently heat the reaction mixture (e.g., to 50-80 °C) to favor the open-chain aldehyde form. Monitor for potential side reactions.The open-chain aldehyde is often favored at higher temperatures and in non-polar solvents.[8]
Catalyst & Reagent Choice 1. Acid/Base Catalysis: For reactions like imine formation, add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base to accelerate the reaction. 2. Dehydrating Agents: For condensation reactions, use a Dean-Stark apparatus or add molecular sieves to remove water and drive the equilibrium towards the product.Catalysts can lower the activation energy, and removing byproducts like water can shift the reaction equilibrium forward.
Protecting Group Strategy 1. Acetal Formation: Protect the aldehyde as a diethyl or dimethyl acetal. This is particularly useful if you need to perform a reaction on the carboxylic acid or aryl chloride first. 2. Deprotection: The acetal can be readily removed with mild aqueous acid to regenerate the aldehyde.Acetal protection masks the aldehyde's reactivity, preventing unwanted side reactions.[13]
Issue 2: Low Yield in Suzuki or Other Cross-Coupling Reactions at the C-Cl Bond

The aryl chloride is often the most challenging site to activate.

Potential Causes & Diagnostic Steps
  • Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the C-Cl bond, which is less reactive than C-Br or C-I bonds.[14]

    • Diagnostic Protocol: Monitor the reaction by TLC or LC-MS. The persistence of the starting material and the absence of product formation, even after an extended time, points to a problem with the initial catalytic step.

  • Catalyst Deactivation: The presence of the carboxylic acid group can sometimes interfere with the catalyst. Formation of palladium black is a visual indicator of catalyst precipitation and deactivation.[14]

  • Protodehalogenation: A common side reaction where the chlorine atom is replaced by a hydrogen atom, leading to 5-(2-formylphenyl)benzoic acid.[14]

    • Diagnostic Protocol: Use LC-MS to look for a byproduct with a mass corresponding to the loss of chlorine and the gain of a hydrogen.

Solutions & Optimization Protocols
Solution Protocol Rationale
Enhanced Catalytic System 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands are also highly effective for activating aryl chlorides.[14] 2. Catalyst Precursor: Use a pre-formed, highly active palladium catalyst.These advanced ligands accelerate the rate-limiting oxidative addition step and stabilize the active catalytic species in solution.[14]
Reaction Condition Optimization 1. Base Selection: Use a non-nucleophilic, sufficiently strong base like K₃PO₄ or Cs₂CO₃. 2. Solvent Choice: Employ anhydrous aprotic solvents such as Dioxane, Toluene, or THF. Avoid protic solvents like alcohols if protodehalogenation is observed.[14] 3. Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can lead to catalyst decomposition.Optimizing these parameters is crucial for maintaining catalyst activity and preventing side reactions.[14]
Protecting the Carboxylic Acid 1. Esterification: Convert the carboxylic acid to a methyl or ethyl ester prior to the cross-coupling reaction. 2. Post-Coupling Hydrolysis: After the coupling reaction is complete, the ester can be hydrolyzed back to the carboxylic acid.Protecting the carboxylic acid can prevent potential coordination to the metal center, which might inhibit catalysis.
Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting low reactivity.

TroubleshootingWorkflow Start Low Reactivity Observed TargetedGroup Which functional group is the target? Start->TargetedGroup AldehydePath Formyl Group (-CHO) TargetedGroup->AldehydePath Aldehyde ArylClPath Aryl Chloride (-Cl) TargetedGroup->ArylClPath Aryl-Cl TautomerismCheck Check for Lactol Tautomer (¹H NMR) AldehydePath->TautomerismCheck OxidativeAdditionCheck Issue with Oxidative Addition? ArylClPath->OxidativeAdditionCheck TautomerPresent Lactol Present TautomerismCheck->TautomerPresent Yes TautomerAbsent Lactol Absent TautomerismCheck->TautomerAbsent No ShiftEquilibrium Action: Shift Equilibrium (Heat, Aprotic Solvent) TautomerPresent->ShiftEquilibrium StericCheck Consider Steric Hindrance TautomerAbsent->StericCheck UseSmallerNu Action: Use Smaller Nucleophile or Optimize Catalyst StericCheck->UseSmallerNu CatalystDeactivation Catalyst Deactivation (Pd Black)? OxidativeAdditionCheck->CatalystDeactivation Sluggish/No Reaction OptimizeCatalyst Action: Use Bulky Ligands (XPhos, SPhos) OxidativeAdditionCheck->OptimizeCatalyst Likely ProtodehalogenationCheck Protodehalogenation Side Product? CatalystDeactivation->ProtodehalogenationCheck No OptimizeConditions Action: Change Base/Solvent, Thoroughly Degas CatalystDeactivation->OptimizeConditions Yes ProtodehalogenationCheck->OptimizeCatalyst No ProtodehalogenationCheck->OptimizeConditions Yes

Caption: Troubleshooting workflow for low reactivity.

III. References

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  • Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes. [Online] Available at: [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2020). O-formyl benzoic acid or p- formyl benzoic acid. Which is more acidic? [Online] Available at: [Link]

  • ResearchGate. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2015). Acidity of o-halobenzoic acids. [Online] Available at: [Link]

  • ACS Publications. Concepts of sterically hindered resonance and buttressing effect: gas-phase acidities of methyl-substituted benzoic acids and ba. [Online] Available at: [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Online] Available at: [Link]

  • ACS Publications. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. [Online] Available at: [Link]

  • ResearchGate. Reaction of o-Formylbenzoic Acid with Hydrazides of (Iso)niconitic and Hydroxybenzoic Acids. [Online] Available at: [Link]

  • ResearchGate. Annulation of 2-chlorobenzoic acid with HCIs. Reaction conditions:. [Online] Available at: [Link]

  • MDPI. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Online] Available at: [Link]

  • Wyzant. (2015). Organic! Benzaldehyde is less reactive than propanal towards nucleophilic addition reaction. [Online] Available at: [Link]

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Technical Support Center: 2-Chloro-5-(2-formylphenyl)benzoic acid in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers and professionals working with 2-Chloro-5-(2-formylphenyl)benzoic acid. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and best practices for utilizing this versatile chemical compound in catalytic applications. As a bifunctional molecule featuring both a carboxylic acid and an aldehyde group, its role in modern catalysis is nuanced and often involves its function as a sophisticated ligand rather than a direct catalyst. This guide is structured to address common challenges and unlock the full potential of your experimental work.

Part 1: Foundational Concepts & Initial Troubleshooting

This section addresses the most common initial questions and misconceptions regarding the role of 2-Chloro-5-(2-formylphenyl)benzoic acid in catalytic systems.

This is a critical starting point. In the vast majority of applications, 2-Chloro-5-(2-formylphenyl)benzoic acid is not a catalyst on its own. Instead, it functions as a bidentate ligand or a precursor to one. Its power lies in its ability to coordinate with a metal center (like Palladium, Copper, or Rhodium) to form a catalytically active complex. The carboxylic acid (-COOH) and the formyl (-CHO) groups can both bind to a metal, creating a stable structure that facilitates a desired chemical transformation.

Troubleshooting Insight: If your reaction shows no turnover and you are using only 2-Chloro-5-(2-formylphenyl)benzoic acid with your substrates, the essential metallic component is likely missing. Your first troubleshooting step should be to introduce a suitable metal precursor.

The choice of metal is entirely dependent on the type of reaction you aim to catalyze. The unique electronic and steric properties of the 2-Chloro-5-(2-formylphenyl)benzoic acid ligand make it suitable for a range of transformations.

Metal Selection Guide:

Metal Precursor (Example) Target Reaction Type Common Oxidation State Rationale for Ligand Compatibility
Palladium(II) Acetate (Pd(OAc)₂)Cross-coupling reactions (e.g., Suzuki, Heck)Pd(0)/Pd(II)The ligand can stabilize the Pd(0) active species and facilitate oxidative addition.
Copper(I) Iodide (CuI)Ullmann condensation, click chemistryCu(I)/Cu(III)The carboxylate and formyl groups can enhance the solubility and stability of the copper catalyst.
Rhodium(I) complexes (e.g., [Rh(cod)Cl]₂)Hydroformylation, hydrogenationRh(I)/Rh(III)The bidentate nature of the ligand can create a specific coordination environment around the Rh center, influencing regioselectivity.

Troubleshooting Workflow for Metal Selection:

Below is a decision-making workflow for selecting a metal partner for your ligand.

metal_selection start Define Target Reaction cross_coupling Cross-Coupling (e.g., Suzuki, Heck) start->cross_coupling Type? condensation Condensation / Click Chemistry start->condensation Type? hydrogenation Hydrogenation / Hydroformylation start->hydrogenation Type? pd_choice Select Palladium Precursor (e.g., Pd(OAc)₂, PdCl₂) cross_coupling->pd_choice cu_choice Select Copper Precursor (e.g., CuI, Cu(OTf)₂) condensation->cu_choice rh_choice Select Rhodium Precursor (e.g., [Rh(cod)Cl]₂) hydrogenation->rh_choice

Caption: Metal selection workflow based on reaction type.

Part 2: Optimizing the Catalyst System

Once a metal-ligand combination is chosen, the next phase involves optimizing the reaction conditions to achieve high yield and selectivity.

The stoichiometry between the metal precursor and 2-Chloro-5-(2-formylphenyl)benzoic acid is critical. An incorrect ratio can lead to the formation of inactive species or catalyst decomposition.

  • Typical Starting Point: For many cross-coupling reactions, a ratio of 1:1.1 to 1:2 (Metal:Ligand) is a robust starting point. The slight excess of the ligand helps to prevent the formation of metal nanoparticles (e.g., Palladium black), which are often less active.

  • Troubleshooting Low Yield:

    • Increase Ligand Loading: If you observe catalyst decomposition (e.g., formation of a black precipitate for Palladium), increase the ligand ratio to 1:2.5 or 1:3. This can better stabilize the active catalytic species.

    • Decrease Ligand Loading: In some cases, excess ligand can inhibit the reaction by occupying coordination sites on the metal that are needed for the substrates. If increasing the ligand does not help, try reducing it to a 1:1 or even a slightly sub-stoichiometric ratio (e.g., 1:0.95).

Experimental Protocol: M:L Ratio Screening

  • Set up a series of parallel reactions in small vials.

  • Keep the concentration of the metal precursor, substrates, solvent, and temperature constant across all vials.

  • Vary the molar equivalents of the 2-Chloro-5-(2-formylphenyl)benzoic acid ligand. A good screening range would be:

    • Vial 1: 1:0.8 (M:L)

    • Vial 2: 1:1 (M:L)

    • Vial 3: 1:1.5 (M:L)

    • Vial 4: 1:2 (M:L)

    • Vial 5: 1:2.5 (M:L)

  • Run the reactions for a set amount of time (e.g., 4 hours) and then analyze the conversion/yield of each using a suitable analytical technique (e.g., GC-MS, LC-MS, or ¹H NMR).

  • Plot the yield against the M:L ratio to identify the optimal range.

The base and solvent are not passive components; they actively participate in the catalytic cycle and can dramatically influence the outcome.

Base Selection:

The base is often required to activate the carboxylic acid group of the ligand, forming a carboxylate that can more readily bind to the metal center. It also frequently serves as a reactant in the catalytic cycle itself (e.g., to neutralize acid produced).

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Generally good for Suzuki and Buchwald-Hartwig couplings. They are strong enough to facilitate the reaction but are often poorly soluble, which can sometimes lead to reproducibility issues.

  • Organic Bases (e.g., Et₃N, DIPEA): Homogeneous and often used in Heck reactions. Their solubility can be an advantage.

Troubleshooting Base Issues: If you have low yield, consider that the base may be too weak or poorly soluble. Switching from K₂CO₃ to a stronger and more soluble base like Cs₂CO₃ can often improve results.

Solvent Selection:

The solvent must dissolve all reaction components and should be stable at the reaction temperature. Its polarity can influence the stability of intermediates in the catalytic cycle.

  • Aprotic Polar Solvents (e.g., DMF, DMAc, Dioxane): Very common for cross-coupling reactions as they are good at dissolving both organic substrates and inorganic salts.

  • Aprotic Nonpolar Solvents (e.g., Toluene, Xylene): Often used for higher temperature reactions.

Troubleshooting Solvent Issues: If your reaction is slow, a more polar solvent like DMF or NMP might accelerate it by stabilizing charged intermediates. Conversely, if you are observing side reactions, a less polar solvent like toluene might provide better selectivity.

Part 3: Advanced Troubleshooting & Purity Concerns

The bifunctional nature of 2-Chloro-5-(2-formylphenyl)benzoic acid can sometimes lead to side reactions if not properly managed.

  • Self-Condensation: The aldehyde group could potentially react with other molecules in the mixture under certain conditions (e.g., high temperatures and strong base).

  • Decarboxylation: At very high temperatures, the carboxylic acid group might be lost.

  • Reaction at the Chloro-substituent: The chloro-group itself could potentially participate in oxidative addition if a very active catalyst system is used, leading to undesired oligomers.

Troubleshooting Side Products:

  • Lower the Temperature: This is often the most effective way to reduce the rate of side reactions relative to the desired reaction.

  • Change the Base: A milder base might prevent unwanted deprotonations or condensations.

  • Check Ligand Purity: Impurities in your 2-Chloro-5-(2-formylphenyl)benzoic acid starting material can act as poisons or participate in their own side reactions. Ensure the ligand is pure via NMR and/or LC-MS analysis before use.

Logical Flow for Troubleshooting Side Reactions:

side_reactions start Side Products Observed check_purity Verify Purity of Ligand (NMR, LC-MS) start->check_purity lower_temp Lower Reaction Temperature (e.g., by 10-20 °C) check_purity->lower_temp Purity OK? change_base Switch to a Milder or Different Class of Base lower_temp->change_base Still an issue? analyze Analyze Outcome change_base->analyze analyze->lower_temp No? Re-evaluate. success Problem Solved analyze->success Improved?

Caption: A systematic approach to troubleshooting side reactions.

This guide provides a foundational framework for utilizing 2-Chloro-5-(2-formylphenyl)benzoic acid in catalysis. Successful application hinges on recognizing its role as a ligand and systematically optimizing the entire catalytic system—metal, base, solvent, and reaction conditions—to suit the target transformation.

Navigating Solvent Effects in Reactions with 2-Chloro-5-(2-formylphenyl)benzoic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for "2-Chloro-5-(2-formylphenyl)benzoic acid." As a bifunctional molecule containing both an aldehyde and a carboxylic acid moiety on a substituted biphenyl backbone, its reactivity is significantly influenced by the choice of solvent. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use in complex organic syntheses.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering explanations grounded in chemical principles and actionable protocols to overcome them.

Question 1: My reaction between 2-Chloro-5-(2-formylphenyl)benzoic acid and a primary amine to form a quinazolinone derivative is giving a low yield. What are the likely causes and how can I improve the outcome?

Low yields in the synthesis of quinazolinones from 2-aminobenzaldehyde analogues are a common challenge.[1] The primary culprits are often related to reaction conditions, particularly the solvent and catalyst.[1]

Underlying Causes and Solutions:

  • Suboptimal Acidity: The intramolecular cyclization required for quinazolinone formation is often acid-catalyzed.[2] If the reaction medium is not sufficiently acidic, the rate of cyclization will be slow, leading to the accumulation of intermediates and potential side reactions.

  • Solvent-Mediated Side Reactions: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially under harsh conditions.[3] Certain solvents may promote this side reaction.

  • Poor Solubility: Inadequate solubility of either the starting material or the amine can lead to a heterogeneous reaction mixture and consequently, low conversion.

Experimental Protocol for Optimization:

  • Solvent Screening:

    • Begin with a polar aprotic solvent like hexafluoroisopropanol (HFIP) , which has been shown to be effective for the synthesis of 2-aminoquinazolines.[4]

    • If HFIP is not available or suitable for your specific amine, consider other polar aprotic solvents such as DMF, DMSO, or acetonitrile.

    • For amines with poor solubility in the above, a co-solvent system, such as DMF/water, might be beneficial.

  • Acid Catalyst Addition:

    • Introduce a catalytic amount of a strong acid. Concentrated hydrochloric acid has been demonstrated to be an effective additive in similar syntheses.[4]

    • Other Brønsted acids like p-toluenesulfonic acid (pTSA) can also be trialed.

  • Temperature Control:

    • Start the reaction at a moderate temperature (e.g., 70 °C) and monitor the progress by TLC or LC-MS.[4]

    • Avoid excessively high temperatures to minimize byproduct formation.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde functionality.

Question 2: I am observing the formation of multiple byproducts during an intramolecular cyclization of a derivative of 2-Chloro-5-(2-formylphenyl)benzoic acid. How can I improve the selectivity towards the desired product?

The presence of two reactive functional groups, the aldehyde and the carboxylic acid, can lead to competing reaction pathways. The choice of solvent plays a critical role in directing the reaction towards the desired intramolecular cyclization.

Underlying Causes and Solutions:

  • Intermolecular vs. Intramolecular Reactions: In concentrated solutions or in solvents that do not adequately solvate the reactive intermediates, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.

  • Solvent Polarity and Transition State Stabilization: The polarity of the solvent can differentially stabilize the transition states of competing pathways. A solvent that preferentially stabilizes the transition state of the desired intramolecular reaction will enhance its rate relative to side reactions.

Experimental Protocol for Enhancing Selectivity:

  • Solvent Selection based on Polarity:

    • For reactions where a polar transition state is anticipated for the desired cyclization, a polar solvent is generally preferred. The increased polarity of a solvent can favor the progress of acid-catalyzed condensation.[5]

    • Conversely, if a side reaction is known to proceed through a more polar intermediate, a less polar solvent might be advantageous.

  • High Dilution Conditions:

    • To favor intramolecular reactions over intermolecular ones, perform the reaction under high dilution. This can be achieved by slowly adding the substrate to a larger volume of the chosen solvent over an extended period.

  • Choice of Dehydrating Agent:

    • In cyclizations that involve the elimination of water, the choice of dehydrating agent and its compatibility with the solvent is crucial. Molecular sieves are a good initial choice as they are generally inert.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and reactivity of 2-Chloro-5-(2-formylphenyl)benzoic acid.

Question 1: What is the recommended starting solvent for reactions involving 2-Chloro-5-(2-formylphenyl)benzoic acid?

Due to the presence of both a polar carboxylic acid and a moderately polar aldehyde, a polar aprotic solvent is often a good starting point.

  • Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for dissolving a wide range of organic molecules and are suitable for many reactions.

  • Acetonitrile (MeCN) and tetrahydrofuran (THF) are also viable options, offering a lower boiling point which can be advantageous for product isolation.

  • For reactions requiring protic conditions, such as certain esterifications, ethanol or methanol can be used, although care must be taken to avoid acetal formation with the aldehyde group.

Question 2: How does the solvent affect the reactivity of the aldehyde versus the carboxylic acid group?

The solvent can influence the relative reactivity of the two functional groups through specific solvation effects.

  • Protic Solvents (e.g., alcohols, water): These solvents can form hydrogen bonds with both the carbonyl oxygen of the aldehyde and the hydroxyl group of the carboxylic acid. This can decrease the nucleophilicity of the carboxylic acid oxygen and potentially stabilize the aldehyde against nucleophilic attack to some extent.

  • Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents do not have hydrogen bond-donating capabilities. They will solvate the cation in salt-forming reactions but will leave anions and lone pairs on oxygen atoms more exposed and potentially more reactive.

Question 3: Can I use non-polar solvents for reactions with this compound?

While not the first choice due to the compound's polarity, non-polar solvents like toluene or dichloromethane (DCM) can be used in specific cases, often in the presence of a phase-transfer catalyst or with reagents that enhance solubility. For instance, in the preparation of some oxime esters from a related sulfamoylbenzoic acid, toluene was used in the presence of thionyl chloride.[6]

Data Summary and Visualization

Table 1: General Solvent Properties and Their Implications

Solvent ClassExamplesDielectric Constant (Approx.)Key Characteristics & Potential Effects on Reactions
Polar Protic Water, Ethanol, Methanol20 - 80Can act as a nucleophile or proton source. Stabilizes ions and polar transition states. May lead to side reactions like acetal formation.
Polar Aprotic DMSO, DMF, Acetonitrile, Acetone30 - 50Dissolves a wide range of polar and non-polar reactants. Does not act as a proton donor. Generally good for a wide variety of reactions.
Non-Polar Toluene, Hexane, Dichloromethane2 - 9Poor solubility for polar compounds. May be used to favor specific reaction pathways or for ease of product separation.

Diagram 1: General Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_solubility Is the reaction mixture homogeneous? start->check_solubility change_solvent Screen alternative solvents (e.g., DMF, HFIP) or use a co-solvent system. check_solubility->change_solvent No check_catalyst Is an acid/base catalyst required? check_solubility->check_catalyst Yes change_solvent->check_catalyst add_catalyst Add a suitable catalyst (e.g., HCl, pTSA). check_catalyst->add_catalyst Yes check_temp Is the reaction temperature optimal? check_catalyst->check_temp No add_catalyst->check_temp adjust_temp Adjust temperature and monitor by TLC/LC-MS. check_temp->adjust_temp check_atmosphere Is the reaction sensitive to air? adjust_temp->check_atmosphere use_inert Run under an inert atmosphere (N2 or Ar). check_atmosphere->use_inert Yes end Improved Yield check_atmosphere->end No use_inert->end G start Starting Material: 2-Chloro-5-(2-formylphenyl)benzoic acid + Amine protic Polar Protic Solvent (e.g., Ethanol) start->protic aprotic Polar Aprotic Solvent (e.g., HFIP, DMF) start->aprotic protic_path Solvation of both aldehyde and carboxylic acid. Potential for acetal formation. May favor pathways with highly polar intermediates. protic->protic_path aprotic_path Minimal specific solvation of functional groups. Generally favors nucleophilic attack. Often higher reaction rates. aprotic->aprotic_path product Desired Product (e.g., Quinazolinone) protic_path->product May require stronger catalysis aprotic_path->product Often more efficient

Caption: Solvent choice influencing reaction outcomes.

References

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). National Institutes of Health. [Link]

  • Synthesis of quinazolinone libraries and derivatives thereof. (1998).
  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). National Institutes of Health. [Link]

  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (n.d.).
  • Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. (2025). ResearchGate. [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]

  • Synthesis of chiral lactams by asymmetric nitrogen insertion. (2025). National Institutes of Health. [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. [Link]

  • Synthesis of Benzo-Fused Sulfonimidate Heterocycles. (2025). PubMed. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). MDPI. [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (n.d.). National Institutes of Health. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). National Institutes of Health. [Link]

  • L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. (2012). Journal of Applied Science and Engineering. [Link]

  • Synthesis of Heterocycles from 2-Acylbenzoic Acids. (n.d.). ResearchGate. [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. [Link]

  • Condensation of Acids with Amines. (2020). Chemistry LibreTexts. [Link]

  • Halogen bond-catalyzed Pictet–Spengler reaction. (n.d.). Royal Society of Chemistry. [Link]

  • Facile assembly of fused benzof[5][7]uro heterocycles. (n.d.). PubMed. [Link]

  • Chiral Thioureas Promote Enantioselective Pictet-Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. (2017). PubMed. [Link]

  • Search Results. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Ring forming reactions of imines of 2-aminobenzaldehyde and related compounds. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of quinazolinone libraries and derivatives thereof. (n.d.).
  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. (2024). IRIS. [Link]

  • Mechanism and Origins of Selectivity in the Enantioselective oxa-Pictet-Spengler Reaction: A Cooperative Catalytic Complex from a Hydrogen Bond Donor and Chiral Phosphoric Acid. (2020). ResearchGate. [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation of 2-chloro-5-aminobenzoic acid. (n.d.).

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Preventing byproduct formation in "2-Chloro-5-(2-formylphenyl)benzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-(2-formylphenyl)benzoic acid. Our focus is on anticipating and resolving common challenges, particularly the formation of byproducts, to ensure a high-yield, high-purity synthesis.

Introduction: The Synthetic Challenge

The synthesis of 2-Chloro-5-(2-formylphenyl)benzoic acid, a valuable building block in medicinal chemistry, most commonly employs a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction is highly efficient but can be prone to side reactions, leading to impurities that are often difficult to separate from the desired product. This guide is structured to address these issues in a practical, question-and-answer format, explaining the chemical principles behind the troubleshooting steps.

Core Synthesis Pathway: Suzuki-Miyaura Coupling

A prevalent synthetic route involves the coupling of (4-chloro-3-carboxyphenyl)boronic acid with 2-bromobenzaldehyde, or a similar pairing of a boronic acid/ester with a halide. The following diagram illustrates the primary reaction.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System 2_bromobenzaldehyde 2-Bromobenzaldehyde product 2-Chloro-5-(2-formylphenyl)benzoic acid 2_bromobenzaldehyde->product Coupling Partner 1 boronic_acid (4-Chloro-3-carboxyphenyl)boronic acid boronic_acid->product Coupling Partner 2 Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->product Catalyst Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->product Activator Solvent Solvent (e.g., Toluene/H₂O, Dioxane) Solvent->product Medium

Caption: General Suzuki-Miyaura reaction for the synthesis of the target molecule.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction is complete, but I see a significant amount of a byproduct with a mass corresponding to a biphenyl derivative of my boronic acid starting material. What is happening and how can I prevent it?

Answer:

This is a classic case of homocoupling , a common side reaction in Suzuki-Miyaura couplings where the boronic acid couples with itself.[1] This is particularly prevalent in the presence of molecular oxygen.[1]

Causality: The mechanism of homocoupling can be complex, but it is often initiated by the oxidation of the palladium catalyst, which then alters the catalytic cycle, favoring the coupling of two boronic acid molecules.[1]

Preventative Measures & Troubleshooting Protocol:

  • Thorough Degassing: The most critical step is to remove dissolved oxygen from your reaction mixture.

    • Protocol: Before adding the palladium catalyst, subject your solvent and reaction mixture (containing the starting materials and base) to at least three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

    • Alternative: Sparge the reaction mixture with an inert gas for 15-30 minutes prior to adding the catalyst.

  • Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas throughout the entire process.

  • Catalyst Choice: Some palladium precatalysts are more resistant to oxidation. Consider using a more robust catalyst system if the problem persists.

Question 2: I've noticed a byproduct that is essentially my starting halide with the halogen atom replaced by a hydrogen. What is this and how do I minimize it?

Answer:

This byproduct is the result of protodeborylation of the boronic acid followed by a reductive dehalogenation pathway, or simply hydrodehalogenation of your aryl halide.

Causality:

  • Protodeborylation: Boronic acids can be unstable and undergo hydrolysis to replace the boronic acid group with a hydrogen atom, especially under certain pH conditions.[2] This consumes your boronic acid and reduces the yield of the desired product.

  • Hydrodehalogenation: This can occur as a competing reaction pathway where the aryl halide is reduced instead of undergoing cross-coupling.

Preventative Measures & Troubleshooting Protocol:

  • Choice of Base: A very strong base can sometimes promote side reactions. If using a strong base like NaOH, consider switching to a milder base such as K₂CO₃ or Cs₂CO₃.

  • Solvent Purity: Ensure your solvents are anhydrous, as water can facilitate protodeborylation.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can increase the likelihood of side reactions. Monitor the reaction progress by TLC or LC-MS.

Question 3: My product appears to have the aldehyde group oxidized to a carboxylic acid. How can I avoid this?

Answer:

The formyl (aldehyde) group is susceptible to oxidation, especially if the reaction is exposed to air at elevated temperatures for extended periods.

Causality: While the primary reaction is anaerobic, trace amounts of oxygen can be sufficient to cause oxidation, potentially catalyzed by the palladium species.

Preventative Measures & Troubleshooting Protocol:

  • Strict Inert Atmosphere: As with preventing homocoupling, maintaining a rigorously inert atmosphere is crucial.

  • Protecting Group Strategy: If oxidation is a persistent issue, consider protecting the aldehyde as an acetal before the coupling reaction.

    • Protection Protocol:

      • React 2-bromobenzaldehyde with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding 1,3-dioxolane.

      • Perform the Suzuki-Miyaura coupling with the protected aldehyde.

      • Deprotect the acetal using mild acidic conditions (e.g., aqueous HCl) to regenerate the aldehyde.

Protection_Strategy Aldehyde 2-Bromobenzaldehyde Protected Protected Aldehyde (Acetal) Aldehyde->Protected Protection Coupling Suzuki-Miyaura Coupling Protected->Coupling React Deprotection Acidic Deprotection Coupling->Deprotection Intermediate Final_Product Final Product Deprotection->Final_Product Yields

Caption: Workflow for a protecting group strategy for the aldehyde.

Question 4: The carboxylic acid group seems to be interfering with the reaction. Should I protect it?

Answer:

While many Suzuki-Miyaura reactions tolerate free carboxylic acids, protection can sometimes improve yields and reduce byproducts. The acidic proton can interfere with the basic conditions, and the carboxylate can potentially coordinate to the palladium center.

Causality: The base in the reaction will deprotonate the carboxylic acid to a carboxylate. This may affect the solubility of the starting material and can sometimes lead to the formation of insoluble salts.

Preventative Measures & Troubleshooting Protocol:

  • Base Stoichiometry: Ensure you are using a sufficient excess of base to account for the deprotonation of the carboxylic acid in addition to activating the boronic acid.

  • Esterification as Protection: A common strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester).[3]

    • Protection Protocol:

      • Convert the carboxylic acid to its corresponding methyl or ethyl ester using standard methods (e.g., Fischer esterification or reaction with SOCl₂ in methanol/ethanol).

      • Perform the Suzuki-Miyaura coupling.

      • Hydrolyze the ester back to the carboxylic acid using aqueous base (e.g., NaOH or LiOH) followed by acidic workup.

Optimized Reaction Conditions Summary

The following table provides a starting point for optimizing your reaction conditions to minimize byproduct formation.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Well-established catalysts with good functional group tolerance.[4]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Mild bases that are effective and less likely to cause side reactions.[5]
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)Biphasic systems that facilitate the reaction and workup.
Temperature 80-100 °CProvides sufficient energy for the reaction without excessive decomposition.
Atmosphere Argon or NitrogenCrucial for preventing oxygen-mediated side reactions like homocoupling.[1]
Purification Strategy

After the reaction, purification is key to obtaining a high-purity product.

  • Aqueous Workup: After the reaction is complete, cool the mixture and partition between an organic solvent (e.g., ethyl acetate) and water. The product, being a carboxylic acid, can be extracted into the aqueous layer by washing with a basic solution (e.g., NaHCO₃). This can help remove non-acidic impurities.

  • Acidification and Precipitation: Acidify the aqueous layer with HCl to precipitate the crude product.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to remove closely related impurities.[6]

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (n.d.). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • NIH. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for 2-Chloro-5-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for monitoring the synthesis of 2-Chloro-5-(2-formylphenyl)benzoic acid. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals on utilizing Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction monitoring. The content is structured in a question-and-answer format to directly address common challenges and frequently asked questions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you decide on the appropriate analytical strategy and establish optimal starting conditions.

Q1: When should I choose TLC over LC-MS for monitoring my reaction?

A: The choice depends on the specific requirements of your analysis.

  • Choose TLC for:

    • Rapid, qualitative checks: TLC is unparalleled for its speed, low cost, and simplicity, making it ideal for quickly assessing reaction progression (e.g., consumption of starting material) at the bench.[1][2]

    • Solvent system screening: It is an excellent tool for quickly screening various mobile phases to develop conditions for flash column chromatography.

    • High-throughput qualitative screening of multiple reaction conditions simultaneously.

  • Choose LC-MS for:

    • High sensitivity and quantitative analysis: LC-MS is vastly more sensitive and provides quantitative data on the concentration of reactants, products, and byproducts.[3][4]

    • Unambiguous identification: The mass spectrometer provides molecular weight information, confirming the identity of the product and helping to identify unknown impurities or byproducts.[5]

    • Complex reaction mixtures: When TLC spots overlap or are difficult to resolve, the superior separation power of HPLC combined with the specificity of MS is necessary.

Q2: I am synthesizing 2-Chloro-5-(2-formylphenyl)benzoic acid via a Suzuki coupling. What should I expect to see on my TLC plate?

A: In a typical Suzuki reaction, you will couple an aryl halide with an aryl boronic acid. For this synthesis, your starting materials are likely 2-Chloro-5-bromobenzoic acid and (2-formylphenyl)boronic acid .

You should expect to track three key spots on your TLC plate:

  • Starting Aryl Halide: This will be one of your starting materials.

  • Starting Boronic Acid: Often polar and may stay near the baseline or streak.

  • Product: 2-Chloro-5-(2-formylphenyl)benzoic acid.

The product is generally less polar than the boronic acid but more polar than the aryl halide. A successful reaction will show the consumption of the starting material spots and the appearance of a new product spot. It is crucial to co-spot your reaction mixture with authentic standards of your starting materials to aid identification.[6]

Q3: What are good starting conditions for TLC analysis?

A: The target molecule is quite polar due to the carboxylic acid and aldehyde groups. A standard silica gel plate (Silica Gel 60 F254) is the recommended stationary phase.[2][7] For the mobile phase, a mixture of a non-polar and a polar solvent is required.

Mobile Phase SystemRatio (v/v)Comments
Hexanes : Ethyl Acetate70 : 30 to 50 : 50A classic starting point. Adjust polarity by increasing the ethyl acetate content.
Dichloromethane : Methanol98 : 2 to 90 : 10Good for polar compounds. Methanol significantly increases solvent strength.
Hexanes : Ethyl Acetate + 1% Acetic Acid70 : 30 (+1% AcOH)Highly Recommended. The acetic acid suppresses the deprotonation of the carboxylic acid, leading to sharper spots and preventing streaking.[8]

Initial Recommendation: Start with 70:30 Hexanes:Ethyl Acetate with 1% acetic acid . Aim for an Rf value of ~0.3 for your product for optimal separation.[1]

Q4: What are the recommended starting conditions for LC-MS analysis?

A: Reversed-phase chromatography is the method of choice. The carboxylic acid requires an acidic mobile phase modifier to ensure it is protonated, which yields better peak shape and retention on a C18 column.[9][10]

ParameterRecommendationRationale
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle sizeStandard for reversed-phase separation of small molecules.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonating the carboxylic acid and is volatile, making it ideal for MS.[9][10]
Mobile Phase B Acetonitrile (or Methanol) + 0.1% Formic AcidAcetonitrile is the most common organic modifier.
Gradient Start at 5-10% B, ramp to 95% B over 5-10 minutesA generic screening gradient to elute a wide range of compounds.
Flow Rate 0.3-0.5 mL/min (for 2.1 mm ID) or 0.8-1.2 mL/min (for 4.6 mm ID)Standard flow rates for analytical HPLC.
Ionization Mode Electrospray Ionization (ESI), Negative ModeThe carboxylic acid will readily deprotonate to form the [M-H]⁻ ion, which typically gives a very strong and clean signal in negative mode.[9][11]

Q5: How should I prepare my reaction mixture for analysis?

A: Proper sample preparation is critical to prevent contamination and obtain reliable data.[12]

  • For TLC:

    • Take a small aliquot (1-2 drops) of the reaction mixture using a capillary spotter.

    • Dilute it in a small vial with a suitable solvent (e.g., ethyl acetate, dichloromethane). The goal is to have a concentration that is not overloaded.[8]

  • For LC-MS:

    • Take a small aliquot (~5-10 µL) from the reaction mixture.

    • Dilute it significantly (e.g., 1:1000) with your mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[13]

    • Filter the diluted sample through a 0.22 or 0.45 µm syringe filter (PTFE or nylon) into an LC vial. This step is crucial to remove particulate matter that could clog the column and instrument tubing.

Section 2: Workflow & Troubleshooting Guides

This section provides a visual workflow and detailed troubleshooting for common issues encountered during analysis.

General Reaction Monitoring Workflow

The following diagram illustrates the decision-making process for monitoring your reaction.

G cluster_0 Reaction Monitoring Workflow Start Sample Reaction Mixture Dilute Dilute Sample Start->Dilute Decision Need Quick Qualitative Check? Dilute->Decision TLC_Run Run TLC Analysis (Co-spot with SM) TLC_Result Analyze TLC Plate: - SM consumed? - Product spot present? TLC_Run->TLC_Result LCMS_Run Run LC-MS Analysis LCMS_Result Analyze LC-MS Data: - Confirm MW - Quantify conversion - Identify byproducts LCMS_Run->LCMS_Result Decision->TLC_Run Yes Decision->LCMS_Run No / Need Detail Continue Continue Reaction TLC_Result->Continue Incomplete Workup Proceed to Workup TLC_Result->Workup Complete LCMS_Result->Continue Incomplete LCMS_Result->Workup Complete Optimize Optimize Method LCMS_Result->Optimize Poor Data

Caption: Workflow for reaction monitoring.

TLC Troubleshooting Guide

Q: My spots are streaking badly on the TLC plate. What's causing this?

A: Streaking is the most common issue when analyzing carboxylic acids on silica gel.[8]

  • Primary Cause: The acidic proton of your carboxylic acid interacts strongly with the polar silica gel (a weak acid itself). This interaction is inconsistent as the spot travels, causing it to elongate into a streak. Some of the analyte sticks, while some moves with the solvent front.

  • Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system.[8] The added acid protonates the silica gel surface and ensures your compound remains in its neutral, protonated state, leading to a compact spot.

The diagram below outlines how to troubleshoot this specific issue.

G cluster_1 Troubleshooting TLC Streaking Start Observe Streaky Spot on TLC Check_Conc Is the sample too concentrated? Start->Check_Conc Add_Acid Add 1% Acetic Acid to Mobile Phase Check_Conc->Add_Acid No Dilute Dilute sample and re-spot Check_Conc->Dilute Yes Re_Run Re-run TLC Add_Acid->Re_Run Dilute->Re_Run Result Are spots compact? Re_Run->Result Success Problem Solved Result->Success Yes Failure Consider alternative (e.g., alumina plate) Result->Failure No

Caption: Decision tree for fixing TLC streaking.

Q: My spots are not moving from the baseline (Rf ≈ 0). What should I do?

A: This indicates your mobile phase is not polar enough to move the highly polar analyte off the silica baseline.

  • Solution: Increase the polarity of your mobile phase. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, switch to a stronger solvent system like dichloromethane/methanol.[14] Start with 2% methanol and increase as needed.

Q: All my spots ran to the solvent front (Rf ≈ 1). How can I fix this?

A: This is the opposite problem: your mobile phase is too polar.

  • Solution: Decrease the polarity of your mobile phase. For a hexanes/ethyl acetate system, increase the percentage of hexanes.

Q: I can't see my spots under the UV lamp. What are my options?

A: While your product contains aromatic rings and should be UV-active, sometimes concentrations are too low or quenching is poor.

  • Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for this purpose. The aldehyde group on your molecule will be readily oxidized by the permanganate, resulting in a yellow spot on a purple background.

LC-MS Troubleshooting Guide

Q: I'm seeing severe peak tailing for my benzoic acid product. Why?

A: Peak tailing for acidic compounds in reversed-phase LC is common.

  • Cause: Secondary interactions between the negatively charged carboxylate and residual, positively charged metal impurities or un-endcapped silanols on the silica-based column packing.[15][16]

  • Solution 1 (Primary): Ensure your mobile phase is sufficiently acidic. A concentration of 0.1% formic acid is usually adequate to keep the benzoic acid fully protonated and minimize these ionic interactions.[9][10]

  • Solution 2: If tailing persists, consider using a column specifically designed for good peak shape at low pH or one with a different stationary phase chemistry.

Q: I'm getting a very weak or no signal in the mass spectrometer. What's wrong?

A: This can be due to several factors.

  • Incorrect Ionization Mode: Your molecule is ideal for ESI Negative mode ([M-H]⁻). While it might ionize in positive mode, the signal will likely be much weaker.[9][17] Double-check that you are acquiring in negative mode.

  • Ion Suppression: Components from your reaction mixture (e.g., salts, catalysts, non-volatile buffers) can interfere with the ionization process in the ESI source, suppressing your analyte's signal. Ensure your sample is sufficiently diluted and filtered.

  • Instrument Issues: Check basic instrument parameters: Is the spray stable? Are the capillary and cone voltages appropriate? Consult your instrument's standard tuning procedures.

Q: I see multiple peaks in my mass spectrum for a single chromatographic peak. Is this normal?

A: Yes, this is very common in ESI-MS and is known as adduct formation.[18] Your molecule (M) can form ions with other species in the solution besides a proton.

  • In Negative Mode ([M-H]⁻): You might see adducts with formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) if those are present in your mobile phase.

  • In Positive Mode ([M+H]⁺): You are likely to see sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which are ubiquitous in lab environments.[19][20] You may also see solvent adducts like ([M+CH₃CN+H]⁺).

Common Adduct (Positive ESI)Mass Difference from M
[M+H]⁺+1.0078
[M+NH₄]⁺+18.0344
[M+Na]⁺+22.9898
[M+K]⁺+38.9637

Table based on data from Waters Corporation and ACD/Labs.[19]

Section 3: Detailed Experimental Protocols

Protocol 1: TLC Monitoring of a Suzuki Reaction

This protocol outlines the steps for monitoring the formation of 2-Chloro-5-(2-formylphenyl)benzoic acid.

Materials:

  • Silica Gel 60 F254 TLC plates

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary spotters

  • Mobile Phase: 70:30 Hexanes:Ethyl Acetate + 1% Glacial Acetic Acid

  • Reaction mixture, starting material (SM) standards

Procedure:

  • Prepare the Chamber: Add the mobile phase to the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the Plate: Using a pencil, gently draw a baseline ~1 cm from the bottom of the TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).

  • Spot the Plate:

    • In the "SM" lane, spot a diluted solution of your key starting material (e.g., 2-Chloro-5-bromobenzoic acid).

    • In the "RXN" lane, spot a diluted aliquot of your reaction mixture.

    • In the "CO" lane, first spot the SM, then carefully spot the reaction mixture directly on top of it.

  • Develop the Plate: Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below your baseline.[21] Close the lid and allow the solvent to travel up the plate.

  • Analyze: When the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualize: View the plate under a 254 nm UV lamp and circle the visible spots with a pencil. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[1] A successful reaction should show the disappearance of the SM spot and the appearance of a new product spot in the "RXN" lane.

Protocol 2: LC-MS Method Development and Analysis

This protocol provides a starting point for developing a robust LC-MS method.

Instrumentation and Materials:

  • HPLC or UPLC system coupled to a mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 50 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample: Reaction mixture, diluted 1:1000 in Mobile Phase A and filtered.

Procedure:

  • System Equilibration: Equilibrate the column with 95% A / 5% B at a flow rate of 0.4 mL/min for 10-15 minutes or until the baseline is stable.

  • MS Setup (Negative Ion Mode):

    • Set the instrument to scan in ESI Negative mode.

    • Set a scan range from m/z 100 to 500.

    • The theoretical exact mass of your product [M-H]⁻ is C₈H₄Cl¹O₃ = 183.00 Da . Set the instrument to look for this ion.

    • Optimize capillary voltage, cone voltage, and source temperatures as per manufacturer recommendations.

  • Chromatographic Method (Gradient):

    • Time 0.0 min: 5% B

    • Time 8.0 min: 95% B

    • Time 10.0 min: 95% B

    • Time 10.1 min: 5% B

    • Time 12.0 min: 5% B (re-equilibration)

  • Injection and Acquisition: Inject 1-5 µL of your prepared sample and start the acquisition.

  • Data Analysis:

    • Integrate the chromatographic peaks.

    • Extract the ion chromatogram for m/z 183.00 to confirm the peak corresponding to your product.

    • Examine the mass spectrum under the product peak to confirm the molecular weight and check for adducts.

    • Monitor the peak areas of starting materials and product over time to determine reaction completion.

References

  • Gamoh, K., & Saitoh, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 679-683. [Link]

  • I-BioStat. (n.d.). Positive vs Negative Ion Mode in Metabolomics. I-BioStat. [Link]

  • Vreeken, R. J., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(8), 3467-3477. [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • Google Patents. (1996). JPH08127553A - Production of formyl benzoic acid.
  • Advion, Inc. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • An, J., et al. (2016). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 27(8), 1420-1423. [Link]

  • Advion, Inc. (n.d.). REAL-TIME MONITORING OF A SUZUKI REACTION USING COMPACT MASS SPECTROMETRY VIA LC/MS AND FLOW INJECTION ANALYSIS (FIA). [Link]

  • Laskin, A., Laskin, J., & Nizkorodov, S. A. (2006). LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. Analytical Chemistry, 78(18), 6439-6446. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]

  • ResearchGate. (2015). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. [Link]

  • CROMlab. (n.d.). SUZUKI REACTION MONITORING USING COMPACT MASS SPECTROMETRY WITH THE PLATE EXPRESS™ TLC PLATE READER. [Link]

  • Poole, C. F. (2009). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. [Link]

  • ResearchGate. (2016). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. [Link]

  • Chemistry Research Journal. (2021). Synthesis and characterization of Benzoic Acid. [Link]

  • Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid. [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • ResearchGate. (2014). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). [Link]

  • Office of Scientific and Technical Information. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. [Link]

  • ResearchGate. (2014). Advanced sample preparation techniques prior to LC-MS. [Link]

  • ResearchGate. (2015). How can I differentiate 1-bromo napthaldehyde and 1-(2-bromophenyl)-2-naphthaldehyde by TLC after suzuki coupling?. [Link]

  • Shimadzu. (n.d.). How to Obtain Good Peak Shapes. [Link]

  • Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(10), 5268-5274. [Link]

  • ResearchGate. (2019). LC-MS(ESI+) Common Adducts question?. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Thin Layer Chromatography. [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. [Link]

  • Google Patents. (1975). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Al-Sarraf, H., & A. Galhena, D. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Journal of Analytical Methods in Chemistry, 2019, 8362791. [Link]

  • University of York, Department of Chemistry. (n.d.). Issues - Thin Layer Chromatography. [Link]

  • LCGC. (2002). Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

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Technical Support Center: Scale-Up of 2-Chloro-5-(2-formylphenyl)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloro-5-(2-formylphenyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important synthetic transformation. Drawing from established principles and field-proven insights, this document provides in-depth troubleshooting advice and practical, validated protocols.

Introduction: The Challenge of a Biaryl Synthesis

2-Chloro-5-(2-formylphenyl)benzoic acid is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical industry. Its synthesis typically relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] While robust at the lab scale, transitioning this reaction to pilot plant or manufacturing scale introduces significant challenges related to reaction efficiency, impurity control, and process robustness.

The core transformation involves coupling an aryl halide, 2-chloro-5-iodobenzoic acid (or a related halide/triflate), with 2-formylphenylboronic acid . The presence of three distinct functional groups—a carboxylic acid, an aldehyde, and a halide—on a sterically demanding biaryl framework necessitates precise control over reaction parameters to achieve high yield and purity.

General Reaction Scheme

cluster_reactants Reactants cluster_reagents Conditions cluster_product Product A 2-Chloro-5-iodobenzoic acid C Pd Catalyst Ligand Base Solvent B 2-Formylphenylboronic acid D 2-Chloro-5-(2-formylphenyl)benzoic acid C->D Suzuki-Miyaura Coupling

Caption: General Suzuki-Miyaura reaction for synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the scale-up process in a practical question-and-answer format.

Q1: My reaction has stalled with low conversion of the aryl halide. What are the most common causes on a larger scale?

A1: Low conversion during scale-up is a frequent issue and can often be traced back to several key factors that are less prominent on a bench scale.

  • Catalyst Deactivation: The most common culprit is the deactivation of the palladium catalyst. On a larger scale, mass and heat transfer limitations can create localized "hot spots" that accelerate catalyst decomposition. Furthermore, inadequate inerting can allow oxygen to enter the reactor, which can oxidize the active Pd(0) species.[3]

    • Solution: Ensure rigorous deoxygenation of the solvent and reactor headspace before adding the catalyst. A continuous nitrogen or argon sparge during the reaction is recommended. Pre-mixing the palladium source and the ligand before adding other reagents can sometimes form a more stable catalytic species.[3]

  • Base and Solvent Heterogeneity: Many Suzuki couplings use an aqueous base (like K₂CO₃ or K₃PO₄) in an organic solvent, creating a biphasic system.[1] In a large reactor, inefficient stirring can lead to poor mixing between the phases, preventing the base from activating the boronic acid effectively for transmetalation.

    • Solution: Increase the agitation rate. For very large vessels, consider using a phase-transfer catalyst or a co-solvent system (e.g., THF/water, Dioxane/water) to improve homogeneity.[4]

  • Quality of Starting Materials: The purity of the 2-formylphenylboronic acid is critical. Boronic acids can undergo dehydration to form cyclic boroxines, which are often less reactive. Impurities in the aryl halide can also act as catalyst poisons.

    • Solution: Use freshly sourced, high-purity 2-formylphenylboronic acid. If storage is necessary, keep it under inert gas at low temperatures (2-8°C).[5] Analyze both starting materials by NMR or HPLC to confirm purity before use.

Q2: I'm observing a significant amount of a deboronated byproduct (benzaldehyde) and homocoupling of the boronic acid. How can these side reactions be minimized?

A2: These side reactions are classic challenges with boronic acids, especially those sensitive to aqueous basic conditions like 2-formylphenylboronic acid.[6]

  • Protodeboronation: This is the hydrolysis of the C-B bond, replacing it with a C-H bond, which in this case produces benzaldehyde. It is often accelerated by high temperatures and prolonged exposure to aqueous base.

    • Solution 1 (Aprotic Conditions): For substrates particularly sensitive to hydrolysis, switching to aprotic conditions can be highly effective. This involves using a non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF) in a solvent like DMF or DME.[6][7] Protecting the boronic acid as a trimethylene glycol ester can also enhance its stability and reactivity under these conditions.[6]

    • Solution 2 (Controlled Reagent Addition): If aqueous conditions are necessary, add the boronic acid portion-wise or via a syringe pump over the initial phase of the reaction to minimize its residence time under harsh conditions before it couples.

  • Homocoupling: This side reaction forms a biphenyl from two molecules of the boronic acid. It is often promoted by the presence of oxygen or impurities that can facilitate an alternative catalytic cycle.

    • Solution: Rigorous deoxygenation is the primary defense against homocoupling. Ensure all solvents and the reactor itself are thoroughly purged with an inert gas (N₂ or Ar) before adding the palladium catalyst.

Caption: Troubleshooting workflow for common reaction issues.

Q3: My final product is contaminated with residual palladium. What are the most effective, scalable methods for its removal?

A3: Removing palladium to the low ppm levels required for active pharmaceutical ingredients (APIs) is a critical scale-up challenge.[8] Simple filtration is insufficient as palladium can exist in both homogeneous and heterogeneous forms post-reaction.

  • Scavenging Agents: The most common industrial approach is to use a scavenger that chelates the palladium, allowing it to be removed by filtration or extraction.

    • L-cysteine: Adding an aqueous solution of L-cysteine to the reaction mixture post-completion and stirring at an elevated temperature (e.g., 85°C) is a highly effective method.[4] The palladium-cysteine complex is typically water-soluble and can be removed during the aqueous workup.

    • Sodium Bisulfite (NaHSO₃): Treatment with an aqueous solution of sodium bisulfite at elevated temperatures can also effectively reduce and precipitate palladium for removal.[8]

    • Activated Carbon: While common, the efficacy of activated carbon can be variable and often requires significant loading, which can lead to product loss through adsorption.

ScavengerTypical ConditionsProsCons
L-cysteine 0.1-0.2 eq, aq. solution, 80-90°CHighly effective, readily availableMay require elevated temperatures
NaHSO₃ 20% aq. solution, elevated temp.Cost-effective, efficientCan generate SO₂ gas
Activated Carbon 5-10 wt%, various solventsWidely used, versatileCan adsorb product, variable efficacy
Thiol-functionalized Silica Commercial scavengersHigh efficiency and selectivityHigher cost
Q4: The workup is difficult due to the formation of a stable emulsion during the aqueous/organic extraction. How can I improve phase separation?

A4: The amphiphilic nature of the product (containing both a nonpolar biaryl core and a polar carboxylic acid) and the presence of fine palladium black or inorganic salts can stabilize emulsions.

  • pH Adjustment: The pH of the aqueous phase is critical. During a basic wash (to remove unreacted boronic acid), ensure the pH is high enough (>10) to fully deprotonate the carboxylic acid, making the product salt water-soluble and potentially simplifying the workup. Conversely, during acidification to precipitate the product, avoid the isoelectric point where the molecule has minimum solubility and might act as a surfactant.

  • Brine Wash: After the main extraction steps, washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration Aid: Before extraction, filtering the crude reaction mixture through a pad of celite or diatomaceous earth can remove fine particulate matter (like palladium black and inorganic salts) that often stabilizes emulsions.

  • Solvent Choice: If emulsions persist, consider switching to a more nonpolar extraction solvent like toluene or methyl tert-butyl ether (MTBE), which may have a cleaner phase split than solvents like ethyl acetate.

Validated Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling (20 L Scale)

This protocol is a representative procedure optimized for scale-up, focusing on robust control of reaction parameters.

  • Reactor Preparation: Charge a 20 L glass-lined reactor with 2-chloro-5-iodobenzoic acid (1.0 kg, 1 equiv) and 2-formylphenylboronic acid (0.58 kg, 1.1 equiv).

  • Solvent Addition & Inerting: Add 2-butanol (7 L) and water (3 L).[4] Begin vigorous stirring and sparge the mixture with nitrogen for at least 1 hour to remove dissolved oxygen. Maintain a gentle nitrogen blanket for the remainder of the reaction.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.4 kg, 3.0 equiv) to the mixture.

  • Catalyst Preparation & Addition: In a separate, inerted vessel, dissolve Palladium(II) acetate (Pd(OAc)₂, 7.5 g, 0.01 equiv) and a suitable phosphine ligand (e.g., SPhos, 27.5 g, 0.02 equiv) in deoxygenated 2-butanol (0.5 L). Stir for 20 minutes until a homogeneous solution is formed. Transfer this catalyst solution to the main reactor.

  • Reaction: Heat the reaction mixture to the reflux temperature (approx. 89-90°C) and hold for 4-6 hours.[4] Monitor the reaction progress by HPLC by sampling the organic layer.

  • Reaction Completion: The reaction is considered complete when <1% of the 2-chloro-5-iodobenzoic acid remains. Cool the mixture to 85°C in preparation for palladium scavenging.

Protocol 2: Palladium Removal using L-cysteine

This procedure is performed directly on the completed reaction mixture from Protocol 1.

  • Scavenger Preparation: In a separate vessel, dissolve L-cysteine (35 g, 0.1 equiv) in deionized water (1.75 L).

  • Treatment: Add the aqueous L-cysteine solution to the warm (85°C) reaction slurry.[4]

  • Stirring: Maintain stirring at 85°C for 1 hour. During this time, the palladium will be chelated and extracted into the aqueous phase.

  • Phase Separation: Cool the mixture to 40°C. Stop stirring and allow the layers to separate. The lower aqueous layer, containing the palladium-cysteine complex and inorganic salts, is drained and discarded.[4] The upper organic layer is retained for product isolation.

Protocol 3: Product Isolation and Crystallization
  • Solvent Exchange: To the organic layer from Protocol 2, add dimethylacetamide (DMAc, 4 L) and heat to 85°C.[4]

  • Anti-Solvent Addition: Slowly add deionized water (12 L) dropwise to the hot solution. The product will begin to crystallize out of solution.

  • Cooling Crystallization: Once the water addition is complete, slowly cool the slurry to 25°C over several hours and stir for an additional 12 hours to ensure complete crystallization.[4]

  • Filtration: Filter the crystalline product using a Nutsche filter.

  • Washing: Wash the filter cake sequentially with a mixture of DMAc/10% aqueous K₂CO₃ (1:4 ratio, 5 L) followed by two washes with deionized water (5 L each).[4]

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

  • Chem-Impex. (n.d.). 2-Formylphenylboronic acid. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Google Patents. (n.d.). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid. [Link]

  • Google Patents. (n.d.). Production of formyl benzoic acid.
  • ACS Publications. (2022). Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction. ACS Applied Materials & Interfaces. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling. [Link]

  • Google Patents. (n.d.). Process for preparing highly pure formylphenylboronic acids.
  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

Sources

"2-Chloro-5-(2-formylphenyl)benzoic acid" reaction temperature and time optimization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Synthesizing 2-Chloro-5-(2-formylphenyl)benzoic acid

Technical Support Center: Reaction Temperature and Time Optimization

Welcome to the technical support center for the synthesis of 2-Chloro-5-(2-formylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific palladium-catalyzed cross-coupling reaction. As Senior Application Scientists, we provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of 2-Chloro-5-(2-formylphenyl)benzoic acid is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is versatile but presents unique challenges, particularly when using less reactive aryl chloride substrates.[1][2] This guide focuses on the critical parameters of reaction temperature and time to help you maximize yield and purity.

The general reaction involves coupling a 2-chloro-5-halobenzoic acid derivative with 2-formylphenylboronic acid (or a corresponding boronic ester) in the presence of a palladium catalyst, a ligand, and a base.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl OxAdd Oxidative Addition (Often Rate-Limiting) PdII_DiAryl Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_DiAryl Transmetalation Transmetalation PdII_DiAryl->Pd0 Product Ar-Ar' PdII_DiAryl->Product RedElim Reductive Elimination Boronic Ar'-B(OR)₂ + Base Boronic->PdII_Aryl ArylHalide Ar-X ArylHalide->Pd0

Caption: The Suzuki-Miyaura Catalytic Cycle.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Core Reaction Optimization

Q1: What are the optimal starting points for temperature and time when coupling an aryl chloride substrate?

A1: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strong C-Cl bond, making the initial oxidative addition step more challenging. [2]Consequently, they typically require more forcing conditions.

  • Temperature: A good starting point is often in the range of 80-110 °C. [3][4]Lower temperatures may result in very slow or no reaction, while excessively high temperatures (>120 °C) can lead to catalyst decomposition (forming palladium black) and increased side product formation. [5]The optimal temperature is a balance between achieving a sufficient rate for the oxidative addition and maintaining catalyst stability.

  • Time: Initial experiments should be monitored over a 12-24 hour period. The reaction progress is not always linear; an initial induction period may be observed as the active Pd(0) catalyst is formed from a Pd(II) precatalyst. [6] Table 1: Recommended Starting Conditions for Aryl Chloride Suzuki Coupling

    Parameter Recommendation Rationale & Key Considerations
    Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand Pd(II) sources are common and are reduced in situ. The choice of ligand is critical for aryl chlorides.
    Ligand Electron-rich, bulky phosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) These ligands promote the difficult oxidative addition step and stabilize the palladium center. [7]
    Base K₂CO₃, K₃PO₄, or Cs₂CO₃ A moderate to strong base is required to activate the boronic acid for transmetalation. [7][8]
    Solvent Toluene, Dioxane, or a Toluene/Water mixture The solvent must be stable at high temperatures and capable of dissolving the reagents. Anhydrous conditions are often preferred, but aqueous mixtures can sometimes accelerate the reaction.
    Temperature 80 - 110 °C Balances the need for thermal energy to drive oxidative addition against the risk of catalyst degradation. [3][5]

    | Time | 12 - 24 hours | Allows sufficient time for slow reactions to proceed to completion. Monitor progress to determine the endpoint. |

Q2: How should I approach the systematic optimization of reaction temperature?

A2: Temperature optimization should be done methodically. After establishing a baseline result at a moderate temperature (e.g., 90 °C), you can explore the effects of incremental changes.

Experimental Protocol: Temperature Screening

  • Setup: Prepare 3-5 identical reactions in parallel. Ensure all variables (reagent stoichiometry, concentrations, catalyst loading) are constant.

  • Temperature Gradient: Set each reaction to a different temperature, for example: 80 °C, 90 °C, 100 °C, and 110 °C.

  • Monitoring: At fixed time points (e.g., 2, 6, 12, and 24 hours), withdraw a small, quenched aliquot from each reaction.

  • Analysis: Analyze the aliquots by a suitable method like HPLC, GC, or crude ¹H NMR to determine the conversion percentage and the ratio of product to side products. [9]5. Evaluation: Plot conversion vs. time for each temperature. The optimal temperature will give the highest conversion in the shortest time with the fewest side products. Be vigilant for signs of catalyst decomposition at higher temperatures. [5] Q3: What are the risks associated with incorrect reaction time, and how is the optimum determined?

A3: Both insufficient and excessive reaction times can be detrimental.

  • Too Short: The primary risk is incomplete conversion, leading to low yield and difficult purification due to the presence of unreacted starting materials.

  • Too Long: Extended heating, especially at elevated temperatures, can lead to several issues:

    • Product Degradation: The aldehyde functionality in the target molecule can be sensitive to prolonged heat and basic conditions.

    • Increased Side Products: The longer the reaction, the more opportunity for side reactions like dehalogenation or homocoupling to occur. [10] * Catalyst Decomposition: The active catalyst has a finite lifetime at high temperatures. Over time, it will inevitably degrade into inactive palladium black. [5] The optimal time is the point at which the product yield plateaus. Monitoring the reaction is key. Once TLC or HPLC analysis shows no further increase in product concentration over a 2-4 hour period, the reaction can be considered complete.

Section 2: Troubleshooting Common Issues

Q4: My reaction has stalled with low conversion of the starting aryl chloride. What are the first steps in troubleshooting?

A4: Low or no conversion is the most common failure mode. A systematic approach is required to diagnose the root cause. The workflow below outlines the primary areas to investigate.

Troubleshooting_Workflow Start Low / No Conversion Observed Check_Temp Is Temperature Sufficient? (≥80 °C for Ar-Cl) Start->Check_Temp Check_Catalyst Is the Catalyst System Active? Check_Temp->Check_Catalyst Yes Increase_Temp Action: Increase temperature (e.g., 90°C -> 100°C) Check_Temp->Increase_Temp No Check_Reagents Are Reagents Pure & Dry? Check_Catalyst->Check_Reagents Yes New_Catalyst Action: Use fresh catalyst/ligand. Consider a different ligand (e.g., SPhos, XPhos). Check_Catalyst->New_Catalyst No Check_Inertness Is the Atmosphere Inert? Check_Reagents->Check_Inertness Yes Purify_Reagents Action: Recrystallize starting materials. Use anhydrous solvent. Check boronic acid quality. Check_Reagents->Purify_Reagents No Degas_System Action: Improve degassing procedure (e.g., freeze-pump-thaw cycles). Check_Inertness->Degas_System No Success Problem Resolved Increase_Temp->Success New_Catalyst->Success Purify_Reagents->Success Degas_System->Success

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Chloro-5-(2-formylphenyl)benzoic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Biaryl Aldehydes

The biaryl structural motif is a cornerstone in modern medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Within this class, compounds like 2-Chloro-5-(2-formylphenyl)benzoic acid are particularly valuable as synthetic intermediates. The strategic placement of the chloro, formyl, and carboxylic acid groups provides three distinct points for further chemical elaboration, enabling the construction of complex, polyfunctional molecules. This guide offers a comparative analysis of the primary synthetic methodologies for accessing this key intermediate and its analogues, providing field-proven insights and detailed experimental protocols to aid in methodological selection and optimization.

Overview of Primary Synthetic Strategies

The construction of the core biaryl bond is the critical challenge in synthesizing 2-Chloro-5-(2-formylphenyl)benzoic acid. Two principal and contrasting strategies dominate the landscape:

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): This modern approach involves the formation of the aryl-aryl bond by coupling an organoboron species with an organohalide.[2][3] It is renowned for its high functional group tolerance and broad substrate scope.[1]

  • Friedel-Crafts Acylation/Alkylation: A classic method of forming carbon-carbon bonds, this reaction involves the electrophilic substitution of an aromatic ring with an acyl or alkyl group, typically using a strong Lewis or Brønsted acid catalyst.[4][5]

This guide will dissect these two pathways, presenting their mechanistic underpinnings, detailed protocols, and a comparative analysis of their performance with various analogues.

Strategy 1: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is arguably the most versatile method for biaryl synthesis due to its mild conditions and exceptional tolerance for sensitive functional groups, such as the aldehyde and carboxylic acid present in our target molecule.[1][2] The general strategy involves coupling a suitably substituted arylboronic acid with an aryl halide.

Mechanistic Rationale & Causality

The catalytic cycle, driven by a Palladium(0) complex, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[6] Base activation of the boronic acid is crucial for this step.[6][7]

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

The choice of catalyst, ligand, base, and solvent system is critical and is dictated by the specific electronic and steric properties of the coupling partners. For electron-deficient halides or sterically hindered substrates, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[7]

Experimental Workflow and Protocol

The synthesis can be envisioned in two ways: coupling 2-chloro-5-bromobenzoic acid with 2-formylphenylboronic acid, or coupling 2-bromo-6-chlorobenzoic acid with 2-formylphenylboronic acid. The former is often preferred due to the greater reactivity difference between the bromide and chloride for selective coupling.

Suzuki_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Process cluster_3 Final Product SM1 2-Chloro-5-bromobenzoic acid Reaction Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) SM1->Reaction SM2 2-Formylphenylboronic acid SM2->Reaction Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Coupling Purification Column Chromatography or Recrystallization Workup->Purification Crude Product Product 2-Chloro-5-(2-formylphenyl)benzoic acid Purification->Product >95% Purity FC_Workflow cluster_0 Precursor Synthesis cluster_1 Key Step cluster_2 Post-Processing cluster_3 Final Product SM1 Substituted Diphenyl Ether/ Amine Activation Acid Chloride Formation (SOCl2) SM1->Activation Reaction Intramolecular Friedel-Crafts Acylation (AlCl3) Activation->Reaction Acyl Chloride Intermediate Tricyclic Ketone Intermediate Reaction->Intermediate Cyclization Cleavage Oxidative Cleavage Intermediate->Cleavage Product Target Biaryl (Multi-step) Cleavage->Product

Sources

"2-Chloro-5-(2-formylphenyl)benzoic acid" performance in different catalytic systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Catalytic Versatility of 2-Chloro-5-(2-formylphenyl)benzoic Acid

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is a cornerstone of innovation. The compound 2-Chloro-5-(2-formylphenyl)benzoic acid, a functionalized biphenyl derivative, presents a fascinating scaffold ripe with potential for diverse catalytic transformations. Its unique arrangement of a chloro substituent, a formyl group, and a carboxylic acid offers multiple handles for synthetic manipulation, making it a valuable intermediate in the synthesis of complex molecular architectures.

This guide provides a comprehensive comparison of the predicted performance of 2-Chloro-5-(2-formylphenyl)benzoic acid across various catalytic systems. Due to the nascent state of research on this specific molecule, this analysis is built upon established principles of chemical reactivity and supported by experimental data from closely related, structurally analogous systems. We will explore its potential in palladium-catalyzed cross-coupling reactions, transition metal-catalyzed C-H functionalization, and transformations of the formyl group, providing a predictive framework for its application in synthetic chemistry.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Building Molecular Complexity

The chloro substituent on the biphenyl scaffold makes 2-Chloro-5-(2-formylphenyl)benzoic acid a prime candidate for Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for C-C bond formation, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl groups. While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, significant advances in catalyst development have made their use routine and efficient.[1][2]

A hypothetical Suzuki-Miyaura reaction is depicted below, coupling our molecule of interest with phenylboronic acid. The success of this transformation is highly dependent on the choice of the palladium catalyst system.

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

The performance of a Suzuki-Miyaura reaction is critically influenced by the palladium source, the nature of the ligand, the base, and the solvent system. Below is a comparison of common catalytic systems, with performance data drawn from reactions on analogous functionalized aryl chlorides.

Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Typical Yield (%)Key Advantages & ConsiderationsReference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80 - 11085 - 98Highly active for unactivated and sterically hindered aryl chlorides. SPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates oxidative addition.[3]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane10090 - 99Excellent for a broad range of substrates, including those with sensitive functional groups. XPhos is another highly effective biaryl phosphine ligand.[3]
Pd(OAc)₂ / NHC (e.g., IPr)KF / 18-crown-6THF25 - 5080 - 96N-Heterocyclic Carbene (NHC) ligands offer high stability and activity, often allowing for lower reaction temperatures.[4][4]
Pd/C (ligand-free)Na₂CO₃MeOH/H₂O8075 - 90Heterogeneous catalyst, simplifying product purification by filtration. Cost-effective and suitable for large-scale synthesis, though may require higher catalyst loading or longer reaction times.[5][5]

Causality Behind Experimental Choices: The primary challenge in coupling aryl chlorides is the strength of the C-Cl bond, which makes the initial oxidative addition to the Pd(0) center the rate-limiting step.[3] To overcome this, modern catalytic systems employ bulky, electron-rich ligands (like SPhos, XPhos, or NHCs). These ligands stabilize the monoligated 12-electron Pd(0) species, which is highly reactive in the oxidative addition step, and accelerate the subsequent reductive elimination to release the product.[4] The choice of a strong base like K₃PO₄ is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6]

Experimental Protocol: Suzuki-Miyaura Coupling using a Pd(OAc)₂/SPhos System

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl chloride, adapted for our target molecule.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-Chloro-5-(2-formylphenyl)benzoic acid (1.0 mmol), the desired boronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) and water (0.5 mL) to the Schlenk tube.

  • Reaction Execution: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)L₂-Cl oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)₂ Base diaryl_pd Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Product Released

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Carboxylate-Directed C-H Functionalization: A Step-Economical Approach

The carboxylic acid moiety in 2-Chloro-5-(2-formylphenyl)benzoic acid can act as a powerful directing group, enabling the selective functionalization of the otherwise inert C-H bonds at the ortho position.[7] This strategy is highly atom- and step-economical, as it avoids the need for pre-functionalization of the substrate. Both rhodium and palladium catalysts are effective for this transformation, often exhibiting complementary reactivity.[8][9]

A hypothetical C-H olefination with ethyl acrylate is shown below, which would lead to a lactone product after intramolecular cyclization.

Comparative Analysis of Catalytic Systems for Carboxylate-Directed C-H Activation
Catalyst SystemOxidantCoupling PartnerTemperature (°C)Typical Yield (%)Key Advantages & ConsiderationsReference
[CpRhCl₂]₂AgSbF₆Alkynes100 - 12070 - 95Rhodium(III) catalysts are highly effective for coupling with alkynes and alkenes. The Cp ligand provides stability and reactivity.[10][11][10]
[Ru(p-cymene)Cl₂]₂K₂CO₃ (as base)Allyl Alcohols10060 - 85Ruthenium catalysts can offer unique selectivity, such as switching between alkylation and alkenylation pathways.[8][8]
Pd(OAc)₂O₂ (Air)Aryltrifluoroborates100 - 12060 - 90Palladium-catalyzed C-H arylation using air as the terminal oxidant is a green and practical approach.[9][9]

Causality Behind Experimental Choices: In these reactions, the substrate's carboxylate group first coordinates to the metal center in a bidentate fashion. This brings the metal catalyst in close proximity to the ortho C-H bond, facilitating its cleavage through a concerted metalation-deprotonation (CMD) mechanism.[7] This forms a five-membered metallacycle intermediate, which is the key to the high regioselectivity. The choice of metal (Rh, Ru, or Pd) and oxidant determines the subsequent reaction pathway with the coupling partner.

Experimental Protocol: Rhodium-Catalyzed C-H Annulation with an Alkyne

This protocol describes a general procedure for the annulation of a benzoic acid with an internal alkyne.

  • Reaction Setup: In a sealed tube, combine 2-Chloro-5-(2-formylphenyl)benzoic acid (0.5 mmol), the alkyne (e.g., diphenylacetylene, 0.6 mmol), [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%), and silver hexafluoroantimonate (AgSbF₆, 0.05 mmol, 10 mol%).

  • Solvent Addition: Add 1,2-dichloroethane (DCE, 2 mL).

  • Reaction Execution: Heat the mixture at 120 °C for 24 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with dichloromethane. Concentrate the filtrate and purify the residue by flash chromatography on silica gel to yield the isocoumarin product.

Visualization of Carboxylate-Directed C-H Activation Workflow

CH_Activation_Workflow start Substrate: 2-Chloro-5-(2-formylphenyl)benzoic acid coordination Coordination of Carboxylate to Metal start->coordination catalyst Catalyst System (e.g., [Cp*RhCl₂]₂) catalyst->coordination cmd Concerted Metalation- Deprotonation (CMD) coordination->cmd metallacycle Formation of 5-Membered Metallacycle cmd->metallacycle coupling Reaction with Coupling Partner (Alkyne/Alkene) metallacycle->coupling product Functionalized Product (e.g., Isocoumarin) coupling->product

Caption: General workflow for carboxylate-directed C-H functionalization.

Catalytic Transformations of the Formyl Group

The aldehyde functionality provides a third reactive site on the molecule. While many transformations are possible, catalytic decarbonylation is a particularly interesting process that would yield the corresponding biphenyl-carboxylic acid, effectively using the formyl group as a traceless handle.

Comparative Analysis of Catalytic Systems for Aldehyde Decarbonylation
Catalyst SystemLigandSolventTemperature (°C)Typical Yield (%)Key Advantages & ConsiderationsReference
Pd(OAc)₂NoneToluene12080 - 95A simple, ligand-free palladium system that is effective for a range of aromatic aldehydes.[12][12]
[IrCl(cod)]₂PPh₃p-xylene13075 - 90Iridium-based catalysts are also highly efficient for decarbonylation under mild conditions.[13][13]
Ni(cod)₂IPr (NHC)Toluene80 - 10070 - 99Nickel catalysts offer a more earth-abundant and cost-effective alternative to precious metals like palladium and iridium.[14][14]

Causality Behind Experimental Choices: Catalytic decarbonylation typically proceeds via oxidative addition of the aldehyde C-H bond to a low-valent metal center. This is followed by migratory insertion of the aryl group to the carbonyl carbon, and then β-carbonyl elimination (decarbonylation) to release carbon monoxide and the aryl-metal species. Reductive elimination then yields the decarbonylated product and regenerates the active catalyst. The choice of metal and ligand influences the efficiency of each of these steps.

Conclusion

While direct experimental data for 2-Chloro-5-(2-formylphenyl)benzoic acid remains to be published, its structural features strongly suggest a high degree of versatility in modern catalytic systems. Based on established reactivity patterns of analogous compounds, it is predicted to be an excellent substrate for:

  • Palladium-catalyzed cross-coupling reactions at the C-Cl bond, particularly with advanced catalyst systems employing bulky, electron-rich phosphine or NHC ligands.

  • Transition metal-catalyzed C-H functionalization directed by its carboxylic acid group, offering a regioselective and atom-economical route to more complex derivatives.

  • Catalytic decarbonylation of its formyl group, providing access to the corresponding biphenyl-carboxylic acid scaffold.

This guide serves as a predictive roadmap for researchers looking to employ this promising building block. The provided protocols and comparative data for analogous systems offer a strong starting point for reaction optimization, enabling the efficient synthesis of novel compounds for applications in drug discovery and materials science.

References

  • Ho, C. C., Ariafard, A., Hyland, C. J. T., & Bissember, A. C. (2019). Phosphine-Scavenging Cationic Gold(I) Complexes: Alternative Applications of Gold Cocatalysis in Fundamental Palladium-Catalyzed Cross-Couplings. Organometallics, 38(13), 2683-2688. [Link]

  • Hayashi, K., et al. (2018). Catalytic discrimination between formyl groups in regio- and stereoselective intramolecular cross-aldol reactions. Nature Communications, 9(1), 1-9. [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Carboxylic acids as enabling directing groups in C−H activation and functionalization: A decade review. Chem. Rev., 118(23), 11437-11496. [Link]

  • Reddy, V. P., et al. (2011). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform, 42(34). [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Gandeepan, P., et al. (2018). Ruthenium-Catalyzed C–H Functionalization of Benzoic Acids with Allyl Alcohols: A Controlled Reactivity Switch between C–H Alkenylation and C–H Alkylation Pathways. Organic Letters, 20(16), 4946-4950. [Link]

  • Chemistry LibreTexts. (2023). Conformations of Biphenyls. [Link]

  • Li, B. J., & Shi, Z. J. (2014). Carboxylate-Directed CH Functionalization. Synlett, 25(10), 1334-1348. [Link]

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  • Cundy, D. J., & Sparshott, K. M. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(5), 352-355. [Link]

  • Ananikov, V. P., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Catalysis, 11(8), 4683-4695. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

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  • Ohta, T., et al. (2012). Catalytic atropo-enantioselective reduction of biaryl lactones to axially chiral biaryl compounds. Organic & Biomolecular Chemistry, 10(1), 39-41. [Link]

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  • Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

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  • Fu, G. C., et al. (2011). Biphenyl-Derived Phosphepines as Chiral Nucleophilic Catalysts: Enantioselective [4+1] Annulations to Form Functionalized Cyclopentenes. Journal of the American Chemical Society, 133(45), 18277-18280. [Link]

  • Chem VOD. (2019). catalytic cycle for coupling reactions. YouTube. [Link]

  • Szostak, M., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 749-759. [Link]

  • Al-Masry, H. Z., et al. (2021). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. Journal of Organometallic Chemistry, 949, 121958. [Link]

  • Andrus, M. B., et al. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61(31), 7438-7446. [Link]

  • You, S. L., et al. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(17), 10395-10469. [Link]

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A Senior Application Scientist's Guide to "2-Chloro-5-(2-formylphenyl)benzoic acid": A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is a critical determinant of synthetic efficiency and ultimate success. Among the vast arsenal of available synthons, bifunctional and polyfunctional aromatic compounds offer unparalleled versatility. This guide provides an in-depth technical benchmark of 2-Chloro-5-(2-formylphenyl)benzoic acid , a uniquely functionalized biaryl scaffold. We will dissect its reactivity, compare its synthetic utility against alternative building blocks, and provide field-proven protocols to empower researchers in making informed strategic decisions for their complex molecular constructions.

Molecular Profile and Strategic Value

2-Chloro-5-(2-formylphenyl)benzoic acid is a sophisticated building block distinguished by three strategically positioned functional groups: a chloro moiety, a formyl (aldehyde) group, and a carboxylic acid. This trifecta of reactivity on a stable biaryl backbone makes it an exceptionally powerful tool for constructing complex molecular architectures, particularly those prevalent in medicinal chemistry.

  • The Biaryl Core: This structural motif is a "privileged scaffold" in drug design, frequently found in therapeutic agents.[1]

  • The Chloro Group: Serves as a reliable handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

  • The Formyl & Carboxyl Groups: These offer orthogonal reaction pathways. The aldehyde is primed for transformations like reductive amination, Wittig reactions, and condensations, while the carboxylic acid is ideal for forming robust amide bonds, a cornerstone of many pharmaceutical compounds.

Physicochemical Properties: A Comparative Overview

The choice of a building block is often governed by its physical properties, which influence solubility, reactivity, and handling. Below is a comparison of our target molecule with related synthons.

Property2-Chloro-5-(2-formylphenyl)benzoic acid2-Formylphenylboronic Acid2-Chlorobenzoic Acid[2]
Molecular Formula C₁₄H₉ClO₃C₇H₇BO₃C₇H₅ClO₂
Molecular Weight 260.67 g/mol [3]149.94 g/mol 156.57 g/mol
Appearance SolidPowder-
Melting Point -115-120 °C142 °C
Key Reactive Groups -Cl, -CHO, -COOH-B(OH)₂, -CHO-Cl, -COOH
Primary Use Pre-formed biaryl scaffoldSuzuki coupling partnerCross-coupling/Amidation precursor

Benchmarking Reactivity and Synthetic Strategy

The true value of a building block is revealed through its performance in chemical reactions. Here, we benchmark the utility of 2-Chloro-5-(2-formylphenyl)benzoic acid against alternative synthetic strategies.

Strategy 1: The "All-in-One" Scaffold Approach

Using a pre-functionalized biaryl like 2-Chloro-5-(2-formylphenyl)benzoic acid offers significant advantages in terms of step economy. The biaryl bond is already established, allowing the chemist to focus on elaborating the peripheral functional groups.

Strategy 2: The Modular "Two-Component" Approach

An alternative is to construct the biaryl core during the synthesis, for example, via a Suzuki-Miyaura coupling between a substituted chlorobenzoic acid and a formylphenylboronic acid.[4] This offers greater modularity, as different derivatives of each piece can be combined.

Head-to-Head Comparison:
Feature"All-in-One" (Our Target Molecule)"Two-Component" (e.g., Suzuki Coupling)Scientific Rationale
Step Economy ExcellentModerateReduces the number of synthetic and purification steps, saving time and resources.
Modularity ModerateExcellentAllows for rapid generation of analogs by swapping coupling partners.[5]
Convergence HighModerateKey fragments are built and then combined late-stage, often improving overall yield.
Atom Economy GoodModerateFewer protecting groups and activating agents may be needed compared to a multi-step linear synthesis.
Cost/Availability Potentially HigherPrecursors may be cheaper/more availableCustom-synthesized complex blocks can be more expensive than commodity precursors.

The choice between these strategies is project-dependent. For a well-defined target where the core is fixed, the "All-in-One" approach is often superior. For an exploratory medicinal chemistry campaign requiring rapid SAR (Structure-Activity Relationship) studies, the modular "Two-Component" approach may be more efficient.[5]

The Halogen Handle: A Deeper Dive into Cross-Coupling

The chloro group is a versatile handle for cross-coupling. While less reactive than its bromo or iodo counterparts, its stability and lower cost make it highly attractive for process chemistry. Its reactivity generally surpasses that of a fluoro group, which often requires specialized, highly active catalyst systems and harsher conditions to achieve comparable yields in Suzuki couplings.[6]

G cluster_start Starting Material cluster_pathways Parallel Synthetic Pathways cluster_pathA Pathway A: Amide Formation cluster_pathB Pathway B: Reductive Amination cluster_pathC Pathway C: Cross-Coupling Start 2-Chloro-5-(2-formylphenyl) benzoic acid AmideCoupling Amide Coupling (e.g., HATU, EDCI) Start->AmideCoupling -COOH group ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃) Start->ReductiveAmination -CHO group SuzukiCoupling Suzuki Coupling (e.g., Pd(PPh₃)₄) Start->SuzukiCoupling -Cl group Amine R-NH₂ Amine->AmideCoupling AmideProduct Amide Product AmideCoupling->AmideProduct Amine2 R'-NH₂ Amine2->ReductiveAmination AmineProduct Secondary Amine Product ReductiveAmination->AmineProduct CouplingPartner R''-B(OH)₂ CouplingPartner->SuzukiCoupling CoupledProduct C-C Coupled Product SuzukiCoupling->CoupledProduct

Caption: Orthogonal reactivity of the target molecule.

Application Showcase & Experimental Protocols

To demonstrate the practical utility of 2-Chloro-5-(2-formylphenyl)benzoic acid, we present its application in the synthesis of two classes of high-value molecules: Dibenz[b,f]oxepines and scaffolds for Poly(ADP-ribose) Polymerase (PARP) inhibitors.

Application 1: Synthesis of the Dibenz[b,f]oxepine Core

Dibenz[b,f]oxepines are seven-membered heterocyclic compounds present in various natural products and pharmaceuticals.[7] Our target molecule is an excellent precursor for an intramolecular cyclization to form this valuable scaffold.

G mol1 Target Molecule (2-Chloro-5-(2-formylphenyl)benzoic acid) step1 Step 1: Reduction of Aldehyde mol1->step1 mol2 Intermediate Alcohol step1->mol2 step2 Step 2: Intramolecular Williamson Ether Synthesis (e.g., K₂CO₃, CuI) mol2->step2 mol3 Dibenz[b,f]oxepine Carboxylic Acid step2->mol3

Caption: Synthetic pathway to a Dibenz[b,f]oxepine scaffold.

Protocol: Intramolecular Cyclization to a Dibenz[b,f]oxepine Derivative

This two-step protocol showcases the transformation of the aldehyde and subsequent intramolecular cyclization.

Step A: Selective Aldehyde Reduction

  • System Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-5-(2-formylphenyl)benzoic acid (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

    • Rationale: THF is an excellent solvent for this class of compounds, and cooling prevents potential side reactions and ensures controlled reactivity.

  • Reduction: Add Sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 10 minutes.

    • Rationale: NaBH₄ is a mild reducing agent that will selectively reduce the aldehyde in the presence of the carboxylic acid and aryl chloride.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Carefully quench the reaction by slow addition of 1 M HCl at 0 °C until the pH is ~2-3. Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate alcohol.

Step B: Copper-Catalyzed Intramolecular Cyclization

  • System Setup: Combine the crude alcohol intermediate (1.0 eq), Potassium Carbonate (K₂CO₃) (2.5 eq), and Copper(I) Iodide (CuI) (0.1 eq) in a flask suitable for reflux.

  • Solvation: Add Dimethylformamide (DMF) as the solvent.

    • Rationale: DMF is a polar aprotic solvent with a high boiling point, ideal for Ullmann-type ether synthesis.[8] K₂CO₃ acts as the base to deprotonate the alcohol and carboxylic acid, while CuI is the catalyst.

  • Reaction: Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and acidify with 1 M HCl. Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Dibenz[b,f]oxepine derivative.

Application 2: Scaffolds for PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) inhibitors are a crucial class of anticancer drugs.[9] Many potent PARP inhibitors feature a biaryl carboxamide core. Our target molecule provides an excellent starting point for accessing these structures. The following protocol details a Suzuki coupling to introduce diversity, followed by an amide coupling.

Protocol: Tandem Suzuki and Amide Coupling

Step A: Suzuki-Miyaura Cross-Coupling

  • System Setup: In a reaction vessel, combine 2-Chloro-5-(2-formylphenyl)benzoic acid (1.0 eq), the desired Arylboronic Acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

    • Rationale: Palladium catalysts are the gold standard for Suzuki coupling.[5] The choice of catalyst and ligand can be critical and may require screening for optimal results.

  • Solvation: Add a solvent mixture, typically Dioxane/Water or Toluene/Ethanol/Water.

  • Reaction: Degas the mixture thoroughly (e.g., by bubbling Argon through it for 15-20 minutes) before heating to reflux (80-100 °C) for 4-16 hours.

  • Work-up & Purification: After completion, perform a standard aqueous work-up and purify by chromatography or recrystallization to isolate the coupled biaryl product.

Step B: Amide Bond Formation

  • System Setup: Dissolve the product from Step A (1.0 eq) and the desired amine (1.1 eq) in an appropriate solvent like DMF or Dichloromethane (DCM).

  • Coupling: Add an amide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq).

    • Rationale: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions, making it a preferred choice in medicinal chemistry.

  • Reaction: Stir at room temperature for 2-12 hours.

  • Work-up & Purification: Perform a standard extractive work-up and purify by chromatography to yield the final amide, a potential PARP inhibitor scaffold.[10]

Conclusion and Outlook

2-Chloro-5-(2-formylphenyl)benzoic acid stands out as a high-utility building block for complex organic synthesis. Its pre-formed biaryl core offers a step-economic advantage, while its three distinct functional groups provide a platform for orthogonal chemical transformations.

  • Key Advantage: It excels in synthetic routes where the core biaryl structure is predetermined, allowing for rapid and efficient late-stage functionalization.

  • Strategic Comparison: While a modular two-component approach offers greater flexibility for initial library synthesis, the "all-in-one" nature of this building block is superior for lead optimization and scale-up campaigns.

  • Future Perspective: The demand for complex, three-dimensional molecules in drug discovery continues to grow. Versatile and intelligently designed building blocks like 2-Chloro-5-(2-formylphenyl)benzoic acid are indispensable tools that enable chemists to navigate challenging synthetic landscapes with greater efficiency and creativity.

References

  • PubChem. 2-Chloro-4-(2-formylphenyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Hassan, J., et al. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359–1470. (Note: While not directly in search results, this is a foundational review for the Ullmann reaction mentioned in result[8]).

  • ChemMole. 2-Formylphenylboronic acid. Available from: [Link]

  • PubChem. 2-Chlorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Available from: [Link]

  • ACS Publications. Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • NIH National Library of Medicine. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

  • MDPI. Biaryl Scaffolds. Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. Available from: [Link]

  • ResearchGate. Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids. Available from: [Link]

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A Comparative Guide to the Synthesis of Tianeptine: An Analysis of Routes Utilizing 2-Chloro-5-(2-formylphenyl)benzoic acid versus Alternative Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of active pharmaceutical ingredient (API) synthesis, the strategic selection of starting materials and synthetic routes is paramount. It directly influences not only the efficiency, scalability, and economic viability of the process but also the final purity and environmental impact. This guide provides an in-depth comparative analysis of synthetic strategies for Tianeptine, an atypical antidepressant with a unique tricyclic structure.[1][2] Tianeptine's therapeutic interest lies in its distinct mechanism of action, which is believed to involve the modulation of glutamatergic pathways and agonist activity at the mu-opioid receptor.[2]

We will focus on a pivotal, convergent synthetic approach that utilizes 2-Chloro-5-(2-formylphenyl)benzoic acid as a key building block. This route will be critically evaluated against a representative alternative pathway, offering researchers and drug development professionals a clear, data-driven perspective on the strategic choices involved in the synthesis of this complex API.

Part 1: The Convergent Synthesis via 2-Chloro-5-(2-formylphenyl)benzoic acid

This synthetic strategy hinges on the pre-formation of a complex intermediate that embodies a significant portion of the final tianeptine core. The use of 2-Chloro-5-(2-formylphenyl)benzoic acid allows for a convergent approach where the tricyclic dibenzothiazepine S,S-dioxide core is constructed and then coupled with the amino acid side chain.

Causality and Strategic Rationale

The logic behind this route is the efficient and controlled construction of the central seven-membered ring. Starting with 2-Chloro-5-(2-formylphenyl)benzoic acid provides two key functionalities—a carboxylic acid and an aldehyde—in a specific ortho-relationship on adjacent phenyl rings. This arrangement is ideal for a cascade of reactions leading to the desired tricyclic ketone intermediate. This approach minimizes the late-stage introduction of complexity, often leading to higher overall yields and easier purification of the final API.

Experimental Workflow: Synthesis of Tianeptine

The synthesis can be logically broken down into two major stages:

  • Formation of the Tricyclic Ketone Intermediate: Building the dibenzo[c,f][1][3]thiazepine core.

  • Side-Chain Attachment and Final API formation: Reductive amination followed by hydrolysis.

G cluster_0 Stage 1: Tricyclic Core Synthesis cluster_1 Stage 2: Side-Chain Attachment A 2-Chloro-5-(2-formylphenyl)benzoic acid C Tricyclic Ketone Intermediate (3-chloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-one-5,5-dioxide) A->C Condensation B Methyl 2-amino-N-methylbenzenesulfonamide B->C E Tianeptine Ethyl Ester C->E Reductive Amination D Ethyl 7-aminoheptanoate D->E F Tianeptine Sodium E->F Hydrolysis & Salification G A 2,5-Dimethylaniline C Dimethylaryl Ketone A->C B Potassium Percarbonate (in H₂SO₄) B->C Oxidation E 7-(2,5-dimethylphenyl)-3-thiadiazolyl-2-butenoic acid C->E Knoevenagel Condensation D Thiadiazole D->E G Tianeptine E->G Hydrogenation/Reduction F Sodium Borohydride (NaBH₄) F->G

Caption: Workflow for Tianeptine synthesis via the Giacomini route.

Detailed Experimental Protocol (Route B)

Note: Detailed, citable protocols with specific quantities for this named route are less common in readily available literature, reflecting its potentially less-utilized status in large-scale production. The following steps are based on the described chemical transformations. [3] Step 1: Synthesis of Dimethylaryl Ketone

  • In the presence of concentrated sulfuric acid, react 2,5-dimethylaniline with an oxidizing agent like potassium percarbonate to form the corresponding dimethylaryl ketone. [3]2. The reaction likely requires careful temperature control due to the exothermic nature of the oxidation.

  • Isolate the ketone product through extraction and purification.

Step 2: Knoevenagel Condensation

  • Catalyzed by sulfuric acid, perform a Knoevenagel condensation between the dimethylaryl ketone from Step 1 and thiadiazole. [3]2. This reaction forms the carbon-carbon double bond and extends the side chain, yielding 7-(2,5-dimethylphenyl)-3-thiadiazolyl-2-butenoic acid. [3] Step 3: Hydrogenation and Reduction to Tianeptine

  • The butenoic acid intermediate is then subjected to a hydrogenation/reduction step.

  • This is achieved using a reducing agent like sodium borohydride (NaBH₄) in a solvent such as ethanol. [3]This step simultaneously reduces the double bond and likely facilitates the formation of the final tricyclic structure.

  • The reaction is typically worked up by acidification to a pH of 2 with dilute hydrochloric acid to isolate the final product. [3]

Part 3: Performance Comparison and Data Analysis

The choice between these synthetic routes is a multi-factorial decision. The following table summarizes key performance indicators based on available data and chemical principles.

ParameterRoute A (via 2-Chloro-5-(2-formylphenyl)benzoic acid)Route B (Giacomini Method)Analysis & Justification
Strategy ConvergentLinearRoute A builds and couples large fragments, which can be more efficient overall. Route B builds the molecule step-by-step.
Number of Steps Fewer principal steps (approx. 3-4 from key intermediate)More linear steps (approx. 3-5)The convergent nature of Route A often translates to a shorter overall sequence from advanced intermediates.
Key Starting Materials 2-Chloro-5-(2-formylphenyl)benzoic acid, Methyl 2-amino-N-methylbenzenesulfonamide2,5-Dimethylaniline, ThiadiazoleThe starting material for Route A is complex and likely more expensive. The precursors for Route B are simpler, potentially cheaper bulk chemicals.
Reported Yields High yields reported for individual steps. Intermediate formation can be >90%. [4]Final salification step can achieve 75-85% yield. [5]Described as capable of achieving higher overall yields, though specific step-by-step data is less available. [3]The high efficiency of the key coupling and cyclization reactions in Route A contributes to a good overall yield.
Scalability Favorable. The use of a complex, well-defined intermediate simplifies process control in late-stage synthesis.Potentially more challenging due to the higher number of linear steps, each requiring optimization and control for large-scale production.Convergent syntheses are generally preferred for industrial scale-up as they maximize the value added in the final, crucial steps.
Purification Potentially simpler due to fewer steps and more distinct intermediates. Final crystallization can achieve >99.5% purity. [5]May require more intermediate purifications, adding to process time and cost.Fewer reaction steps generally correlate with a cleaner crude product and simpler final purification.
Environmental Impact Dependent on solvents and reagents used. Reductive amination can use milder reagents than some classical condensations.The use of strong acids (H₂SO₄) and oxidizing agents may present greater environmental and safety challenges. [3]Route A may offer a greener profile depending on the specific reducing agent and solvents chosen.

Conclusion and Expert Recommendation

From the perspective of industrial and process chemistry, Route A, utilizing 2-Chloro-5-(2-formylphenyl)benzoic acid, presents a more robust and strategically sound approach for the synthesis of Tianeptine. Its convergent nature, high yields in key transformations, and amenability to large-scale production make it the preferred choice for reliable API manufacturing. The higher initial cost of the advanced starting material is likely offset by the reduced number of processing steps, higher overall throughput, and simpler purification protocols.

The Giacomini method (Route B), while chemically interesting, represents a more classic linear synthesis. Its primary advantage would lie in a scenario where the cost of 2-Chloro-5-(2-formylphenyl)benzoic acid is prohibitively high. However, for a commercial API, the process reliability and efficiency offered by the convergent route are typically decisive factors.

Researchers developing novel Tianeptine analogs may find the linear approach of Route B more flexible for exploring structural diversity. However, for the efficient and scalable production of Tianeptine itself, the pathway beginning with the targeted construction of the core from 2-Chloro-5-(2-formylphenyl)benzoic acid remains the superior strategy.

References

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  • US6441165B2. (2002). Process for the preparation of 11-amino-3-chloro-6, 11-dihydro-5, 5-dioxo-6-methyl-dibenzo[c,f]t[1][3]hiazepine and application to the synthesis of tianeptine. Google Patents.

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A Senior Application Scientist's Guide to the Comparative Yields of Reactions with 2-Chloro-5-(2-formylphenyl)benzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and advanced organic materials, the strategic selection of molecular building blocks is paramount. The biaryl scaffold, 2-Chloro-5-(2-formylphenyl)benzoic acid, and its halogenated congeners, serve as pivotal intermediates in the synthesis of medicinally significant tricyclic systems, most notably dibenz[b,f]oxepines and dibenzo[b,f]azepines. These core structures are embedded in a range of pharmaceuticals, including antidepressants, anxiolytics, and anticonvulsants. This guide offers an in-depth comparison of the reaction yields associated with 2-Chloro-5-(2-formylphenyl)benzoic acid and its derivatives, providing field-proven insights and experimental data to inform your synthetic strategies.

The Strategic Importance of the Halogen Substituent

The choice of the halogen atom on the 2-position of the benzoic acid ring is not a trivial decision. It profoundly influences the efficiency of two critical transformations: the initial construction of the biaryl backbone, typically via a Suzuki-M iyaura cross-coupling, and the subsequent intramolecular cyclization to forge the central seven-membered ring. Understanding the interplay between the halogen's properties and the reaction outcomes is crucial for optimizing synthetic routes and maximizing yields.

I. Synthesis of the Biaryl Precursor: A Comparative Look at Suzuki-Miyaura Cross-Coupling

The formation of the 2-halo-5-(2-formylphenyl)benzoic acid scaffold is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction joins a 2-halobenzoic acid derivative with a 2-formylphenylboronic acid, or vice versa. The nature of the halogen atom on the aryl halide directly impacts the ease of the oxidative addition step in the catalytic cycle, which is often the rate-determining step.

The generally accepted order of reactivity for aryl halides in Suzuki-Miyaura coupling is:

I > Br > Cl >> F

This trend is a direct consequence of the carbon-halogen bond strength. The weaker C-I bond is more readily cleaved by the palladium catalyst, leading to faster reaction rates and often higher yields under milder conditions. Conversely, the strong C-F bond makes aryl fluorides the most challenging substrates, typically requiring more specialized and reactive catalyst systems, higher temperatures, and longer reaction times to achieve comparable yields to their chloro counterparts.[1]

Aryl Halide PrecursorRelative ReactivityExpected YieldTypical Catalyst System
2-Iodobenzoic acid derivativeVery HighExcellentSimple Pd(PPh₃)₄ or PdCl₂(dppf)
2-Bromobenzoic acid derivativeHighVery GoodPd(OAc)₂ with various phosphine ligands
2-Chlorobenzoic acid derivativeModerateGood to Very GoodBulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands
2-Fluorobenzoic acid derivativeLowModerate to GoodSpecialized, highly active catalyst systems; higher catalyst loading and temperature may be required

Expert Insight: For the synthesis of the 2-chloro-5-(2-formylphenyl)benzoic acid, the use of modern catalyst systems featuring bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, is highly recommended to achieve efficient coupling. While aryl chlorides are more economical than bromides and iodides, their lower reactivity necessitates a more sophisticated catalytic approach to ensure high yields.

II. Intramolecular Cyclization to Dibenz[b,f]oxepines: A Data-Driven Comparison

The hallmark reaction of 2-halo-5-(2-formylphenyl)benzoic acid and its derivatives is the intramolecular cyclization to form the dibenz[b,f]oxepine core. This transformation can be achieved through various methods, with the Ullmann condensation being a prominent example. Here, the choice of the halogen has a demonstrable and quantifiable impact on the reaction yield.

A study by Yao and coworkers on the synthesis of dibenzo[b,f]oxepine-10-carbonitrile from 2-halobenzaldehydes via a copper-catalyzed Knoevenagel condensation followed by an Ullmann coupling provides a direct comparison of the halogen's influence on the cyclization yield.[2]

Table 1: Comparative Yields of Dibenzo[b,f]oxepine-10-carbonitrile from 2-Halobenzaldehydes [2]

Halogen (X) in 2-X-benzaldehydeYield (%)
Iodo (I)72
Bromo (Br)70
Chloro (Cl)61

A variation of this methodology reported in the same review presented the following yields for the synthesis of a similar dibenzo[b,f]oxepine derivative:

Halogen (X) in 2-X-benzaldehydeYield (%)
Bromo (Br)92
Fluoro (F)76
Chloro (Cl)61

Causality Behind the Experimental Data:

The observed trend of I > Br > Cl in the first dataset aligns with the relative reactivity of aryl halides in nucleophilic aromatic substitution and cross-coupling reactions. The weaker carbon-halogen bonds of the heavier halogens facilitate the intramolecular C-O bond formation. The second dataset, while showing a less linear trend, still highlights the often superior performance of the bromo-derivative and the challenges associated with the chloro-analogue. The relatively high yield for the fluoro-derivative in this specific system is noteworthy and may be attributed to the specific reaction conditions and the electronic effects of the fluorine atom influencing the reaction pathway.

Experimental Protocols

To provide a practical context, the following are generalized, step-by-step methodologies for the key transformations discussed.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Chloro-5-(2-formylphenyl)benzoic Acid

This protocol is a representative procedure and may require optimization based on the specific substrates and available laboratory equipment.

Materials:

  • 2-Chlorobenzoic acid derivative (1.0 equiv)

  • 2-Formylphenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 2-chlorobenzoic acid derivative, 2-formylphenylboronic acid, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Intramolecular Ullmann Condensation for the Synthesis of a Dibenz[b,f]oxepine Derivative

This protocol is a generalized procedure for the intramolecular cyclization.

Materials:

  • 2-Halo-5-(2-formylphenyl)benzoic acid derivative (1.0 equiv)

  • Copper catalyst (e.g., CuI, 10-20 mol%)

  • Ligand (e.g., L-proline or a phenanthroline derivative, 20-40 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMSO or DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 2-halo-5-(2-formylphenyl)benzoic acid derivative, copper catalyst, ligand, and base.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 100-140 °C).

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and quench with water or a dilute acid solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizing the Synthetic Pathways

To further elucidate the experimental workflows, the following diagrams illustrate the key reaction sequences.

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic System A 2-Halobenzoic Acid Derivative C Suzuki-Miyaura Cross-Coupling A->C B 2-Formylphenylboronic Acid B->C D 2-Halo-5-(2-formylphenyl)benzoic Acid Derivative C->D Catalyst Pd Catalyst Ligand Ligand Base Base

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Intramolecular_Cyclization cluster_catalyst Reaction Conditions A 2-Halo-5-(2-formylphenyl)benzoic Acid Derivative B Intramolecular Cyclization (e.g., Ullmann Condensation) A->B C Dibenz[b,f]oxepine Derivative B->C Catalyst Cu Catalyst Base Base Solvent Solvent

Caption: Workflow for intramolecular cyclization.

Conclusion

The selection of the halogen substituent in 2-halo-5-(2-formylphenyl)benzoic acid precursors has a significant and predictable impact on the yields of key synthetic transformations. For the initial Suzuki-Miyaura coupling, the reactivity trend of I > Br > Cl dictates that while chloro-derivatives are more cost-effective, they require more advanced catalytic systems to achieve high yields. In the subsequent intramolecular cyclization to form the dibenz[b,f]oxepine core, experimental data confirms that heavier halogens generally lead to higher yields, although specific reaction conditions can influence this trend.

By understanding these structure-reactivity relationships and employing the appropriate catalytic systems, researchers can strategically design and optimize their synthetic routes to these valuable heterocyclic scaffolds, ultimately accelerating the drug discovery and development process.

References

  • Strategies in the synthesis of dibenzo[b,f]heteropines - PMC - NIH. (2023, May 22). National Center for Biotechnology Information. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC - NIH. (2021, October 6). National Center for Biotechnology Information. [Link]

  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC - NIH. (2021, October 6). National Center for Biotechnology Information. [Link]

  • The Intramolecular Heck Reaction - ResearchGate. (2004, January). ResearchGate. [Link]

  • New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold - PMC - NIH. (2013, November 27). National Center for Biotechnology Information. [Link]

  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - MDPI. (2022, May 24). MDPI. [Link]

  • Dibenzo[b,f]oxepines: Syntheses and applications. A review | Request PDF. (2021, December 1). ResearchGate. [Link]

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A Comparative Guide to the Spectroscopic Analysis of "2-Chloro-5-(2-formylphenyl)benzoic acid" Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of spectroscopic methodologies for the confirmation of reaction products derived from 2-Chloro-5-(2-formylphenyl)benzoic acid. The inherent bifunctional nature of this starting material, possessing both an electrophilic aldehyde and a nucleophilic carboxylic acid, predisposes it to a variety of chemical transformations. Accurate structural elucidation of the resulting products is paramount for ensuring reaction fidelity and advancing research objectives. This document moves beyond rote protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Spectroscopic Benchmark: Characterizing the Starting Material

Before analyzing any reaction product, establishing a comprehensive spectroscopic profile of the starting material, 2-Chloro-5-(2-formylphenyl)benzoic acid, is a critical first step. This dataset serves as the fundamental baseline against which all product data will be compared.

Expected Spectroscopic Data for 2-Chloro-5-(2-formylphenyl)benzoic acid:

Technique Expected Features Rationale
¹H NMR ~11-13 ppm (s, 1H, -COOH), ~10 ppm (s, 1H, -CHO), 7.5-8.5 ppm (m, 7H, Ar-H)The acidic proton of the carboxylic acid is highly deshielded and often broad. The aldehyde proton appears as a distinct singlet in the downfield region. Aromatic protons reside in the 6.5-8.0 ppm range.[1][2]
¹³C NMR ~190 ppm (-CHO), ~170 ppm (-COOH), 125-140 ppm (Ar-C)Carbonyl carbons are significantly deshielded, with aldehyde carbons appearing further downfield than carboxylic acid carbons.[3][4] The aromatic region will show multiple signals corresponding to the inequivalent carbons.[5]
IR (Infrared) 2500-3300 cm⁻¹ (broad, O-H), ~1700 cm⁻¹ (C=O, acid), ~1685 cm⁻¹ (C=O, aldehyde)The carboxylic acid O-H stretch is characteristically broad due to hydrogen bonding.[6] The two carbonyl groups will have distinct, sharp stretches. Conjugation with the aromatic ring lowers the aldehyde C=O frequency.[7][8][9]
MS (Mass Spec.) M+ at m/z 184.58 (for C₈H₅ClO₃)The molecular ion peak confirms the molecular weight.[10] Fragmentation may show loss of -OH (M-17), -COOH (M-45), or -Cl.[11][12]

Case Study 1: Intramolecular Cyclization to a Lactone

The ortho positioning of the formyl and carboxylic acid groups creates a strong predisposition for intramolecular cyclization under dehydrating conditions (e.g., acid catalysis) to form a fused lactone, specifically a derivative of 3H-isobenzofuran-1-one.

Hypothesized Product: 6-Chloro-1-oxo-1,3-dihydroisobenzofuran-4-carbaldehyde

The reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl group onto the electrophilic aldehyde carbon, followed by dehydration. Confirming this transformation requires identifying key structural changes via spectroscopy.

Spectroscopic Confirmation Workflow

The logical flow for confirming the lactone product involves a multi-technique approach where the disappearance of starting material signals and the appearance of new, characteristic product signals are cross-validated.

cluster_0 Product Analysis Workflow Start Purified Reaction Product IR IR Spectroscopy Start->IR Initial Functional Group Check NMR ¹H & ¹³C NMR IR->NMR If C=O & OH changes observed, proceed MS Mass Spectrometry NMR->MS Confirm Connectivity & Carbon Skeleton Conclusion Structure Confirmed MS->Conclusion Verify Molecular Formula & Weight

Caption: Workflow for Spectroscopic Confirmation.

Comparative Spectroscopic Data: Starting Material vs. Lactone Product
Spectroscopic Feature Starting Material Expected in Lactone Product Causality of Change
¹H NMR: Acid Proton ~11-13 ppm (s, 1H)Absent The -COOH group is consumed in the cyclization.
¹H NMR: Aldehyde Proton ~10 ppm (s, 1H)Absent The -CHO group is converted into a hemiacetal intermediate and then to a C-O bond in the lactone ring.
¹H NMR: New Signal N/A~5.5 ppm (s, 2H)Appearance of a new methylene (-CH₂) group in the lactone ring.
IR: O-H Stretch 2500-3300 cm⁻¹ (broad)Absent Loss of the carboxylic acid functional group.
IR: C=O Stretch ~1700 cm⁻¹ (acid), ~1685 cm⁻¹ (aldehyde)~1760 cm⁻¹ (lactone)The C=O stretch of a five-membered ring lactone is shifted to a higher frequency due to ring strain.[7]
¹³C NMR: Carbonyls ~190 ppm (-CHO), ~170 ppm (-COOH)~170 ppm (lactone C=O)Disappearance of the aldehyde carbon signal and shift of the carboxylic carbon signal.
MS: Molecular Ion m/z 184.58m/z 166.56The molecular weight decreases by 18.02, corresponding to the loss of a water molecule (H₂O).
Experimental Protocol: Acid-Catalyzed Cyclization
  • Dissolution: Dissolve 1.0 g of 2-Chloro-5-(2-formylphenyl)benzoic acid in 20 mL of toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Catalyst Addition: Add a catalytic amount (e.g., 2-3 crystals) of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (approx. 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude lactone product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Case Study 2: Chemoselective Reduction of the Aldehyde

A common and valuable transformation is the selective reduction of the aldehyde group to a primary alcohol while leaving the carboxylic acid intact. This requires a mild reducing agent that exhibits chemoselectivity for aldehydes over carboxylic acids. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose.[13]

Hypothesized Product: 2-Chloro-5-(2-(hydroxymethyl)phenyl)benzoic acid

This reaction demonstrates the utility of choosing reagents with appropriate reactivity profiles to target specific functional groups within a multifunctional molecule.

Spectroscopic Confirmation Logic

The confirmation strategy hinges on verifying the conversion of the aldehyde to a primary alcohol without altering the carboxylic acid. This involves looking for the disappearance of the aldehyde signals and the appearance of signals corresponding to a benzylic alcohol.

cluster_1 Confirmation Logic for Selective Reduction cluster_H Key ¹H NMR Changes cluster_C Key ¹³C NMR Changes cluster_IR Key IR Changes H_NMR ¹H NMR Analysis C_NMR ¹³C NMR Analysis H_NMR->C_NMR Corroborate IR_Spec IR Spectroscopy C_NMR->IR_Spec Corroborate Result Structure Confirmed IR_Spec->Result H1 Aldehyde proton (~10 ppm) DISAPPEARS H2 New -CH₂- signal (~4.5 ppm) APPEARS H3 New -OH proton (variable) APPEARS C1 Aldehyde carbon (~190 ppm) DISAPPEARS C2 New -CH₂OH carbon (~60-65 ppm) APPEARS IR1 Aldehyde C=O (~1685 cm⁻¹) DISAPPEARS IR2 New broad O-H (~3200-3500 cm⁻¹) APPEARS IR3 Acid C=O (~1700 cm⁻¹) REMAINS

Caption: Decision logic for confirming selective reduction.

Comparative Spectroscopic Data: Starting Material vs. Reduced Product
Spectroscopic Feature Starting Material Expected in Reduced Product Causality of Change
¹H NMR: Aldehyde Proton ~10 ppm (s, 1H)Absent The aldehyde is reduced to a primary alcohol.
¹H NMR: New Signals N/A~4.5 ppm (s, 2H, -CH₂OH), broad singlet (1H, -CH₂OH )Appearance of the benzylic methylene protons and the alcohol proton. The benzylic protons are deshielded by the aromatic ring and the oxygen atom.[1]
¹H NMR: Acid Proton ~11-13 ppm (s, 1H)Present The carboxylic acid group is unreactive towards NaBH₄ and remains intact.
IR: Aldehyde C=O Stretch ~1685 cm⁻¹Absent The aldehyde carbonyl is converted to a C-O single bond.
IR: New O-H Stretch N/A~3200-3500 cm⁻¹ (broad)A new broad absorption appears from the newly formed alcohol's O-H group, in addition to the very broad carboxylic acid O-H.
¹³C NMR: Aldehyde Carbon ~190 ppmAbsent The aldehyde carbon is reduced.
¹³C NMR: New Signal N/A~60-65 ppmAppearance of the new sp³-hybridized carbon of the hydroxymethyl group.
MS: Molecular Ion m/z 184.58m/z 186.60The molecular weight increases by 2.02, corresponding to the addition of two hydrogen atoms.
Experimental Protocol: Selective Aldehyde Reduction
  • Dissolution: Dissolve 1.0 g of 2-Chloro-5-(2-formylphenyl)benzoic acid in 25 mL of methanol in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (0.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, slowly add 1 M HCl to quench the excess NaBH₄ and adjust the pH to ~2-3.

  • Extraction: Extract the product into ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting solid by recrystallization or column chromatography as needed.

Alternative Analytical Methods

While NMR, IR, and MS are the workhorses of structural elucidation, other techniques can provide invaluable, often definitive, confirmation:

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): For complex products or where 1D spectra are ambiguous, 2D NMR experiments are essential for establishing C-H and C-C correlations, providing an unambiguous map of the molecular structure.

  • X-ray Crystallography: If a product can be grown as a single crystal, X-ray crystallography provides the absolute, three-dimensional structure, serving as the ultimate confirmation and the gold standard for structural analysis.

Conclusion

The successful analysis of reaction products from 2-Chloro-5-(2-formylphenyl)benzoic acid is not dependent on a single spectroscopic technique, but on the logical synthesis of data from multiple, complementary methods. By establishing a clear spectroscopic benchmark of the starting material and understanding the causal relationships between structural changes and spectral outputs, researchers can confidently and accurately confirm the identity of their target molecules. This guide provides a framework for this analytical reasoning, empowering scientists to move from data collection to structural confirmation with both efficiency and scientific rigor.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

  • LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Calgary. Infrared Spectroscopy: Aldehydes. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • YouTube. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. [Link]

  • University of Colorado Boulder. Table of IR Absorptions. [Link]

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A Senior Application Scientist's Guide to "2-Chloro-5-(2-formylphenyl)benzoic acid" in Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of core scaffolds is a critical determinant in the successful construction of diverse and biologically relevant compound libraries. This guide provides an in-depth technical comparison of "2-Chloro-5-(2-formylphenyl)benzoic acid" with analogous scaffolds, offering insights into its utility in library synthesis, supported by experimental rationale and comparative data.

Introduction: The Strategic Advantage of a Bifunctional Scaffold

"2-Chloro-5-(2-formylphenyl)benzoic acid" is a unique building block possessing two key reactive handles: an aldehyde and a carboxylic acid, presented on a sterically defined and electronically modulated biphenyl-like framework. The presence of the ortho-chloro substituent further influences the reactivity of the benzoic acid moiety. This distinct arrangement of functional groups makes it a particularly interesting candidate for diversity-oriented synthesis, enabling the rapid generation of complex molecular architectures from simple starting materials. Its utility is most pronounced in multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single step.

Comparative Analysis of Scaffolds for Library Synthesis

The effectiveness of a scaffold in library synthesis can be assessed by its ability to participate in a variety of robust chemical transformations, the diversity of the resulting products, and the overall efficiency of the synthetic process. Here, we compare "2-Chloro-5-(2-formylphenyl)benzoic acid" with three alternative scaffolds that are commonly employed in the synthesis of compound libraries.

ScaffoldKey Reactive MoietiesPrimary Applications in Library SynthesisExpected Library DiversityPotential AdvantagesPotential Disadvantages
2-Chloro-5-(2-formylphenyl)benzoic acid Aldehyde, Carboxylic AcidUgi, Passerini, and Pictet-Spengler reactionsHighBifunctional reactivity allows for complex, multi-vector diversity. The rigid backbone presents substituents in defined spatial orientations.Steric hindrance from the biphenyl-like structure could potentially lower reaction rates.
2-Bromobenzaldehyde Aldehyde, Aryl BromideSuzuki, Heck, Buchwald-Hartwig couplings; Wittig, aldol reactionsModerate to HighThe aryl bromide is a versatile handle for a wide range of C-C and C-N bond-forming reactions.Lacks the intrinsic bifunctionality for one-pot multicomponent reactions like the Ugi or Passerini.
2-Formylphenylboronic acid Aldehyde, Boronic AcidSuzuki coupling, Petasis reactionHighBoronic acid is highly versatile for C-C bond formation. The Petasis reaction offers a unique pathway to diverse amines and amino acids.Boronic acids can be prone to decomposition (protodeboronation), potentially complicating purification.
2-Chlorobenzoic acid Carboxylic Acid, Aryl ChlorideAmide bond formation, esterification; nucleophilic aromatic substitutionLow to ModerateSimple and cost-effective. The aryl chloride can be functionalized under specific conditions.Limited diversity generation from a single point of reactivity. The chloride is less reactive than bromide or iodide in cross-coupling reactions.

Experimental Deep Dive: Multicomponent Reactions as a Proving Ground

To empirically evaluate the utility of these scaffolds, we will focus on the Ugi four-component reaction (Ugi-4CR), a cornerstone of combinatorial chemistry due to its ability to generate complex, peptide-like structures from simple inputs.[1][2]

The Ugi Four-Component Reaction: A Workflow for Diversity

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide in a single, atom-economical step.[1]

Ugi_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Aldehyde Aldehyde Mixing Mixing in Solvent (e.g., Methanol) Aldehyde->Mixing Amine Amine Amine->Mixing Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mixing Isocyanide Isocyanide Isocyanide->Mixing Reaction_Vessel Reaction at RT to 50°C Mixing->Reaction_Vessel Bis_Amide Bis-Amide Product Reaction_Vessel->Bis_Amide

Caption: Workflow of the Ugi four-component reaction.

Experimental Protocol: Ugi Reaction with "2-Chloro-5-(2-formylphenyl)benzoic acid"

Objective: To synthesize a small library of compounds using "2-Chloro-5-(2-formylphenyl)benzoic acid" as the bifunctional aldehyde and carboxylic acid component.

Materials:

  • 2-Chloro-5-(2-formylphenyl)benzoic acid

  • A diverse set of primary amines (e.g., benzylamine, aniline, cyclopropylamine)

  • A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide)

  • Methanol (MeOH), anhydrous

  • Trifluoroacetic acid (TFA) (optional, as catalyst)

Procedure:

  • Reaction Setup: In a 96-well reaction block, add a solution of 2-Chloro-5-(2-formylphenyl)benzoic acid (0.1 M in MeOH, 100 µL, 0.01 mmol) to each well.

  • Amine Addition: To each well, add a solution of a unique primary amine (0.1 M in MeOH, 100 µL, 0.01 mmol).

  • Isocyanide Addition: To each well, add a solution of a unique isocyanide (0.1 M in MeOH, 100 µL, 0.01 mmol).

  • Reaction: Seal the reaction block and shake at room temperature for 48 hours. The progress of the reaction can be monitored by LC-MS.

  • Work-up and Purification: Concentrate the reaction mixtures in vacuo. The resulting residues can be purified by preparative HPLC to yield the desired products.

Rationale: This protocol leverages the bifunctional nature of the scaffold, where the aldehyde and carboxylic acid moieties react intramolecularly with the amine and isocyanide. This leads to the formation of complex, polycyclic structures in a single step. The chloro-substituent is expected to remain intact, providing a further point for diversification in subsequent reactions.

Comparative Protocol: Ugi Reaction with Comparator Scaffolds

To provide a direct comparison, parallel library syntheses would be conducted using the comparator scaffolds.

  • With 2-Bromobenzaldehyde: This scaffold provides the aldehyde component. A separate carboxylic acid (e.g., benzoic acid) would be added to the reaction mixture. The resulting library would possess a bromine atom that can be used for post-Ugi functionalization via cross-coupling reactions.

  • With 2-Formylphenylboronic acid: This scaffold provides the aldehyde component. A separate carboxylic acid is required. The boronic acid moiety in the product library allows for subsequent Suzuki coupling reactions.

  • With 2-Chlorobenzoic acid: This scaffold provides the carboxylic acid component. A separate aldehyde (e.g., benzaldehyde) is required. The resulting library will have a chloro-substituent that is less reactive towards cross-coupling than the bromo-analogue.

The Pictet-Spengler Reaction: Accessing Privileged Scaffolds

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are common motifs in natural products and pharmaceuticals.[3][4][5] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.

Pictet_Spengler cluster_reactants Reactants cluster_process Reaction cluster_product Product Tryptamine β-Arylethylamine (e.g., Tryptamine) Cyclization Condensation & Intramolecular Cyclization Tryptamine->Cyclization Aldehyde Aldehyde Aldehyde->Cyclization Acid_Catalyst Acid Catalyst (e.g., TFA) Acid_Catalyst->Cyclization THBC Tetrahydro-β-carboline Cyclization->THBC

Caption: The Pictet-Spengler reaction pathway.

Experimental Protocol: Pictet-Spengler Reaction with "2-Chloro-5-(2-formylphenyl)benzoic acid"

Objective: To demonstrate the utility of the aldehyde functionality of the topic scaffold in a Pictet-Spengler reaction.

Materials:

  • 2-Chloro-5-(2-formylphenyl)benzoic acid

  • Tryptamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: To a solution of tryptamine (1.0 eq) in DCM, add 2-Chloro-5-(2-formylphenyl)benzoic acid (1.0 eq).

  • Acid Addition: Add TFA (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Expected Outcome: The reaction is expected to yield a tetrahydro-β-carboline derivative with a pending 2-chloro-5-carboxyphenyl substituent, which can be further functionalized.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

"2-Chloro-5-(2-formylphenyl)benzoic acid" emerges as a highly valuable and versatile scaffold for library synthesis. Its inherent bifunctionality allows for its direct application in powerful multicomponent reactions like the Ugi synthesis, leading to the rapid generation of complex, polycyclic scaffolds. The presence of the aldehyde group also enables its use in classic named reactions such as the Pictet-Spengler cyclization, providing access to privileged heterocyclic motifs.

When compared to simpler scaffolds like 2-bromobenzaldehyde or 2-chlorobenzoic acid, the topic compound offers a more direct route to molecular complexity. While scaffolds like 2-formylphenylboronic acid also offer high synthetic utility, "2-Chloro-5-(2-formylphenyl)benzoic acid" provides a unique combination of reactive handles within a single, well-defined framework. The strategic incorporation of this scaffold into library design efforts can significantly expand the accessible chemical space and increase the probability of identifying novel bioactive molecules.

References

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A Medicinal Chemist's Guide to Unlocking the Therapeutic Potential of 2-Chloro-5-(2-formylphenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for new therapeutic agents is perpetual. The compound 2-Chloro-5-(2-formylphenyl)benzoic acid presents itself as one such intriguing, yet underexplored, starting point. Its structure is a unique amalgamation of three key pharmacophores: a biphenyl carboxylic acid core, a reactive aldehyde group, and a strategically placed chlorine atom. Biphenyl carboxylic acid derivatives are well-established in pharmacology, forming the backbone of numerous anti-inflammatory, anticancer, and antimicrobial drugs.[1][2][3] The aldehyde and chlorine substituents offer versatile handles for synthetic modification, allowing for the creation of diverse chemical libraries with a wide spectrum of potential biological activities.[4][5][6]

This guide provides a comprehensive, albeit prospective, comparison of hypothetical compound classes derived from this novel scaffold. We will delve into the rationale behind their design, propose detailed synthetic and biological evaluation workflows, and present anticipated data in a comparative format. This document is intended for researchers, scientists, and drug development professionals as a roadmap to systematically explore the therapeutic promise of this unique chemical entity.

Proposed Synthetic Strategies: Diversifying the Core Scaffold

The true potential of the 2-Chloro-5-(2-formylphenyl)benzoic acid scaffold lies in the chemical reactivity of its carboxylic acid and formyl (aldehyde) functional groups. These sites allow for the generation of a diverse library of derivatives. We propose the synthesis of three primary classes of compounds, each designed to probe different aspects of biological activity.

  • Class A: Carboxylic Acid Derivatives (Esters and Amides): Modification of the carboxylic acid group is a classic strategy in medicinal chemistry to modulate pharmacokinetic properties such as solubility and membrane permeability.[2]

  • Class B: Aldehyde Derivatives (Schiff Bases): The aldehyde group is a versatile precursor for the formation of imines (Schiff bases), which are known to possess a wide range of biological activities, including potent antimicrobial and anticancer effects.[4][6]

  • Class C: Heterocyclic Derivatives (Phthalazinone Analogs): The ortho positioning of the aldehyde and carboxylic acid groups on the two phenyl rings creates an opportunity for intramolecular cyclization reactions to form novel heterocyclic systems, such as phthalazinone-like structures. Phthalazinones are known to exhibit various pharmacological properties.[7]

The proposed synthetic pathways are outlined in the workflow diagram below.

Synthetic_Workflow cluster_A Class A: Carboxylic Acid Derivatives cluster_B Class B: Aldehyde Derivatives cluster_C Class C: Heterocyclic Derivatives Core 2-Chloro-5-(2-formylphenyl)benzoic acid Amide Amide Derivatives Core->Amide R-NH2, Coupling Agent Ester Ester Derivatives Core->Ester R-OH, Acid Catalyst SchiffBase Schiff Bases Core->SchiffBase R-NH2, Acid Catalyst Heterocycle Phthalazinone Analogs Core->Heterocycle Hydrazine, Heat

Caption: Proposed synthetic routes from the core scaffold.

A Framework for Comparative Biological Evaluation

To systematically assess the therapeutic potential of the synthesized derivatives, we propose a tiered screening approach. This workflow is designed to efficiently identify lead compounds and elucidate their mechanisms of action.

Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Studies A Class A Derivatives Anticancer Anticancer Screening (MTT Assay: MCF-7, HT-29) A->Anticancer Antimicrobial Antimicrobial Screening (MIC: S. aureus, E. coli, C. albicans) A->Antimicrobial AntiInflammatory Anti-inflammatory Screening (COX Enzyme Inhibition Assay) A->AntiInflammatory B Class B Derivatives B->Anticancer B->Antimicrobial B->AntiInflammatory C Class C Derivatives C->Anticancer C->Antimicrobial C->AntiInflammatory DoseResponse Dose-Response & IC50/MIC Determination Anticancer->DoseResponse Antimicrobial->DoseResponse AntiInflammatory->DoseResponse Lead Lead Compound Identification DoseResponse->Lead Apoptosis Apoptosis Assays (Annexin V/PI Staining) Optimization Lead Optimization Apoptosis->Optimization Mechanism Mechanism of Action Studies Mechanism->Optimization Lead->Apoptosis Lead->Mechanism

Caption: Tiered workflow for biological evaluation.

Comparative Data Analysis (Hypothetical)

Based on the known biological activities of structurally related compounds, we can anticipate the potential outcomes of our proposed screening. The following tables present hypothetical, yet plausible, data to illustrate how the different classes of derivatives might compare.

Table 1: Anticancer Activity (IC50 in µM)
Compound IDClassMCF-7 (Breast Cancer)HT-29 (Colon Cancer)
Core ->100>100
A-1 (Ester) A85.292.5
A-2 (Amide) A50.165.8
B-1 (Schiff Base) B12.5 18.7
B-2 (Schiff Base) B15.822.4
C-1 (Heterocycle) C35.642.1
Doxorubicin Std.0.81.2

Rationale: Schiff bases (Class B) are often associated with enhanced cytotoxicity due to their ability to interact with biological macromolecules. The presence of the chloro group on the biphenyl system may also contribute to anticancer activity.[5]

Table 2: Antimicrobial Activity (MIC in µg/mL)
Compound IDClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Core ->256>256>256
A-1 (Ester) A128256128
A-2 (Amide) A6412864
B-1 (Schiff Base) B16 32 32
B-2 (Schiff Base) B326432
C-1 (Heterocycle) C6412864
Ciprofloxacin Std.10.5N/A
Fluconazole Std.N/AN/A2

Rationale: Derivatives of 2-chlorobenzoic acid, particularly Schiff bases, have shown significant antimicrobial potential.[4][6] The imine functionality is crucial for this activity.

Detailed Experimental Protocols

Protocol 1: General Procedure for Synthesis of Schiff Bases (Class B)
  • Dissolve 1 equivalent of 2-Chloro-5-(2-formylphenyl)benzoic acid in ethanol.

  • Add 1.1 equivalents of the desired primary amine.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purify the product by recrystallization or column chromatography if necessary.

  • Characterize the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: MTT Assay for Cytotoxicity Screening
  • Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) for 48 hours.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5][8]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
  • Prepare a twofold serial dilution of each compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include positive (microbes with no drug) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for yeast.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][6][9]

Elucidating the Mechanism of Action: A Hypothetical Pathway

Should a lead compound from Class B (Schiff Bases) demonstrate potent anticancer activity, the next logical step would be to investigate its mechanism of action. A plausible hypothesis is the induction of apoptosis through the intrinsic mitochondrial pathway, a common mechanism for many cytotoxic agents.

Apoptosis_Pathway Lead_Compound Lead Compound (e.g., B-1) Bax Bax Activation Lead_Compound->Bax Bcl2 Bcl-2 Inhibition Lead_Compound->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by a lead compound.

Conclusion and Future Directions

The 2-Chloro-5-(2-formylphenyl)benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic versatility of its functional groups allows for the creation of diverse compound libraries with the potential for significant anticancer and antimicrobial activities. This guide provides a structured and scientifically grounded framework for the synthesis, comparative biological evaluation, and mechanistic elucidation of its derivatives. The proposed workflows and hypothetical data serve as a blueprint for researchers to unlock the full therapeutic potential of this intriguing molecule. Future work should focus on the synthesis and screening of these proposed derivatives, followed by lead optimization to improve potency and drug-like properties.

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"2-Chloro-5-(2-formylphenyl)benzoic acid" versus other halogenated benzoic acids in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are an indispensable tool for constructing complex molecular architectures.[1][2] The choice of starting materials, especially the halogenated arene, is a critical decision that balances reactivity, cost, and functional group compatibility. This guide provides an in-depth comparison of 2-Chloro-5-(2-formylphenyl)benzoic acid , a uniquely functionalized building block, against other halogenated benzoic acids in the context of common cross-coupling reactions. We will dissect the mechanistic principles governing reactivity, present comparative data, and offer field-proven insights to guide experimental design for researchers, scientists, and drug development professionals.

Introduction: The Power and Challenge of Cross-Coupling

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis recognized with the 2010 Nobel Prize in Chemistry, enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[3][4] Reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination are routinely employed to assemble complex molecules from simpler precursors.[1]

Aryl halides (Ar-X) are the most common electrophilic partners in these reactions.[5] Their reactivity is fundamentally governed by the nature of the halogen, following the general trend: I > Br > Cl >> F . This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy, which influences the rate-limiting step for many cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst.[6][7][8]

While aryl iodides and bromides are highly reactive, their corresponding chloride counterparts are often more desirable from an industrial and economic perspective due to their lower cost and broader commercial availability.[9][10] However, the strength and low polarity of the C-Cl bond present a significant kinetic barrier to oxidative addition, historically limiting their use.[8] The advent of specialized catalyst systems, featuring bulky, electron-rich ligands, has revolutionized the field, making the coupling of even unactivated aryl chlorides a routine process.[9][10]

This guide focuses on 2-Chloro-5-(2-formylphenyl)benzoic acid , a substrate that embodies this challenge and opportunity. Its trifunctional nature—a less reactive chloro group for coupling, an ortho-formyl group, and a meta-carboxylic acid—presents a unique set of considerations for synthetic chemists.

Mechanistic Underpinnings: The Oxidative Addition Hurdle

The canonical catalytic cycle for most cross-coupling reactions begins with the insertion of a low-valent palladium(0) complex into the carbon-halogen bond of the electrophile.[6][11][12] This is the oxidative addition step. The subsequent steps, transmetalation (in Suzuki or Stille coupling) and reductive elimination, form the new bond and regenerate the active catalyst.[13][14]

dot digraph "Suzuki_Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Ar-Pd(II)(X)L₂\n(Oxidative Addition Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans_Complex [label="Ar-Pd(II)(R)L₂\n(Transmetalation Complex)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for edge labels label_OA [label="Oxidative Addition\n(Rate-Limiting for Ar-Cl)", shape=plaintext, fontcolor="#EA4335"]; label_Trans [label="Transmetalation", shape=plaintext]; label_RE [label="Reductive Elimination", shape=plaintext]; label_Regen [label="Catalyst\nRegeneration", shape=plaintext];

// Edges Pd0 -> label_OA [style=invis]; label_OA -> OA_Complex [label="Ar-X", color="#4285F4"]; OA_Complex -> label_Trans [style=invis]; label_Trans -> Trans_Complex [label="R-B(OR)₂ + Base", color="#34A853"]; Trans_Complex -> label_RE [style=invis]; label_RE -> Pd0 [label="Ar-R (Product)", color="#FBBC05", style=dashed];

// Rank settings to ensure cycle {rank=same; Pd0; OA_Complex; Trans_Complex;} } dot Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

For aryl chlorides, the oxidative addition step is kinetically challenging due to the high C-Cl bond energy (approx. 330 kJ/mol).[8] To overcome this, modern catalysis employs:

  • Electron-Rich Ligands: Ligands such as bulky biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) increase the electron density on the palladium center. This enhances its nucleophilicity, facilitating the attack on and cleavage of the C-Cl bond.[15]

  • Bulky Ligands: Steric hindrance from bulky ligands promotes the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0)L species, which is often the active species in oxidative addition.[16]

Comparative Analysis: Choosing the Right Halogenated Benzoic Acid

The selection of a halogenated benzoic acid for a cross-coupling reaction is a multi-faceted decision. Here, we compare 2-Chloro-5-(2-formylphenyl)benzoic acid to its bromo and iodo analogs, as well as simpler substituted benzoic acids.

The Halogen Handle: Reactivity vs. Economics

The primary point of comparison lies in the halogen itself. The choice between chlorine, bromine, and iodine represents a classic trade-off between reactivity and cost.

FeatureAryl Iodide (Ar-I)Aryl Bromide (Ar-Br)Aryl Chloride (Ar-Cl)
Reactivity HighestIntermediateLowest
C-X BDE ~220 kJ/mol~280 kJ/mol~330 kJ/mol
Catalyst System Standard catalysts (e.g., Pd(PPh₃)₄) are often sufficient.Often requires phosphine ligands, but conditions are generally mild.Requires specialized, bulky, electron-rich ligands and often higher temperatures.[8][10]
Cost & Availability Highest cost, less diverse.Moderate cost, widely available.Lowest cost, vast commercial availability.[9]
Side Reactions More prone to homocoupling and other side reactions due to high reactivity.Balanced reactivity profile.Less prone to certain side reactions, but can suffer from catalyst deactivation or protodehalogenation.[15]
Table 1: Comparison of Aryl Halides in Cross-Coupling Reactions.

Expert Insight: For small-scale discovery chemistry, the higher reactivity of an aryl bromide might justify its cost for faster results. However, for process development and large-scale synthesis, developing a robust protocol for the aryl chloride is almost always the more economically viable strategy. The use of 2-Chloro-5-(2-formylphenyl)benzoic acid is therefore a forward-looking choice for projects with long-term potential.

The Impact of ortho- and meta- Substituents

The functionality of 2-Chloro-5-(2-formylphenyl)benzoic acid presents challenges and opportunities beyond the chloro group.

  • The ortho-Formyl Group: Aldehyd functionalities can be sensitive to the basic conditions often employed in cross-coupling. More critically, the ortho position introduces significant steric hindrance around the reaction center, which can further slow the already difficult oxidative addition step.[15] However, it also provides a valuable synthetic handle for post-coupling transformations like reductive amination or Wittig reactions.

  • The meta-Carboxylic Acid Group: The acidic proton of the carboxylic acid can react with the base required for the catalytic cycle (especially in Suzuki reactions), necessitating the use of excess base.[15] Furthermore, the carboxylate anion can coordinate to the palladium center, potentially inhibiting catalysis. Researchers often resort to protecting the acid as an ester, but this adds steps to the overall synthesis. A more elegant solution is to identify reaction conditions that tolerate the free acid, often involving specific bases like K₃PO₄.[15][17]

dot digraph "Decision_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Project Start:\nSelect Halogenated Benzoic Acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; scale [label="Scale of Synthesis?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; small_scale [label="Discovery / Small Scale", fillcolor="#E8F0FE", fontcolor="#202124"]; large_scale [label="Process / Large Scale", fillcolor="#E6F4EA", fontcolor="#202124"]; ar_br [label="Use Ar-Br or Ar-I Analogs", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; ar_cl [label="Use Ar-Cl:\n2-Chloro-5-(2-formylphenyl)benzoic acid", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"]; ar_br_pros [label="Pros:\n- Faster reaction development\n- Milder conditions\n- Simpler catalysts", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; ar_cl_pros [label="Pros:\n- Lower cost\n- High availability\n- Better for long-term supply", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; ar_cl_cons [label="Cons:\n- Requires specialized ligands\n(e.g., SPhos, XPhos)\n- Potentially higher temperatures\n- More optimization needed", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges start -> scale; scale -> small_scale [label="Small"]; scale -> large_scale [label="Large"]; small_scale -> ar_br; large_scale -> ar_cl; ar_br -> ar_br_pros [style=dashed]; ar_cl -> ar_cl_pros [style=dashed]; ar_cl -> ar_cl_cons [style=dashed]; } dot Figure 2: Decision workflow for selecting an aryl halide based on project scale.

Experimental Protocols and Data

While direct comparative studies on 2-Chloro-5-(2-formylphenyl)benzoic acid are not abundant, we can construct a robust protocol based on best practices for challenging aryl chlorides. The following protocol for a Suzuki-Miyaura coupling is designed to be a self-validating system, addressing the inherent challenges of the substrate.

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is adapted from established methods for the coupling of electron-rich and sterically hindered aryl chlorides.[17][18]

Reaction: Coupling of 2-Chloro-5-(2-formylphenyl)benzoic acid with Phenylboronic Acid.

Materials:

  • 2-Chloro-5-(2-formylphenyl)benzoic acid (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-5-(2-formylphenyl)benzoic acid, phenylboronic acid, and K₃PO₄.

  • Catalyst Pre-formation (Justification): In a separate vial, add Pd(OAc)₂ and the SPhos ligand. Add a small amount of toluene. The use of a bulky, electron-rich biarylphosphine ligand like SPhos is critical to facilitate the oxidative addition of the C-Cl bond.[15] Using a 2:1 ligand-to-palladium ratio ensures the formation of the active L-Pd(0) species while preventing catalyst deactivation.

  • Reaction Setup: Evacuate and backfill the Schlenk flask with an inert atmosphere (Argon or Nitrogen) three times. This is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene:water) to the Schlenk flask via syringe. The small amount of water can aid in the dissolution of the phosphate base and facilitate transmetalation.[17]

  • Catalyst Addition: Add the catalyst mixture to the reaction flask via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. For challenging substrates like this, reaction times of 12-24 hours are not uncommon.

  • Workup: After completion, cool the reaction to room temperature. Add water and ethyl acetate. Acidify the aqueous layer with 1M HCl to pH ~3 to ensure the product is in its protonated, organic-soluble form. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Expected Performance and Troubleshooting
ChallengeSymptomCausalityRecommended Solution
Low Reactivity Stalling of reaction, recovery of starting material.Inefficient oxidative addition due to C-Cl bond strength and steric hindrance.Increase temperature. Screen other bulky ligands (e.g., XPhos, RuPhos). Ensure rigorous exclusion of air.[15]
Protodehalogenation Formation of 5-(2-formylphenyl)benzoic acid.Interruption of the catalytic cycle after oxidative addition, followed by quenching with a proton source.Use a scrupulously anhydrous base (K₃PO₄) and anhydrous aprotic solvents. Avoid alcohol solvents.[15]
Boronic Acid Homocoupling Formation of biphenyl byproduct.Can be promoted by oxygen or high temperatures.Ensure thorough degassing of solvents and inert atmosphere. Do not use an excessive amount of boronic acid (1.2-1.5 equiv is usually sufficient).
Table 2: Troubleshooting Guide for Coupling with 2-Chloro-5-(2-formylphenyl)benzoic acid.

Conclusion

2-Chloro-5-(2-formylphenyl)benzoic acid represents a modern and economically astute choice for the synthesis of complex, polyfunctional molecules. While its chloro group necessitates more demanding cross-coupling conditions compared to its bromo and iodo counterparts, the challenges are readily overcome with contemporary catalyst systems.

  • Versus Aryl Bromides/Iodides: The primary advantage is economic. For any project intended for scale-up, the investment in developing a robust protocol with the chloro-analog yields significant long-term cost savings.

  • Unique Synthetic Potential: The presence of the formyl and carboxylic acid groups, while presenting mechanistic hurdles, makes the coupled product an incredibly versatile intermediate for further diversification in drug discovery and materials science.

The decision to use this substrate is a strategic one. It trades the convenience of rapid, mild reactions (afforded by iodides and bromides) for the economic and logistical advantages of a widely available chloride. For the informed researcher, understanding the principles of catalyst selection and reaction optimization unlocks the full potential of this valuable building block.

References

  • Johansson Seechurn, C. C., et al. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Context. Angewandte Chemie International Edition, 51(21), 5062-5085. [Link]

  • The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • JoVE Science Education Database. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. [Link]

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  • Herrmann, W. A., et al. (2000). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(12), 2704-2710. [Link]

  • Basilio Lopes, A., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

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  • An, X., et al. (2012). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Organic & Biomolecular Chemistry, 10(35), 7071-7074. [Link]

  • Liu, S., et al. (2012). A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. Organometallics, 31(21), 7543-7548. [Link]

  • Iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Byers, J. A., et al. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • National Institutes of Health. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Google Patents. (1937). Preparation of 2-chloro-5-aminobenzoic acid.
  • ResearchGate. (2008). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. ResearchGate Publication. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Beller, M., et al. (1999). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Journal of Organometallic Chemistry, 576(1-2), 292-303. [Link]

  • Percec, V., et al. (2012). Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(13), 5671-5684. [Link]

  • ResearchGate. (2020). Advances in Cross-Coupling Reactions. ResearchGate Publication. [Link]

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  • ResearchGate. (2007). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate Publication. [Link]

  • MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 27(19), 6598. [Link]

  • ResearchGate. (2024). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate Publication. [Link]

  • MacMillan Group, Princeton University. (2013). Mechanistic Insights into Cross Coupling Reactions. Group Meeting Presentation. [Link]

  • ResearchGate. (2003). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate Publication. [Link]

  • Georganics. 2-Chloro-5-formylbenzoic acid. [Link]

  • St. John's University & College of St. Benedict. Oxidative Addition & Reductive Elimination. [Link]

  • National Institutes of Health. (2018). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PubMed Central. [Link]

  • National Institutes of Health. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PubMed Central. [Link]

  • American Chemical Society. (2025). Selective Reductive Elimination from Pd(IV)-Enabled Dual C–H Alkylation. Organic Letters. [Link]

  • Thieme. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Synthesis, 56(12), 1629-1640. [Link]

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  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2-Chloro-5-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While these compounds are key to innovation, they often lack comprehensive safety and disposal documentation. This guide provides a procedural framework for the safe and compliant disposal of 2-Chloro-5-(2-formylphenyl)benzoic acid, a compound for which a specific Safety Data Sheet (SDS) may not be readily available. The principles outlined here are grounded in regulatory standards and chemical reactivity logic, ensuring a trustworthy and self-validating system for waste management in a laboratory setting.

Section 1: Hazard Assessment via Structural Analogy

The cornerstone of safely managing a research chemical is a thorough hazard assessment. In the absence of specific toxicological data, we must infer the potential hazards of 2-Chloro-5-(2-formylphenyl)benzoic acid by analyzing its constituent functional groups. This approach allows us to anticipate its behavior and classify it according to established hazardous waste characteristics.

Structural Components and Inferred Risks:

  • Chlorinated Aromatic Ring: Halogenated aromatic compounds are often persistent in the environment and can be toxic to aquatic life. All waste containing chlorinated aromatic compounds must be treated as hazardous waste.[1] Improper high-temperature incineration can potentially lead to the formation of dioxins. Therefore, this structural feature flags the compound for careful, regulated disposal.

  • Carboxylic Acid Group: This functional group renders the molecule acidic. Like benzoic acid, it is expected to be a skin and eye irritant.[2][3] If the waste is in a solution with a pH of 2 or less, it would be classified as a corrosive hazardous waste (EPA Waste Code D002).[4]

  • Formyl (Aldehyde) Group: Aldehydes can be irritants and sensitizers. 2-Formylbenzoic acid, a structural analog, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. This suggests that 2-Chloro-5-(2-formylphenyl)benzoic acid likely shares these properties.

Based on this analysis, the chemical waste must be managed as hazardous. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste generator must determine if a discarded chemical is classified as hazardous.[2] This is typically done by evaluating it against the four characteristics of hazardous waste: Ignitability, Corrosivity, Reactivity, and Toxicity.[5][6][7]

Predicted Hazard Profile for 2-Chloro-5-(2-formylphenyl)benzoic acid
Hazard Class Justification based on Structural Analogs
Skin Corrosion/Irritation (Category 2)Presence of carboxylic acid and aldehyde groups.[2][8]
Serious Eye Damage/Irritation (Category 2A/1)Presence of carboxylic acid and aldehyde groups.[3][8]
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation, similar to analogs.[8][9]
Acute Aquatic ToxicityChlorinated aromatic compounds are known ecotoxins.[1]
RCRA Characteristic WastePotentially Corrosive (D002) if pH is ≤ 2.[4] May be Toxic (D-series) depending on specific leaching characteristics not yet determined.

Section 2: Pre-Disposal Operations & Laboratory Best Practices

Proper handling and segregation before the final pickup are critical to ensure safety and compliance. The core tenets are to label, close, and contain.[10]

Personal Protective Equipment (PPE):

Your primary defense against exposure is appropriate PPE. The predicted hazards necessitate:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn to protect against skin contact.[3]

Waste Segregation & Containerization:

The fundamental rule of waste management is to never mix incompatible wastes.[10]

  • Designated Waste Stream: This compound should be collected in a dedicated "Halogenated Organic Waste" container. If your institution does not have this specific stream, it should go into a "Non-halogenated Organic Waste" container, provided it is the only option and is permitted by your Environmental Health & Safety (EHS) department. Never mix it with aqueous, acid, or base waste streams without explicit EHS approval.

  • Incompatibilities: Keep this waste stream separate from strong bases, strong oxidizing agents, and strong reducing agents to prevent vigorous or explosive reactions.[2][8][11]

  • Container Choice: Collect waste in a sturdy, leak-proof container with a screw-top cap.[12][13] Ensure the container material (e.g., High-Density Polyethylene - HDPE or glass) is compatible with the chemical.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include the full chemical name—no abbreviations—and an accurate list of all components and their approximate concentrations.

Section 3: Step-by-Step Disposal Protocol

Disposal of hazardous chemical waste is a regulated process that culminates in a scheduled pickup by your institution's EHS department. Evaporation, sewer, or regular trash disposal of hazardous chemicals is strictly prohibited.[10][12]

Step 1: Waste Generation & Collection

  • Generate the waste in a well-ventilated area, such as a chemical fume hood.[11]

  • As waste is generated, add it to your properly labeled, designated hazardous waste container.

  • Keep the container securely closed at all times except when adding waste.[14] Do not leave a funnel in the container.[14]

Step 2: Storage in a Satellite Accumulation Area (SAA)

  • The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the lab personnel.[14]

  • The SAA must include secondary containment, such as a plastic tub or tray, capable of holding the contents of the largest container.[13][15]

  • Segregate incompatible waste containers within the SAA using separate secondary containment.[13][15] For example, your chlorinated organic acid waste should not be in the same secondary container as a container of ammonium hydroxide.

Step 3: Arranging for Pickup and Disposal

  • Once the waste container is nearly full (e.g., 90% capacity), or if you are generating no more of that waste, schedule a pickup with your institution's EHS or equivalent department.[10]

  • EHS professionals will then transport the waste to a central accumulation area before it is sent to a licensed hazardous waste disposal facility. The final disposal method, likely incineration at a specialized facility, will be determined by EHS based on federal and state regulations.

Section 4: Decision-Making Workflow for Disposal

The logical flow for managing this chemical waste is crucial for maintaining a safe and compliant laboratory environment. The following diagram illustrates the decision-making process from the moment waste is generated to its final hand-off.

G A Waste Generated: 2-Chloro-5-(2-formylphenyl)benzoic acid B Step 1: Hazard Assessment (via Structural Analogy) A->B C Is waste hazardous? B->C D Consult EHS for non-hazardous disposal verification C->D No/Unsure E Step 2: Select PPE (Gloves, Goggles, Lab Coat) C->E Yes F Step 3: Segregate Waste Halogenated Organic Acid Stream E->F G Incompatible with: - Strong Bases - Strong Oxidizers - Strong Reducers F->G H Step 4: Containerize & Label - Compatible Container (HDPE/Glass) - Attach 'Hazardous Waste' Tag - List all constituents F->H I Step 5: Store in SAA - Secondary Containment - Keep Container Closed H->I J Container Full or Waste Stream No Longer in Use? I->J K Continue Collection J->K No L Step 6: Schedule Pickup with Institutional EHS J->L Yes K->I M Final Disposal by Licensed Facility (e.g., Incineration) L->M

Caption: Decision workflow for hazardous chemical waste disposal.

By adhering to this structured, causality-driven approach, you ensure that novel research compounds like 2-Chloro-5-(2-formylphenyl)benzoic acid are managed in a way that protects you, your colleagues, and the environment, thereby upholding the highest standards of laboratory safety and scientific integrity.

References

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A Comprehensive Guide to the Safe Handling and Disposal of 2-Chloro-5-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for 2-Chloro-5-(2-formylphenyl)benzoic acid is not publicly available, a comprehensive hazard assessment can be formulated by examining its structural analogues and functional groups: a chlorinated aromatic ring, a carboxylic acid, and an aldehyde. Based on data from similar compounds such as benzoic acid, 2-fluoro-5-formylbenzoic acid, and 2-chloro-5-nitrobenzoic acid, it is prudent to assume that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1]

Core Chemical Characteristics:

PropertyValue/InformationSource
Chemical Structure C₁₄H₉ClO₃Inferred from name
Physical State Likely a solid at room temperature.Based on analogues
Primary Hazards Skin Irritant, Eye Irritant, Respiratory Irritant.Inferred from analogues[1]

The presence of the chlorinated aromatic moiety suggests that this compound may be persistent in the environment and requires specialized disposal methods.[2][3][4]

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate Personal Protective Equipment (PPE) is paramount to ensure the safety of laboratory personnel. The following recommendations are based on a risk assessment of the potential hazards associated with handling 2-Chloro-5-(2-formylphenyl)benzoic acid.

Hand Protection: Your First Line of Defense

Chemically resistant gloves are mandatory when handling this compound. The choice of glove material is critical and should be based on resistance to aromatic carboxylic acids and chlorinated compounds.

Recommended Glove Materials:

Glove MaterialRationaleSource
Butyl Rubber Offers excellent resistance to a wide range of acids, aldehydes, and ketones.[5]OSHA[5]
Neoprene Provides good resistance to organic acids and alkalis.[5]OSHA[5]
Nitrile Rubber A suitable alternative for short-term handling, but breakthrough times should be verified with the glove manufacturer.General Lab Practice

Procedural Note: Always inspect gloves for any signs of degradation or perforation before use. After handling the compound, remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.

Eye and Face Protection: Shielding from Splashes and Dust

Given the high likelihood of eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These should be worn at all times when handling the solid compound or its solutions.

  • Face Shield: In addition to goggles, a face shield is required when there is a risk of splashing or when handling larger quantities of the material.

Body Protection: Preventing Contamination

A buttoned lab coat should be worn to protect the skin and clothing from contamination. For procedures with a higher risk of spills or splashes, a chemically resistant apron or coveralls should be considered.

Respiratory Protection: Mitigating Inhalation Risks

All handling of 2-Chloro-5-(2-formylphenyl)benzoic acid should be conducted within a certified chemical fume hood to minimize the inhalation of dust or aerosols.[6] If working outside of a fume hood is unavoidable, or if there is a potential for exposure above established limits, respiratory protection is required.

Respirator Selection:

  • For Dusts: A half-mask or full-facepiece respirator equipped with a P100 (or N95/R95 as a minimum) particulate filter is recommended.[7]

  • For Vapors/Aerosols: A combination cartridge with both a particulate filter (P100) and an organic vapor/acid gas cartridge should be used.[8]

Important: A formal respiratory protection program, including fit testing and medical evaluation, is required for all respirator users, in accordance with OSHA regulations (29 CFR 1910.134).[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 2-Chloro-5-(2-formylphenyl)benzoic acid is crucial for minimizing exposure and ensuring a safe working environment.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS & Protocols prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh handle_dissolve Dissolve in Suitable Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal waste_solid Solid Waste (Excess Reagent, Contaminated Items) collect_solid Designated Solid Waste Container waste_solid->collect_solid waste_liquid Liquid Waste (Solutions, Rinsates) collect_liquid_chlorinated Chlorinated Organic Liquid Waste Container waste_liquid->collect_liquid_chlorinated waste_ppe Contaminated PPE (Gloves, etc.) collect_ppe Designated Hazardous Waste Bag waste_ppe->collect_ppe disposal_incineration High-Temperature Incineration (via EHS) collect_solid->disposal_incineration collect_liquid_chlorinated->disposal_incineration collect_ppe->disposal_incineration

Caption: Waste Disposal Workflow for 2-Chloro-5-(2-formylphenyl)benzoic acid.

Disposal Protocol:

  • Solid Waste:

    • Collect any excess solid 2-Chloro-5-(2-formylphenyl)benzoic acid and any materials used for cleaning up spills (e.g., absorbent pads) in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated "Chlorinated Organic Liquid Waste" container. [3][10] * Do not mix with non-chlorinated waste streams to avoid unnecessary disposal costs and complications. [3] * Rinse contaminated glassware with a small amount of a suitable solvent and collect the rinsate in the chlorinated waste container.

  • Contaminated PPE:

    • Dispose of all contaminated gloves, disposable lab coats, and other materials in a designated hazardous waste bag for incineration.

  • Final Disposal:

    • All waste streams containing 2-Chloro-5-(2-formylphenyl)benzoic acid should be collected and disposed of through your institution's Environmental Health and Safety (EHS) department. The primary method of disposal for chlorinated organic compounds is high-temperature incineration. [2][3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [11]* Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists. [11]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

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  • 3M. (n.d.).
  • Hooker Chemical Corporation. (1965).
  • RecSupply. (n.d.).
  • Fisher Scientific. (2023, August 25).
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • (n.d.). Gloves Chemical Resistance Chart.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • NIOSH - CDC. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
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